Esculetin
Description
This compound has been reported in Caragana frutex, Sonchus fruticosus, and other organisms with data available.
used in filters for absorption of ultraviolet light; structure
Properties
IUPAC Name |
6,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEDWLMCKZNDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075383, DTXSID801293090 | |
| Record name | Esculetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aesculetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
305-01-1, 91753-33-2 | |
| Record name | Esculetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Esculetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydroxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCULETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM2XD6V944 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aesculetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | Aesculetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Esculetin's Role in Apoptosis: A Technical Guide to Signaling Pathways and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin, a natural coumarin (B35378) derivative (6,7-dihydroxycoumarin), has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, a critical process for its therapeutic potential. We will delve into the core signaling pathways modulated by this compound, present quantitative data from various studies in structured tables, and provide detailed methodologies for key experimental procedures. Furthermore, this guide includes visual representations of these pathways and workflows using Graphviz to facilitate a comprehensive understanding.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound orchestrates apoptosis in cancer cells through a multi-pronged approach, primarily by activating the intrinsic mitochondrial pathway and modulating several other key signaling cascades.
The Mitochondrial (Intrinsic) Apoptosis Pathway
The mitochondrial pathway is a central mechanism in this compound-induced apoptosis.[1][3][4][5] this compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3][5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[1][4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately, apoptotic cell death.[1][3][5]
Figure 1: The Mitochondrial Apoptosis Pathway Induced by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[7] It downregulates the phosphorylation of Akt, a key downstream effector of PI3K.[7][8] This inhibition of Akt activity can lead to the decreased phosphorylation and subsequent activation of pro-apoptotic proteins and the reduced expression of anti-apoptotic proteins.
Figure 2: this compound's Inhibition of the PI3K/Akt Survival Pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade involved in cell proliferation and survival. This compound has been demonstrated to inhibit the JAK/STAT pathway by reducing the phosphorylation of JAK2 and STAT3.[9][10] The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, where it would typically activate the transcription of genes involved in cell survival and proliferation.
Figure 3: this compound's Inhibition of the JAK/STAT Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in apoptosis. This compound has been shown to modulate this pathway, often leading to the activation of pro-apoptotic signals. For instance, in some cancer cells, this compound activates JNK and p38 MAPK, which are generally associated with the induction of apoptosis.[11]
Figure 4: Modulation of the MAPK Pathway by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, promoting cell proliferation. This compound has been found to suppress this pathway by directly targeting β-catenin, preventing its interaction with the T-cell factor (Tcf) transcription factor.[3][12] This disruption inhibits the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[3][5]
Figure 5: this compound's Inhibition of the Wnt/β-catenin Pathway.
Role of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress
This compound's effect on reactive oxygen species (ROS) levels appears to be cell-type dependent. In some cancer cells, this compound treatment leads to an increase in intracellular ROS, which can trigger oxidative stress and subsequently induce apoptosis through the mitochondrial pathway.[1][13] Conversely, in other contexts, this compound has been reported to decrease ROS levels, which may also contribute to its apoptotic effects through different mechanisms.[14][15] Furthermore, this compound can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and activation of pro-apoptotic factors like CHOP and caspase-12.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Treatment Duration (h) | Reference |
| Laryngeal Cancer | Hep-2 | 1.958 µM | 72 | [1] |
| Colorectal Cancer | HT-29 | 55 µM | 48 | [1] |
| Colorectal Cancer | HCT116 | 100 µM | 24 | [1] |
| Breast Cancer | MDA-MB-231 | 8 nM (Esc-NO-DEAC hybrid) | 48 | [1] |
| Hepatocellular Carcinoma | SMMC-7721 | 2.24 mM | 72 | [3] |
| Malignant Melanoma | G361 | 42.86 µg/mL (~240 µM) | 48 | [2][16] |
| Pancreatic Cancer | PANC-1 | 100 µM | Not Specified | [2] |
| Cervical Cancer | HeLa | 37.8 µM | Not Specified | [2] |
Table 2: Quantitative Effects of this compound on Apoptosis-Related Protein Expression
| Cancer Cell Line | Protein | Effect | Fold/Percentage Change | Reference |
| SMMC-7721 | Bax | Upregulation | Significant increase | [3] |
| SMMC-7721 | Bcl-2 | Downregulation | Significant decrease | [3] |
| SMMC-7721 | Caspase-3 Activity | Increase | Significant elevation | [3] |
| SMMC-7721 | Caspase-9 Activity | Increase | Significant elevation | [3] |
| A253 | Bax | Upregulation | Dose-dependent increase | [5] |
| A253 | Bcl-2 | Downregulation | Dose-dependent decrease | [5] |
| A253 | Cleaved Caspase-3 | Upregulation | Dose-dependent increase | [5] |
| A253 | Cleaved Caspase-9 | Upregulation | Dose-dependent increase | [5] |
| PANC-1 | Cleaved Caspase-3 | Upregulation | Temporal increase | [4] |
| PANC-1 | Cleaved Caspase-8 | Upregulation | Temporal increase | [4] |
| PANC-1 | Cleaved Caspase-9 | Upregulation | Temporal increase | [4] |
| HCT116, HCT15, DLD1 | c-Myc | Downregulation | Substantial repression | [3] |
| HCT116, HCT15, DLD1 | Cyclin D1 | Downregulation | Substantial repression | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Figure 6: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Treated and untreated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Caspase activity is proportional to the luminescent signal.
Measurement of Intracellular ROS (DCFDA Assay)
This assay is used to quantify the levels of intracellular reactive oxygen species.
Materials:
-
Treated and untreated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFDA.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through the modulation of multiple critical signaling pathways. The intrinsic mitochondrial pathway serves as a primary mechanism, while the inhibition of pro-survival pathways such as PI3K/Akt, JAK/STAT, and Wnt/β-catenin, and the modulation of the MAPK pathway and cellular stress responses further contribute to its apoptotic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound and similar natural compounds in oncology. Further research is warranted to fully elucidate the intricate network of signaling events governed by this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibitory effects of athis compound on the proliferation of colon cancer cells by the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound releases maturation arrest and induces terminal differentiation in leukemic blast cells by altering the Wnt signaling axes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Survival of Human Prostate Cancer Cells by Inducing Apoptosis and Arresting the Cell Cycle [jcpjournal.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound suppresses proliferation of human colon cancer cells by directly targeting β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Comprehensive Guide to Esculetin: From Natural Reserves to Laboratory Extraction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin, a naturally occurring coumarin (B35378) derivative chemically known as 6,7-dihydroxycoumarin, has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities.[1][2][3] This polyphenolic compound, found in a variety of medicinal plants, exhibits potent antioxidant, anti-inflammatory, and anti-tumor properties.[4][5][6] Its therapeutic potential is attributed to its ability to modulate multiple critical signaling pathways within the body.[4][7] This technical guide provides a comprehensive overview of the natural sources of this compound and details the various methodologies for its extraction, offering valuable insights for researchers and professionals in drug development.
Natural Sources of this compound
This compound is distributed across a diverse range of plant species. It is most notably found in the bark of Fraxinus species, commonly known as ash trees, which is a primary source for its commercial extraction.[8][9][10] Other significant botanical sources include:
The concentration of this compound can vary depending on the plant part, geographical location, and harvesting season.
Extraction Methodologies for this compound
The isolation of this compound from its natural sources involves various extraction techniques, ranging from traditional solvent-based methods to modern, more efficient technologies. The choice of method often depends on factors such as the desired yield, purity, cost-effectiveness, and environmental considerations.
Conventional Extraction Methods
Traditional methods like maceration and Soxhlet extraction have long been employed for the extraction of coumarins.[13][14][15] These techniques typically involve the use of organic solvents to dissolve the target compound from the plant matrix.
Table 1: Conventional Extraction Methods for this compound
| Method | Plant Source | Solvent | Key Parameters | Reported Yield/Efficiency | Reference(s) |
| Soxhlet Extraction | Melilotus officinalis | n-hexane | 8 hours | Not specified | [15] |
| Maceration | Ruta graveolens | 50% Ethanol (B145695) | Not specified | Highest yield compared to 96% Ethanol and n-hexane | [15] |
Advanced Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed. These methods often offer higher extraction efficiency in a shorter time and with reduced environmental impact.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent.[16][17] The collapse of these bubbles near the plant cell walls facilitates their disruption, enhancing solvent penetration and mass transfer of the target compounds.[18]
Table 2: Ultrasound-Assisted Extraction (UAE) of this compound and Related Coumarins
| Plant Source | Target Compound(s) | Solvent System | Key Parameters | Extraction Yield/Efficiency | Reference(s) |
| Cortex fraxini | Aesculin and Athis compound | 5% Genapol X-080 (w/v), pH 1.0 | Liquid/solid ratio: 400:1 (ml/g), 30 min sonication | Higher than methanol (B129727) extraction | [19] |
| Fraxini Cortex | Aesculin and Athis compound | 25% ethanol aqueous solution | 5 min sonication | Not specified | [20] |
| Cortex Fraxini | Coumarins | Deep Eutectic Solvent (betaine/glycerin 1:3) with 20% water | Solid-liquid ratio: 15 mg/mL, 30 min sonication | Better than conventional solvents | [21][22] |
| Angelicae Pubescentis Radix | Coumarins | Deep Eutectic Solvent (betaine/ethylene glycol 1:4) with 16.11% water | Temperature: 43.52 °C, Time: 59.61 min | 3.37% | [23] |
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid increase in temperature and internal pressure within the plant cells. This causes the cell walls to rupture, releasing the intracellular contents into the solvent.
Table 3: Microwave-Assisted Extraction (MAE) of this compound and Related Coumarins
| Plant Source | Target Compound(s) | Solvent System | Key Parameters | Extraction Yield/Efficiency | Reference(s) |
| Cortex fraxini | Aesculin and Athis compound | Polyethylene (B3416737) glycol (PEG) aqueous solution | Optimized by orthogonal design | 97.7% (Aesculin), 95.9% (Athis compound) | [24][25] |
| Cortex Fraxini | Aesculin and Athis compound | Ultrapure water | 1 min extraction time | Not specified | [26] |
Other Novel Extraction Techniques
-
Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs): This highly selective technique utilizes custom-made polymers that can specifically recognize and bind to this compound, allowing for its efficient separation from complex plant extracts.[10]
-
Micelle-Mediated Extraction and Cloud Point Preconcentration: This method uses non-ionic surfactants to form micelles that encapsulate this compound, which can then be concentrated by inducing a phase separation (cloud point).[19]
-
Supercritical CO2 Extraction: This green technology uses carbon dioxide in its supercritical state as a solvent. By manipulating temperature and pressure, the solvating power of CO2 can be tuned to selectively extract coumarins.[15]
-
Ultrasound-Assisted Deep Eutectic Solvent Extraction (UADES): This innovative and environmentally friendly method combines the benefits of UAE with the use of deep eutectic solvents (DESs), which are mixtures of natural compounds that form a liquid at a lower temperature than the individual components.[21][22]
Experimental Protocols: Key Methodologies
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Cortex Fraxini
This protocol is based on the principles described in the literature for the UAE of coumarins.[19][20][21][22]
-
Sample Preparation: The dried bark of Cortex Fraxini is ground into a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: A deep eutectic solvent (DES) composed of betaine (B1666868) and glycerin in a 1:3 molar ratio is prepared. A 20% (v/v) aqueous solution of the DES is used for the extraction.
-
Extraction Procedure:
-
A solid-to-liquid ratio of 15 mg of powdered plant material per mL of the DES solution is used.
-
The mixture is placed in an ultrasonic bath or subjected to a probe sonicator.
-
Ultrasonication is carried out for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Post-Extraction Processing:
-
The extract is centrifuged to separate the solid residue.
-
The supernatant is collected and filtered through a 0.45 µm filter.
-
The filtrate can be directly analyzed by HPLC or further purified.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Cortex Fraxini
This protocol is a generalized procedure based on the findings of studies on MAE of coumarins.[24][25][26]
-
Sample Preparation: The dried bark of Cortex Fraxini is pulverized.
-
Solvent Selection: An aqueous solution of polyethylene glycol (PEG) or ultrapure water can be used as the extraction solvent.
-
Extraction Procedure:
-
The powdered plant material is mixed with the solvent in a microwave-transparent vessel.
-
The vessel is placed in a microwave extractor.
-
The microwave power and extraction time are set (e.g., 400 W for 1-10 minutes).[27]
-
-
Post-Extraction Processing:
-
After extraction, the mixture is cooled.
-
The extract is separated from the solid residue by filtration or centrifugation.
-
The resulting solution is ready for analysis or further processing.
-
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by interacting with and modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Anti-Proliferative and Pro-Apoptotic Pathways
This compound has demonstrated significant anti-cancer potential by influencing pathways that control cell growth and apoptosis.[7][28]
Caption: this compound's anti-cancer signaling pathways.
Anti-Inflammatory and Antioxidant Pathways
This compound's anti-inflammatory and antioxidant effects are mediated through the modulation of pathways like NF-κB and Nrf2.[5][8][29]
Caption: this compound's anti-inflammatory and antioxidant mechanisms.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its natural sources and the diverse and evolving methodologies for its extraction. The elucidation of its interactions with key signaling pathways further underscores its importance in drug discovery and development. For researchers and scientists, the continued exploration of efficient and sustainable extraction techniques, coupled with a deeper understanding of its molecular mechanisms, will be pivotal in unlocking the full clinical potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Athis compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review [mdpi.com]
- 5. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solid-phase extraction of this compound from the ash bark of Chinese traditional medicine by using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources | MDPI [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Micelle-mediated extraction and cloud point preconcentration for the analysis of aesculin and athis compound in Cortex fraxini by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Rapid determination of aesculin and athis compound in Fraxini Cortex by high performance liquid chromatography-ultraviolet at equal absorption wavelength] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Green and enhanced extraction of coumarins from Cortex Fraxini by ultrasound-assisted deep eutectic solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 24. Study of polyethylene glycol as a green solvent in the microwave-assisted extraction of flavone and coumarin compounds from medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Esculetin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculetin (6,7-dihydroxycoumarin), a natural coumarin (B35378) derivative found in various plants, has demonstrated significant pharmacological potential, primarily attributed to its potent antioxidant and free radical scavenging activities. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's antioxidant effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The structural presence of two hydroxyl groups enhances its capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress implicated in a myriad of pathological conditions including inflammation, cancer, and neurodegenerative diseases. This compound exerts its antioxidant effects through direct scavenging of free radicals and by modulating endogenous antioxidant defense systems, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of this compound.
Direct Free Radical Scavenging Activity
This compound exhibits a broad-spectrum capacity to directly neutralize a variety of free radicals. Its efficacy is attributed to the hydrogen-donating ability of its catechol moiety.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. This compound has consistently shown potent DPPH radical scavenging activity, although reported SC50 (half-maximal scavenging concentration) or IC50 (half-maximal inhibitory concentration) values vary across studies. For instance, SC50 values have been reported as 14.68 µM, 25.18 µM, and 40 µM in different studies.[1] Another study found clearance rates of 28.13%, 59.94%, 79.68%, and 100% for this compound concentrations of 0.02, 0.05, 0.08, and 0.1 mg/ml, respectively.[1]
Superoxide (B77818) Anion Radical (O₂•⁻) Scavenging
This compound effectively scavenges superoxide anion radicals, a primary ROS generated during cellular respiration. One study reported an SC50 value of 0.6 µg/ml for superoxide anion radical scavenging.[1] This activity is crucial in preventing the formation of more harmful radicals like peroxynitrite. A study utilizing hydrodynamic voltammetry rotating ring–disk electrode (RRDE) methodology confirmed the marked superoxide scavenging activity of this compound.[2][3][4]
Hydroxyl Radical (•OH) Scavenging
The hydroxyl radical is one of the most reactive and damaging ROS. This compound has been shown to be an effective scavenger of hydroxyl radicals, with a reported SC50 value of 0.091 mg/ml.[1] Furthermore, at concentrations of 50-80 µM, this compound has been found to inhibit hydroxyl radical formation in human platelets.[1]
Other Radical Scavenging Activities
While less frequently reported, this compound also demonstrates scavenging activity against other radicals. For comparison, its glycoside form, esculin (B1671248), has shown scavenging effects on nitric oxide (NO•) radicals with an SC50 of 8.56 µg/ml.[1]
Inhibition of Lipid Peroxidation
Lipid peroxidation, the oxidative degradation of lipids, is a key event in cellular injury. This compound has been shown to inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage.[4][5] In vivo studies have demonstrated that this compound treatment can scavenge free radicals generated during lipid peroxidation by enhancing the levels of antioxidant enzymes.[6] Treatment with this compound has been observed to lower the formation of thiobarbituric acid-reactive substances (TBARS), an index of lipid peroxidation.[7]
Modulation of Cellular Antioxidant Signaling Pathways
Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by modulating key signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a primary defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxifying enzymes.[1] this compound activates the Nrf2 pathway, leading to the increased expression of endogenous antioxidants such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GPx).[1][8] This activation can occur through the disruption of the Keap1-Nrf2 interaction.[1][9] In various cell types, including human corneal epithelial cells and C2C12 myoblasts, this compound has been shown to activate the Nrf2 pathway to protect against oxidative stress.[1][6]
Caption: this compound activates the Nrf2 pathway, promoting cellular protection.
MAPK and PI3K/Akt Signaling Pathways
The antioxidant activity of this compound is also linked to the regulation of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][6] this compound can activate the Extracellular signal-regulated kinase (ERK) signaling pathway, which in turn can activate the Nrf2 pathway.[1] In Alzheimer's disease models, this compound has been shown to increase the phosphorylation of ERK and Akt, protecting cells from oxidative stress-induced damage.[6][9]
Caption: this compound modulates MAPK and PI3K/Akt pathways for antioxidant effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the antioxidant and free radical scavenging activities of this compound from various studies.
Table 1: In Vitro Free Radical Scavenging Activity of this compound
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging | SC50 | 14.68 µM | [1] |
| SC50 | 25.18 µM | [1][10] | |
| SC50 | 40 µM | [1] | |
| % Scavenging | 28.13% at 0.02 mg/ml | [1] | |
| 59.94% at 0.05 mg/ml | [1] | ||
| 79.68% at 0.08 mg/ml | [1] | ||
| 100% at 0.1 mg/ml | [1] | ||
| Superoxide Anion Radical Scavenging | SC50 | 0.6 µg/ml | [1] |
| Hydroxyl Radical Scavenging | SC50 | 0.091 mg/ml | [1] |
| Intracellular ROS Scavenging (H₂O₂ induced) | % Scavenging | 40% at 1 µg/mL | [11] |
| 75% at 10 µg/mL | [11] | ||
| Intracellular ROS Scavenging (Arsenic induced) | IC50 | 125 µM | [5] |
Table 2: Enzyme Inhibition and Other Antioxidant Activities of this compound
| Activity | Parameter | Value | Reference |
| 5-Lipoxygenase Inhibition | IC50 | 6.6 µM | [1] |
| Peroxidase Inhibition | Ki | 9.5 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH Radical Scavenging Assay
This protocol is based on a commonly used method to assess the ability of a compound to act as a free radical scavenger.[5]
Materials:
-
This compound (test compound)
-
Ascorbic acid (reference standard)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and ascorbic acid in methanol at various concentrations (e.g., 5, 25, 50, and 100 µM/mL).
-
Prepare a 0.1 mM DPPH solution in methanol.
-
In a test tube, mix the test sample (this compound or ascorbic acid) with 50 µL of the 0.1 mM DPPH solution.
-
Adjust the final volume to 3 mL with methanol.
-
Prepare a blank sample containing only DPPH solution and methanol.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[12][13]
Materials:
-
This compound (test compound)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or appropriate buffer
-
Spectrophotometer
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react for 12-16 hours at room temperature in the dark.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1 ml of the test sample (this compound at various concentrations) to 1 ml of the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after 7 minutes of incubation.
-
The percentage of scavenging is calculated using the same formula as for the DPPH assay.
Caption: General workflow for in vitro antioxidant capacity assays.
Superoxide Radical Scavenging Assay (Hydrodynamic Voltammetry)
A sophisticated method for measuring superoxide scavenging involves the use of a rotating ring–disk electrode (RRDE).[2][3] This electrochemical technique allows for the precise quantification of superoxide scavenging activity.
Principle: Superoxide radicals are generated at the disk electrode, and the un-scavenged radicals are detected at the ring electrode. The presence of a scavenger like this compound reduces the amount of superoxide reaching the ring, leading to a decrease in the ring current.
General Procedure Outline:
-
Dissolve this compound in a suitable solvent like anhydrous DMSO.
-
Use an RRDE system in an electrochemical cell containing a solution that generates superoxide radicals.
-
Apply a potential to the disk electrode to generate superoxide.
-
Apply a potential to the ring electrode to detect the superoxide that diffuses from the disk.
-
Record the ring current in the absence and presence of different concentrations of this compound.
-
The decrease in ring current is proportional to the superoxide scavenging activity of this compound.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
General Procedure Outline:
-
Induce lipid peroxidation in a suitable biological sample (e.g., tissue homogenate, cell lysate) using an oxidizing agent.
-
Treat the samples with different concentrations of this compound.
-
Add TBA reagent to the samples.
-
Heat the mixture (e.g., at 95°C for 60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
A decrease in absorbance in the this compound-treated samples compared to the control indicates inhibition of lipid peroxidation.
Conclusion
This compound is a potent antioxidant compound with a dual mechanism of action: direct scavenging of a wide range of free radicals and modulation of key cellular signaling pathways to enhance endogenous antioxidant defenses. The comprehensive data presented in this guide underscore its significant potential for the development of novel therapeutic agents for diseases associated with oxidative stress. The detailed experimental protocols provide a foundation for researchers to further investigate and quantify the antioxidant properties of this compound and its derivatives. Future research should focus on in vivo studies to fully elucidate its therapeutic efficacy and safety profile for clinical applications.
References
- 1. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Antioxidant and Superoxide Radical Scavenging Activity of Anise, (Pimpinella anisum L. Seeds), this compound, and 4-Methyl-Esculetin Using X-ray Diffraction, Hydrodynamic Voltammetry and DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Antioxidant and Superoxide Radical Scavenging Activity of Anise, (Pimpinella anisum L. Seeds), this compound, and 4-Methyl-Esculetin Using X-ray Diffraction, Hydrodynamic Voltammetry and DFT Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring cardioprotective potential of this compound against isoproterenol induced myocardial toxicity in rats: in vivo and in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the antioxidant (6,7-dihydroxycoumarin) this compound on the glutathione system and lipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Applications of this compound | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Vitro Anti-inflammatory Effects of Esculetin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the in vitro anti-inflammatory properties of esculetin (6,7-dihydroxycoumarin). This compound, a natural coumarin (B35378) compound, demonstrates significant potential as an anti-inflammatory agent by modulating critical signaling pathways and suppressing the production of pro-inflammatory mediators.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting several key signaling cascades within the cell. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In vitro studies consistently show that this compound is a potent inhibitor of this pathway. In lipopolysaccharide (LPS) or lipoteichoic acid (LTA)-stimulated macrophages, this compound prevents the degradation of the inhibitory protein IκBα.[1][2] This action retains the NF-κB p65 subunit in the cytoplasm, inhibiting its phosphorylation and subsequent translocation to the nucleus.[1][2][3] By blocking nuclear translocation, this compound effectively halts the transcription of NF-κB target genes, including those for TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5]
Modulation of MAPK Signaling
The MAPK pathway, comprising ERK, p38, and JNK, is another critical regulator of inflammation that often works in concert with NF-κB. This compound has been shown to suppress the activation of the MAPK pathway in response to inflammatory stimuli.[4][6] It achieves this by inhibiting the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.[4][7] This inhibition contributes to the overall reduction in the expression of inflammatory mediators. However, it is noteworthy that in LTA-induced inflammation, this compound's effect on MAPK molecules was not observed, suggesting its action can be stimulus-dependent.[1][3]
Activation of the Nrf2 Pathway
This compound also exhibits anti-inflammatory effects through its antioxidant properties, primarily by activating the Nrf2 pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. At concentrations of 20 µM, this compound was found to augment Nrf2 expression in RAW 264.7 cells.[1][3] This activation of Nrf2 enhances the cellular antioxidant defense, which can indirectly suppress inflammatory pathways like NF-κB.[3] This dual action—directly inhibiting pro-inflammatory signaling and boosting antioxidant defenses—highlights a multi-pronged mechanism.[3][8]
Quantitative Assessment of Anti-inflammatory Activity
The efficacy of this compound has been quantified in numerous in vitro models. The following tables summarize its inhibitory activity on key inflammatory markers and enzymes.
Table 1: Inhibition of Inflammatory Mediators and Enzymes by this compound
| Cell Line | Inflammatory Stimulus | Measured Marker | IC50 Value | Notes | Reference(s) |
| Rat Hepatocytes | IL-1β | Nitric Oxide (NO) | 34 µM | - | [9][10] |
| RAW 264.7 | LPS | COX-2 | 2.3 µmol·L⁻¹ | Significant inhibitory activity. | |
| RAW 264.7 | LPS | COX-1 | 28.1 µmol·L⁻¹ | Less potent against COX-1 than COX-2. | |
| - | 5-lipoxygenase | - | 6.6 µM | Direct enzyme inhibition. | [10][11] |
Table 2: Effective Concentrations of this compound for Cytokine and Protein Inhibition
| Cell Line | Inflammatory Stimulus | Measured Marker | Effective Concentration(s) | Observed Effect | Reference(s) |
| RAW 264.7 | LPS | NO, TNF-α, IL-6 | 10, 25, 50 µM | Dose-dependent inhibition of production. | [4] |
| RAW 264.7 | LTA | NO, iNOS | 10, 20 µM | Concentration-dependent inhibition. No effect on COX-2. | [1] |
| RAW 264.7 | LPS | TNF-α, IL-1β | 12 µg/mL | Significant suppression of cytokine production. | [5] |
| Human Osteosarcoma MG-63 | TNF-α | IL-6 | 10-100 µg/mL | Inhibition of IL-6 production. | [9][10] |
| Human NPCs | IL-1β | NO, IL-6, TNF-α | - | Dose-dependently reversed IL-1β-induced increases. | [8] |
| Intestinal Epithelial Cells (IEC-6) | Hypoxia/Reoxygenation | TNF-α, IL-1β, IL-6 | 5, 10, 20 µM | Pre-treatment mitigated expression of inflammatory mediators. | [12] |
| RAW 264.7 | LPS | iNOS, NLRP3 | - | Reduced expression. | [4][6] |
Key Experimental Protocols
Reproducing in vitro findings requires standardized methodologies. Below are detailed protocols for common assays used to evaluate the anti-inflammatory effects of this compound.
General Workflow for Cell-Based Anti-inflammatory Assays
Most in vitro studies follow a similar workflow to assess the efficacy of a test compound like this compound. The fundamental steps involve cell culture, treatment, stimulation, and subsequent analysis of inflammatory markers.
Nitric Oxide (NO) Production - Griess Assay
This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for 24 hours.[4]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration relative to a sodium nitrite standard curve.
Cytokine Quantification - Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to measure the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant.
-
Sample Collection: Collect cell culture supernatant after treatment and stimulation as described in the general workflow (3.1).
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add standards and collected cell supernatants to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color change is observed.
-
Reaction Stop & Read: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.
Protein Expression Analysis - Western Blot
Western blotting is used to detect changes in the expression or phosphorylation status of key proteins (e.g., iNOS, COX-2, p-p65, IκBα) within the cells.
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Athis compound exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Alleviates Inflammation, Oxidative Stress and Apoptosis in Intestinal Ischemia/Reperfusion Injury via Targeting SIRT3/AMPK/mTOR Signaling and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Esculetin Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin, a naturally occurring coumarin (B35378) derivative (6,7-dihydroxycoumarin), has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities.[1][2] Found in various plants, including those from the Fraxinus genus, this compound and its synthetic derivatives exhibit potent antioxidant, anti-inflammatory, and anticancer properties.[1][3] The structural backbone of this compound, with its reactive hydroxyl groups, provides a versatile platform for chemical modifications, leading to the development of novel derivatives with enhanced therapeutic potential.[1] This technical guide provides an in-depth overview of the synthesis of this compound derivatives and a comprehensive analysis of their biological activities, supported by detailed experimental protocols and visual representations of key signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical reactions, with the Pechmann condensation being a cornerstone method for creating the coumarin scaffold.[4] This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester.[4] Additionally, modifications to the this compound molecule, such as methylation and the introduction of amino side chains, have been explored to enhance its biological efficacy.
General Synthetic Methodologies
1. Pechmann Condensation for 4-Methylthis compound (B191872) Synthesis:
A common method for synthesizing 4-methylthis compound involves the Pechmann condensation of hydroxyhydroquinone triacetate and ethyl acetoacetate (B1235776) in the presence of an acid catalyst like sulfuric acid.[5]
-
Reaction: A paste is formed by mixing ethyl acetoacetate and hydroxyhydroquinone triacetate. To this, 75% sulfuric acid is added, and the mixture is heated.[5]
-
Purification: The crude product can be purified by dissolving it in a hot borax (B76245) solution, followed by filtration and cooling to separate the this compound borate (B1201080). This intermediate is then treated with sulfuric acid to yield the purified 4-methylthis compound.[5]
2. Synthesis of this compound via Microwave Irradiation:
A rapid and efficient method for this compound synthesis utilizes microwave irradiation.[6]
-
Reaction: 1,2,4-benzenetriol (B23740) and ethyl propionate (B1217596) are reacted in the presence of zinc chloride as a catalyst under microwave irradiation at 105°C for 10 minutes.[6]
3. Synthesis of Amino-Containing this compound Derivatives:
Derivatives with amino side chains can be synthesized by reacting a brominated coumarin intermediate with an appropriate amine.
-
Reaction: Substituted 4-bromomethyl coumarins are condensed with 7-amino-4-methylcoumarin (B1665955) in a suitable solvent to yield the desired amino-substituted derivatives.[7]
Biological Activities of this compound and Its Derivatives
This compound and its derivatives have demonstrated a remarkable range of biological activities, primarily attributed to their antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
The antioxidant capacity of this compound is largely due to its ability to scavenge free radicals and activate endogenous antioxidant defense mechanisms.[1][8] The presence of hydroxyl groups on the coumarin ring is crucial for this activity.[1] The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
Table 1: Antioxidant Activity of this compound
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometric | This compound demonstrates strong, concentration-dependent scavenging of DPPH radicals. | [1] |
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8] It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[8]
Table 2: Anti-inflammatory Activity of this compound
| Target | Cell Line/Model | Effect | Concentration/Dose | Reference |
| NO Production | RAW 264.7 macrophages | Inhibition | Concentration-dependent | [9] |
| Prostaglandin E2 Production | RAW 264.7 macrophages | Inhibition | Concentration-dependent | [9] |
| NF-κB Translocation | RAW 264.7 macrophages | Inhibition | - | [9] |
Anticancer Activity
The anticancer properties of this compound are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways implicated in cancer progression.[10] The mitogen-activated protein kinase (MAPK) pathway is one of the key targets of this compound in cancer cells.[11] The cytotoxicity of this compound derivatives against cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 3: Anticancer Activity of this compound
| Cancer Cell Line | Assay | Effect | IC50 Value | Reference |
| Human Leukemia (HL-60) | MTT Assay | Inhibition of cell proliferation, induction of apoptosis | ~100 µM | [12] |
| Canine Mammary Gland Tumor | MTT Assay | Inhibition of cell viability and migration | Dose- and time-dependent | [13] |
| Hepatocellular Carcinoma | MTT Assay | Inhibition of cell proliferation | 2.24 mM (SMMC-7721 cells) | [14] |
Experimental Protocols
Synthesis of 4-Methylthis compound (Pechmann Condensation)
-
Thoroughly mix 60 g (0.45 mole) of ethyl acetoacetate and 114 g (0.45 mole) of hydroxyhydroquinone triacetate to form a uniform paste.[5]
-
To this paste, add 450 cc of 75% sulfuric acid.[5]
-
Heat the mixture on a steam bath for approximately 30 minutes, with occasional stirring, until the initial vigorous reaction subsides.[5]
-
Continue heating for an additional two to three hours.[5]
-
Pour the reaction mixture into a large volume of water.[5]
-
Filter the crude 4-methylthis compound, wash it thoroughly with water, and dry. The yield is approximately 70-75 g.[5]
-
For purification, dissolve 100 g of the crude product in a solution of 200 g of borax in 700 cc of water with heating and stirring.[5]
-
Filter the hot solution and then cool it to allow the this compound borate to separate.[5]
-
Filter off the this compound borate and dissolve it in 1800 cc of water.[5]
-
Add this solution to a mixture of 50 g of concentrated sulfuric acid in 500 cc of water.[5]
-
The purified 4-methylthis compound will separate. After cooling, filter, wash, and dry the product.[5]
DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Keep the solution in the dark.[5]
-
Prepare various concentrations of the this compound derivative to be tested in the same solvent.
-
In a 96-well plate or cuvettes, mix equal volumes of the sample solution and the DPPH working solution.[5]
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH solution).[5]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.[5]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µl of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[12]
-
Carefully remove the medium.[15]
-
Add 100 µl of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot Analysis for MAPK Pathway Proteins
-
Culture and treat cells with the this compound derivative as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins (20-30 µg per lane) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., ERK, JNK, p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing the phosphorylated protein levels to the total protein levels.
Signaling Pathways Modulated by this compound
This compound's diverse biological effects are mediated through its interaction with several key intracellular signaling pathways. Understanding these interactions is crucial for the rational design of more potent and specific derivatives.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical defense mechanism against oxidative stress. This compound activates this pathway by promoting the phosphorylation and nuclear translocation of Nrf2.[2] This activation is often mediated by the upstream ERK signaling pathway. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.
Caption: this compound's Activation of the Nrf2 Antioxidant Pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with a well-defined and adaptable chemical structure, make them attractive candidates for further drug development. This guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, serving as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of novel this compound derivatives will be crucial in optimizing their pharmacological profiles and advancing them toward clinical applications.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. 4-Methylthis compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
The Pharmacological Profile of 6,7-Dihydroxycoumarin (Esculetin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroxycoumarin, commonly known as esculetin, is a natural coumarin (B35378) derivative found in various plants, including those from the Fraxinus (ash) and Aesculus (horse chestnut) genera.[1][2][3] As a member of the benzopyrone class, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacokinetic properties, and therapeutic potential. The information is presented to support further research and drug development efforts.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₆O₄ | |
| Molar Mass | 178.14 g/mol | |
| Appearance | Yellowish crystalline powder | |
| Solubility | Soluble in ethanol (B145695), methanol, and hot water | |
| Synonyms | This compound, Athis compound, Cichorigenin | [4] |
Pharmacodynamics and Mechanism of Action
This compound exerts its pharmacological effects through multiple mechanisms, primarily attributed to its antioxidant and anti-inflammatory properties.[5][6][7] The presence of two hydroxyl groups on the coumarin ring is crucial for its biological activity.[8][9]
Antioxidant Activity
This compound is a potent antioxidant that can directly scavenge free radicals and activate endogenous antioxidant pathways.[10][11]
-
Direct Radical Scavenging: this compound effectively scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress-induced cellular damage.[8][11]
-
Nrf2 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), enhancing the cellular defense against oxidative stress.[5][7][9]
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory signaling pathways.
-
Inhibition of NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6][8] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
-
Modulation of MAPK Pathway: this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2 and p38, which are involved in inflammation.[7][12]
-
Enzyme Inhibition: this compound is a potent inhibitor of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key to the production of inflammatory mediators like leukotrienes and prostaglandins.[8][13]
Anticancer Activity
This compound exhibits anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[14][15]
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[6][16] It can also induce apoptosis through the generation of ROS in cancer cells.[6]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at the G1 or G2/M phase in different cancer cell lines by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5][14]
-
Inhibition of Signaling Pathways: It inhibits pro-survival signaling pathways such as PI3K/Akt and STAT3, which are often dysregulated in cancer.[5][17]
Quantitative Pharmacological Data
The following tables summarize key quantitative data on the pharmacological activity of this compound.
Table 1: Enzyme Inhibition and Cytotoxicity
| Target/Assay | Cell Line/System | IC₅₀ Value | Reference |
| Platelet Lipoxygenase | Rat Platelets | 0.65 µM | [13] |
| Platelet Cyclooxygenase | Rat Platelets | 0.45 mM | [13] |
| α-Glucosidase | - | (oligomers showed IC₅₀ of 0.7 ± 0.1 µM and 2.3 ± 0.3 µM) | [18] |
| Hepatocellular Carcinoma Cells | SMMC-7721 | 2.24 mM | [19] |
| Aldose Reductase | Rat Lens | - (Inhibited activity) | [20] |
Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Half-life (T½) | 2.08 ± 0.46 h | - | [5][21] |
| Volume of Distribution (Vd) | 1.81 ± 0.52 L/kg | - | [5][21] |
| Clearance (CL) | 1.27 ± 0.26 L/h/kg | - | [5][21] |
| Bioavailability (F) | - | 19% | [5][21] |
| Absorption Rate Constant (Ka) | - | 0.98 ± 0.18 h⁻¹ | [21] |
| Elimination Rate Constant (Ke) | - | 2.47 ± 0.28 h⁻¹ | [21] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (e.g., 100 µM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the this compound solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.[10]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Seed cells in a 96-well plate at a specific density (e.g., 7 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.[22]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.
Protocol:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-NF-κB, p-ERK, Bcl-2, Bax).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands to determine the relative expression levels.[14]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by 6,7-dihydroxycoumarin.
Caption: Anti-inflammatory mechanism of 6,7-dihydroxycoumarin via NF-κB pathway inhibition.
Caption: Antioxidant mechanism of 6,7-dihydroxycoumarin via Nrf2 pathway activation.
Caption: Anticancer mechanisms of 6,7-dihydroxycoumarin.
Conclusion
6,7-Dihydroxycoumarin (this compound) is a promising natural compound with a multifaceted pharmacological profile. Its potent antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, underscore its therapeutic potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigations, particularly well-designed clinical trials, are warranted to fully elucidate the clinical efficacy and safety of this compound for various disease indications.[23] The low oral bioavailability of this compound suggests that future research could also focus on the development of novel delivery systems or structural modifications to enhance its pharmacokinetic profile.[1][21]
References
- 1. This compound: A review of its pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Athis compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a Bifunctional Antioxidant Prevents and Counteracts the Oxidative Stress and Neuronal Death Induced by Amyloid Protein in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective inhibition of platelet lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Athis compound (6,7-dihydroxycoumarin) exhibits potent and selective antitumor activity in human acute myeloid leukemia cells (THP-1) via induction of mitochondrial mediated apoptosis and cancer cell migration inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. This compound, a Coumarin Derivative, Inhibits Aldose Reductase Activity in vitro and Cataractogenesis in Galactose-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral bioavailability and pharmacokinetics of this compound following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring cardioprotective potential of this compound against isoproterenol induced myocardial toxicity in rats: in vivo and in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Preliminary Investigation of the Neuroprotective Effects of Esculetin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Esculetin (6,7-dihydroxycoumarin), a natural phenolic compound derived from various plants, has demonstrated significant neuroprotective potential across a range of preclinical models. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a promising candidate for therapeutic development in the context of neurodegenerative diseases and acute brain injury. This document provides a comprehensive technical overview of the current research on this compound's neuroprotective effects, detailing its impact on key signaling pathways, summarizing quantitative outcomes from various experimental models, and outlining the methodologies employed in these investigations.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several interconnected cellular processes. The primary mechanisms identified include combating oxidative stress, suppressing neuroinflammation, and inhibiting apoptotic cell death.
Anti-Oxidative Effects
Oxidative stress is a key pathological factor in many neurological disorders[1]. This compound demonstrates potent antioxidant properties both directly, by scavenging reactive oxygen species (ROS), and indirectly, by upregulating endogenous antioxidant defense systems[1].
A central pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). This compound treatment has been shown to increase the phosphorylation and nuclear translocation of Nrf2[2][3]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1)[4][5]. This activation helps restore cellular redox homeostasis by increasing levels of key antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) while reducing levels of lipid peroxidation markers such as malondialdehyde (MDA)[4][6][7].
Anti-Inflammatory Effects
Neuroinflammation is a critical component of neurodegenerative progression. This compound has been shown to mitigate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][4][7]. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit[2][8]. This inhibition leads to a significant reduction in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[3][4][9].
Anti-Apoptotic Effects
This compound protects neurons from programmed cell death by modulating the intrinsic apoptotic pathway. It has been observed to alter the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins. Specifically, this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax[10]. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria and subsequently inhibits the activation of downstream executioner caspases, such as cleaved caspase-3, a key marker of apoptosis[3][6][10].
Modulation of Other Key Signaling Pathways
Beyond these core mechanisms, this compound's neuroprotective activity involves several other signaling cascades:
-
Akt and Erk1/2 Pathways: this compound promotes cell survival and cytoprotective effects by activating the phosphorylation of Akt and Erk1/2, which are crucial kinases in pro-survival signaling[1][8][11].
-
BDNF/TrkB Pathway: The compound has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which is vital for neuronal survival, growth, and synaptic plasticity[8][12][13].
-
SIRT3/AMPK/mTOR Pathway: In models of intestinal ischemia/reperfusion, this compound was found to bind to and activate SIRT3, subsequently modulating the AMPK/mTOR signaling pathway to promote autophagy and reduce cellular damage[9].
Summary of Quantitative Data
The neuroprotective efficacy of this compound has been quantified in various in vivo and in vitro models. The following tables summarize key findings.
Table 1: Effects of this compound in In Vivo Models of Neurological Damage
| Model | Animal | Dose & Route | Key Quantitative Outcomes | Biomarker Changes | Citation(s) |
|---|---|---|---|---|---|
| Cerebral I/R | Mice | 20 µg (i.c.v.) | Infarct volume reduced from ~59% to ~35%; Neurological score significantly improved. | ↓ Cleaved Caspase-3, ↓ Bax, ↑ Bcl-2 | [10][14] |
| Cerebral I/R | Rats | 20 & 40 mg/kg (i.g.) | Dose-dependent reduction in infarct volume and improved neurological function. | ↓ TNF-α, IL-6, IL-1β, MDA; ↑ SOD, GSH/GSSG ratio | [4][7] |
| Parkinson's Disease | Mice (MPTP-induced) | Dietary admin. | Significantly attenuated loss of tyrosine hydroxylase-positive neurons in the substantia nigra. | ↓ 3-nitrotyrosine, ↑ GSH, ↓ Caspase-3 activation | [6][15] |
| Huntington's Disease | Drosophila | 10 & 100 µM (in food) | Ameliorated neurodegeneration in the fly eye. | - | [16] |
| Cognitive Deficits | Rats (AlCl₃-induced) | - | Exhibited antidepressant-like effects. | ↑ BDNF, ↑ p-TrkB |[13] |
Table 2: Effects of this compound in In Vitro Models of Neuronal Cell Death
| Model | Cell Line | This compound Conc. | Insult | Key Quantitative Outcomes | Biomarker Changes | Citation(s) |
|---|---|---|---|---|---|---|
| Alzheimer's Disease | SH-SY5Y | 20 µM | Aβ₁₋₄₂ oligomers | Increased cell viability; Prevented and counteracted ROS formation. | ↑ GSH, ↑ Nrf2 activation, ↑ p-Erk, ↑ p-Akt | [1][11] |
| Huntington's Disease | PC12 (HD-Q74) | 5 µM | Mutant Huntingtin | Significantly counteracted neuronal death; Reduced mHTT aggregation. | ↓ ROS, ↑ GSH | [16][17] |
| Oxidative Stress | C2C12 Myoblasts | 5 µM | H₂O₂ | Attenuated growth inhibition and DNA damage; Suppressed apoptosis. | ↓ ROS, ↑ Nrf2, ↑ NQO1 | [5] |
| Hypoxia/Reoxygenation | Rat Neurons | 10 & 20 mM | H/R | Increased cell viability at 12 and 24 hours. | ↓ MDA, ↑ SOD, ↑ GSH/GSSG ratio |[18] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a standard model for inducing focal cerebral ischemia, mimicking stroke.
-
Subjects: Male Sprague Dawley rats (250-350 g) or ICR mice are commonly used[7][10].
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane (B1672236) inhalation.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a period of 75-90 minutes[10].
-
-
Reperfusion: The filament is withdrawn to allow blood flow to resume.
-
This compound Administration: this compound can be administered via intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or intragastric (i.g.) routes at various time points before ischemia or after reperfusion[4][10][14].
-
Outcome Assessment:
-
Neurological Deficit Scoring: Assessed 24 hours post-reperfusion using a graded scale (e.g., 0-5) to evaluate motor and behavioral deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white[14].
-
In Vitro: ROS Formation Assay
This protocol measures intracellular reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Culture: SH-SY5Y neuroblastoma cells are seeded in 96-well plates and allowed to adhere[1].
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5-20 µM) for a specified duration (e.g., 24 hours)[1].
-
Probe Loading: The treatment medium is removed, and cells are incubated with DCFH-DA solution (e.g., 10 µg/mL in PBS) for 30 minutes at room temperature[1].
-
Induction of Oxidative Stress: The DCFH-DA solution is replaced with a pro-oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 200 µM), for 30 minutes to induce ROS production[1].
-
Measurement: Fluorescence is measured using a multilabel plate reader with excitation at ~485 nm and emission at ~535 nm. The increase in fluorescence corresponds to the level of intracellular ROS[1].
In Vitro: Cell Viability Assay (MTT/CCK-8)
This assay assesses the protective effect of this compound against toxin-induced cell death.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y, PC12) are seeded in 96-well plates[18][19].
-
Treatment: Cells are incubated with this compound and a neurotoxic agent (e.g., Aβ₁₋₄₂, MPP+, H₂O₂) for a specified period (e.g., 24 hours)[1][19].
-
Assay Procedure:
-
For MTT: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT, e.g., 0.5 mg/mL). After incubation (1-4 hours), the resulting formazan (B1609692) crystals are solubilized with a solvent (e.g., DMSO, Tween 20)[19].
-
For CCK-8: Cell Counting Kit-8 reagent is added directly to the wells, and cells are incubated for 1-4 hours[18].
-
-
Measurement: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8). Higher absorbance correlates with greater cell viability.
Conclusion and Future Directions
The preliminary evidence strongly supports the neuroprotective properties of this compound. Its ability to simultaneously target oxidative stress, inflammation, and apoptosis through the modulation of multiple signaling pathways (Nrf2, NF-κB, Akt/Erk, Bcl-2 family) makes it an attractive therapeutic candidate. Studies in models of stroke, Alzheimer's, Parkinson's, and Huntington's disease consistently demonstrate its beneficial effects[1][6][10][16].
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted, and to confirm its ability to cross the blood-brain barrier in higher-order animal models[1][15].
-
Chronic Disease Models: While effective in acute injury models, its efficacy in chronic, long-term rodent models of neurodegeneration needs more thorough investigation.
-
Safety and Toxicology: A comprehensive safety profile must be established before considering clinical translation.
-
Target Engagement: Further studies should aim to definitively confirm the direct molecular targets of this compound within neuronal cells to fully elucidate its mechanism of action.
References
- 1. This compound as a Bifunctional Antioxidant Prevents and Counteracts the Oxidative Stress and Neuronal Death Induced by Amyloid Protein in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound attenuates cerebral ischemia-reperfusion injury and protects neurons through Nrf2 activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Neuroprotective effects of umbelliferone and this compound in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates cerebral ischemia-reperfusion injury and protects neurons through Nrf2 activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. This compound Alleviates Inflammation, Oxidative Stress and Apoptosis in Intestinal Ischemia/Reperfusion Injury via Targeting SIRT3/AMPK/mTOR Signaling and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A natural coumarin derivative this compound offers neuroprotection on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological and Therapeutic Applications of this compound [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound Provides Neuroprotection against Mutant Huntingtin-Induced Toxicity in Huntington’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
understanding the bioavailability of esculetin vs esculin
An In-depth Technical Guide to the Comparative Bioavailability of Esculetin and Esculin (B1671248)
Introduction
This compound (6,7-dihydroxycoumarin) and its glucoside, esculin, are naturally occurring coumarin (B35378) derivatives found in various plants, notably in the bark of the horse chestnut tree and in Cortex Fraxini.[1][2] Both compounds have garnered significant interest from the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] Esculin is the 6-β-glucoside of this compound, and this structural difference is the primary determinant of their profoundly different pharmacokinetic profiles.[2]
For drug development professionals, a thorough understanding of a compound's bioavailability is paramount as it dictates the fraction of an administered dose that reaches systemic circulation to exert its therapeutic effect. This guide provides a detailed technical comparison of the bioavailability of this compound and esculin, focusing on their metabolic pathways, pharmacokinetic parameters, and the experimental methodologies used to determine these characteristics.
The Metabolic Pathway: From Esculin to this compound
The oral bioavailability of many glycosidic compounds is heavily dependent on the metabolic activity of the gut microbiome. Esculin is a prime example of this phenomenon. When administered orally, esculin itself is poorly absorbed. Instead, it travels to the lower gastrointestinal tract where it is extensively metabolized by gut bacteria.[3][4] These microbes produce β-glucosidase enzymes that hydrolyze the glycosidic bond, cleaving off the glucose moiety to release the aglycone, this compound.[2][5] This liberated this compound is then available for absorption into the systemic circulation.[3][4]
This biotransformation is a critical step; the bioavailability of orally administered esculin is largely a measure of the subsequent absorption of its metabolite, this compound.[3] In vitro studies have confirmed that human gut bacteria can completely convert esculin into this compound.[3] This metabolic relationship is fundamental to interpreting the pharmacokinetic data that follows.
Comparative Pharmacokinetics and Bioavailability
The structural difference between the two compounds leads to a stark contrast in their oral bioavailability. This compound, as the aglycone, is more readily absorbed, whereas the glycoside esculin exhibits extremely poor absorption.
Oral Bioavailability
Studies in rats have quantified this difference, demonstrating that the oral bioavailability of this compound is significantly higher than that of esculin.
| Compound | Animal Model | Oral Bioavailability (F%) | Citation(s) |
| This compound | Rat | ~19% | [6][7][8] |
| Esculin | Rat | 0.62% | [2][9][10] |
Table 1: Comparative Oral Bioavailability of this compound and Esculin.
Pharmacokinetic Parameters of this compound
When this compound is administered directly, it is absorbed relatively quickly. A study in Sprague-Dawley rats following a single oral dose provides key pharmacokinetic parameters.
| Parameter | Value (Mean ± SD) |
| Dose (Oral) | 10 mg/kg |
| Cmax (Maximum Plasma Concentration) | 420.0 ± 121.0 ng/mL |
| Tmax (Time to Cmax) | 0.52 ± 0.18 h |
| AUC₀₋₂₄ (Area Under the Curve) | 1510 ± 321 ng·h/mL |
| t½ (Elimination Half-life) | 1.89 ± 0.32 h |
Table 2: Pharmacokinetic parameters of this compound in rats after a 10 mg/kg oral dose. Data sourced from Kwak et al., 2021.[6][7][8][11]
Another study in rats using a 25 mg/kg oral dose found the maximum plasma level of this compound (173.3 ± 25.8 ng/mL) was detected at 5 minutes post-administration, with a plasma half-life of 45 minutes.[12]
Pharmacokinetic Parameters Following Esculin Administration
When esculin is administered orally, both esculin and its metabolite, this compound, can be detected in the plasma. The data clearly show that while some intact esculin is absorbed, a significant portion is converted to this compound.
| Parameter (Analyte) | Value (Mean ± SD) |
| Dose (Oral Esculin) | 120 mg/kg |
| Cmax (Esculin) | 340.3 ± 7.5 ng/mL |
| Cmax (this compound) | 316.5 ± 3.37 ng/mL |
| AUCₗₐₛₜ (Esculin) | 377.3 h·ng/mL |
| AUCₗₐₛₜ (this compound) | 1276.5 h·ng/mL |
Table 3: Pharmacokinetic parameters in rats after a 120 mg/kg oral dose of esculin. Note the substantial systemic exposure to the metabolite this compound. Data sourced from Rehman et al., 2015.[9][10][13]
In a separate study where 100 mg/kg of esculin was administered orally to rats, the Cmax for esculin was 1850.39 ± 129.71 ng/mL at a Tmax of 10.25 ± 0.03 h, while the Cmax for the resulting this compound was 64.62 ± 5.13 ng/mL at a much earlier Tmax of 0.50 ± 0.05 h.[11][14] These differing results highlight how experimental conditions can influence pharmacokinetic outcomes.
Experimental Protocols
The data presented are derived from rigorous experimental procedures. Below is a detailed summary of a typical methodology for a pharmacokinetic study involving these compounds.
Animal Studies
-
Species: Male Sprague-Dawley rats (230–250 g) are commonly used.[6][15]
-
Housing: Animals are housed under standard conditions (e.g., 22±1°C, 12-hour light/dark cycle) with ad libitum access to food and water.[16]
-
Acclimatization: A minimum of one week of acclimatization is standard before experimentation.
-
Fasting: Animals are typically fasted overnight (e.g., 12 hours) prior to dosing, with water remaining available.
Drug Administration
-
Oral (p.o.): The compound (this compound or esculin) is suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (B213188) (CMC) solution, and administered via oral gavage. Doses in cited studies range from 10 mg/kg to 120 mg/kg.[6][10][12]
-
Intravenous (i.v.): For bioavailability calculations, an intravenous dose is administered, typically via the jugular vein. The compound is dissolved in a vehicle like saline. A common dose is 5-10 mg/kg.[6][15]
Sample Collection and Processing
-
Blood Sampling: Blood samples (approx. 200-300 µL) are collected serially from the jugular vein or carotid artery into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[6][15]
-
Plasma Separation: Samples are immediately centrifuged (e.g., 13,000 rpm for 10 min at 4°C) to separate the plasma.
-
Storage: Plasma samples are stored at -80°C until analysis.[17]
Analytical Methodology
Accurate quantification of this compound and esculin in plasma is critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[6][9][14]
Sample Pretreatment
Solid-phase extraction (SPE) is a common and effective method for cleaning up plasma samples and concentrating the analytes before injection.[9][10]
Example HPLC Protocol for Simultaneous Determination
-
System: Agilent 1260 series or similar.[11]
-
Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent B: 90% acetonitrile (B52724) in Solvent A.[9][10]
-
Internal Standard (IS): Chrysin is a suitable internal standard.[9]
-
Retention Times: Under these conditions, typical retention times are ~10.3 min for esculin and ~15.2 min for this compound.[13]
-
Calibration Range: The method is typically linear over a concentration range of 10–1000 ng/mL for both analytes.[9][10][13]
Conclusion and Implications for Drug Development
The available data conclusively demonstrate that esculin has very poor oral bioavailability (0.62%), acting primarily as a prodrug that is converted to this compound by the gut microbiota.[2][9][10] this compound itself exhibits significantly greater, albeit still moderate, oral bioavailability of approximately 19%.[6][7][8] The systemic exposure to this compound following oral administration of esculin can be substantial, as evidenced by its high AUC relative to the parent compound.
For researchers and drug development professionals, these findings have several key implications:
-
Direct Administration: For therapeutic applications requiring systemic exposure to this compound, direct oral administration of this compound is far more efficient than administering esculin.
-
Gut Microbiome Dependency: The therapeutic efficacy of oral esculin is dependent on the composition and metabolic activity of an individual's gut microbiota, which can be highly variable. This introduces a significant potential for inter-individual differences in clinical outcomes.
-
Formulation Strategies: The moderate bioavailability of this compound (19%) suggests that there is an opportunity to enhance its systemic exposure through advanced formulation strategies, such as nanostructured lipid carriers, which have been shown to increase bioavailability.[8]
-
Prodrug Potential: While inefficient, the conversion of esculin to this compound demonstrates a natural prodrug strategy. This principle could be explored through synthetic modifications to this compound to improve its solubility or absorption characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of aesculin by human gut bacteria and identification of its metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Aesculin, Athis compound, Fraxetin, Fraxin and Polydatin in Beagle Dog Plasma by UPLC-ESI-MS/MS and Its Application in a Pharmacokinetic Study after Oral Administration Extracts of Ledum palustre L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esculin hydrolysis by Gram positive bacteria. A rapid test and it's comparison with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral bioavailability and pharmacokinetics of this compound following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] HPLC Determination of Esculin and this compound in Rat Plasma for Pharmacokinetic Studies. | Semantic Scholar [semanticscholar.org]
- 10. HPLC Determination of Esculin and this compound in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis and Distribution of this compound in Plasma and Tissues of Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dietary Flavonoids Modulate CYP2C to Improve Drug Oral Bioavailability and Their Qualitative/Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Screening of Esculetin's Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin, a natural dihydroxycoumarin derived from plants such as Fraxinus rhynchophylla, has garnered significant scientific interest for its wide array of pharmacological activities.[1][2] These activities include antioxidant, anti-inflammatory, anticancer, and notably, antibacterial effects.[1][2][3] As antibiotic resistance continues to pose a global health threat, the exploration of phytochemicals like this compound offers a promising avenue for the development of novel antimicrobial agents.[4] this compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[3][5] Its mechanisms of action are multifaceted, involving the inhibition of bacterial growth, interference with cell-to-cell communication (quorum sensing), and prevention of biofilm formation.[6][7] This guide provides a comprehensive overview of the initial screening methods for this compound's antibacterial properties, detailing its spectrum of activity, mechanisms of action, and the requisite experimental protocols for its evaluation.
Data Presentation: Antibacterial Activity of this compound
The antibacterial efficacy of this compound is quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and its ability to inhibit biofilm formation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 8324 | > 10 | [7] |
| Staphylococcus aureus | 8325-4 | > 10 | [7] |
| Streptococcus dysgalactiae | NCTC 4671 | > 10 | [7] |
| Streptococcus dysgalactiae | ATCC 27957 | > 10 | [7] |
| Escherichia coli | O157:H7 | Not specified, but noted to inhibit survival | [3][10] |
| Ralstonia solanacearum | Noted to have superior antibacterial activity | [10][11] | |
| Klebsiella pneumoniae | KPC-producing | Noted to have obvious antibacterial effect | [10] |
| Various MDR Bacteria | Noted to have broad-spectrum effects | [5] |
Note: The available literature often focuses on sub-MIC effects, particularly concerning biofilm and virulence factor inhibition, rather than direct bactericidal or bacteriostatic activity.
Table 2: this compound's Inhibitory Effect on Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to increased antibiotic resistance.[12] this compound has been shown to effectively inhibit biofilm formation in several bacterial species.[6][10]
| Bacterial Species | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Aeromonas hydrophila | 25 | ~38% | [10] |
| 50 | ~60% | [10] | |
| 100 | ~79% | [10] | |
| Staphylococcus aureus | 125 | 33% | [6] |
| 250 | 93% | [6] | |
| Candida albicans | 250 | 77% | [6] |
Known and Proposed Mechanisms of Antibacterial Action
This compound employs a multi-targeted approach to exert its antibacterial effects. Phytochemicals can inhibit microbial growth, disrupt cellular membranes, interfere with metabolic processes, and modulate signal transduction pathways.[13]
-
Inhibition of Biofilm Formation: this compound significantly inhibits biofilm formation in a concentration-dependent manner in pathogens like Aeromonas hydrophila and Staphylococcus aureus.[6][10] This is a crucial activity, as biofilm-associated infections are notoriously difficult to treat.[14]
-
Quorum Sensing (QS) Inhibition: The anti-biofilm activity of coumarins like this compound is linked to the impairment of quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors, including virulence and biofilm formation.[6][15] In staphylococci, the primary QS system is the Accessory Gene Regulator (Agr).[14][16] By interfering with QS, this compound can reduce the production of virulence factors such as hemolysin and proteases.[10]
-
Disruption of Cell Membrane Integrity: Hydroxycoumarins, including this compound, have been shown to cause irreversible damage to the cell membranes of bacteria like Ralstonia solanacearum.[11]
-
Downregulation of Virulence Factors: Studies have shown that this compound can repress the expression of specific virulence genes, such as the Shiga-like toxin gene (stx2) in E. coli O157:H7.[3] In Salmonella, it significantly downregulates the type 3 secretion system-1 (T3SS-1), which is essential for invading intestinal cells.[5]
-
Modulation of Host Immune Response: this compound can also modulate the host's immune response. It has been shown to inhibit M1 macrophage polarization and promote M2 polarization, which helps to alleviate inflammation and tissue injury during infection.[17]
Experimental Protocols
Standardized protocols are essential for the reliable screening of antibacterial properties. Diffusion and dilution methods are commonly employed for this purpose.[18][19][20]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[8][21] This protocol is based on standard methodologies from the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1:2020.[8][9]
Materials and Reagents:
-
Sterile 96-well flat-bottom microtiter plates[8]
-
Multichannel pipette
-
This compound stock solution (e.g., in DMSO), filter-sterilized
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)[7][8]
-
Bacterial culture grown to a 0.5 McFarland standard turbidity[9]
-
Sterile saline or broth for inoculum dilution
-
Plate reader (spectrophotometer)
Procedure:
-
Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate.[22] b. Add 100 µL of a 2x concentrated this compound stock solution to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[22] d. Column 11 will serve as the positive control (growth control, no this compound), and column 12 as the negative control (sterility control, no bacteria).[8][22]
-
Inoculum Preparation: a. Select isolated colonies from an 18- to 24-hour agar (B569324) plate.[21] b. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] c. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[21]
-
Inoculation: a. Add the appropriate volume of the standardized inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well.[21] Do not add bacteria to column 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.[21]
-
Interpretation: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8][9] The results can also be read using a plate reader to measure optical density.
Protocol 2: Biofilm Inhibition Assessment via Crystal Violet Assay
The crystal violet assay is a widely used and robust method for the quantitative assessment of biofilm formation.[12] The dye stains acidic components of the biofilm matrix and bacterial cells, and the amount of retained dye is proportional to the total biofilm biomass.[12]
Materials and Reagents:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture and appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or sterile water
-
Methanol (B129727) or another fixative
-
30-33% Acetic acid or 95% ethanol (B145695) for solubilization[12][23][25]
-
Microplate reader
Procedure:
-
Plate Setup and Incubation: a. Add 100 µL of a diluted overnight bacterial culture (adjusted to OD₆₀₀ of ~0.05-0.1) to each well of a 96-well plate.[12] b. Add 100 µL of the desired concentrations of this compound (prepared as 2x stocks) to the corresponding wells. Include control wells with no this compound.[12] c. Incubate the plate statically (without shaking) for 24-48 hours at 37°C to allow for biofilm formation.[12]
-
Washing: a. Carefully discard the planktonic culture from the wells. b. Gently wash the wells 2-3 times with 200 µL of PBS or distilled water to remove non-adherent cells.[12][23] Be careful not to disturb the biofilm.
-
Fixation: a. Add 200 µL of methanol to each well and incubate for 15-30 minutes to fix the biofilm.[12][23] b. Discard the methanol and allow the plate to air dry completely.
-
Staining: a. Add 150-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[12][23][24]
-
Washing: a. Discard the crystal violet solution and wash the wells thoroughly with water until the runoff is clear.[12] b. Invert the plate and tap it on a paper towel to remove excess water. Allow it to dry.
-
Solubilization and Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[12][25] b. Incubate for 10-15 minutes with gentle shaking. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[12][23][24]
-
Calculation: a. The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100.[12]
Visualization of Pathways and Workflows
Experimental Workflow for Antibacterial Screening
Caption: Workflow for initial antibacterial and anti-biofilm screening of this compound.
Quorum Sensing Signaling in Staphylococcus aureus (Agr System)
Caption: The Agr quorum sensing pathway in Staphylococcus aureus.[16][26]
Bacterial SOS DNA Damage Response
Caption: The bacterial SOS response pathway, a key mechanism for DNA repair.[27][28][29]
Conclusion and Future Directions
This compound presents itself as a compelling candidate for further investigation as an antibacterial agent. Its demonstrated ability to inhibit the growth of various bacteria, and more significantly, to disrupt biofilm formation and virulence at sub-inhibitory concentrations, highlights its potential as an anti-virulence agent.[3][10] Such compounds, which disarm pathogens rather than killing them outright, may exert less selective pressure for the development of resistance.
Future research should focus on several key areas:
-
Broad-Spectrum Efficacy: A systematic evaluation of this compound's MIC against a wider panel of clinically relevant, drug-resistant bacteria is necessary.
-
Mechanism of Action: While interference with quorum sensing is a known mechanism, further studies are needed to elucidate other molecular targets and pathways affected by this compound.
-
In Vivo Studies: Translating the promising in vitro results into animal infection models is a critical next step to evaluate the efficacy, pharmacokinetics, and safety of this compound.[3]
-
Synergy Studies: Investigating the potential synergistic effects of this compound when combined with conventional antibiotics could lead to novel combination therapies that restore the efficacy of existing drugs.
By pursuing these research avenues, the scientific community can fully explore the therapeutic potential of this compound in the ongoing battle against bacterial infections.
References
- 1. This compound: A review of its pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of esculin and this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Phytochemicals for Combating Antibiotic Resistance in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Combats Multidrug-Resistant Salmonella Infection and Ameliorates Intestinal Dysfunction via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of non-cytotoxic 6,7-dihydroxycoumarin-5-carboxylates with antibiofilm activity against Staphylococcus aureus and Candida albicans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00303E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Inhibition of Quorum Sensing and Biofilm Formation of this compound on Aeromonas Hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Quorum sensing in Staphylococcus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Crystal violet assay [bio-protocol.org]
- 24. Crystal violet staining protocol | Abcam [abcam.com]
- 25. static.igem.org [static.igem.org]
- 26. mdpi.com [mdpi.com]
- 27. SOS response - Wikipedia [en.wikipedia.org]
- 28. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
Esculetin's Dichotomous Role in Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculetin, a natural coumarin (B35378) derivative, exhibits a complex and multifaceted relationship with reactive oxygen species (ROS). Primarily recognized for its potent antioxidant properties, this compound can directly scavenge free radicals and bolster endogenous antioxidant defenses through the modulation of key signaling pathways. This activity underlies its therapeutic potential in a range of oxidative stress-related pathologies. Conversely, under specific conditions, this compound can also exhibit pro-oxidant effects, a characteristic that is being explored for its applications in oncology. This technical guide provides an in-depth analysis of the dual effects of this compound on ROS production, presenting quantitative data, detailed experimental methodologies, and a visual representation of the core signaling pathways involved.
Introduction
Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] this compound (6,7-dihydroxycoumarin), a compound found in various plants, has garnered significant attention for its ability to modulate ROS levels.[3][4] Its therapeutic potential stems from its capacity to mitigate oxidative damage.[5][6] This guide delves into the mechanisms underpinning this compound's effects on ROS, providing a comprehensive resource for researchers in the field.
Antioxidant Effects of this compound
This compound's antioxidant activity is twofold: it can directly neutralize ROS and can also upregulate the cellular antioxidant machinery.
Direct Radical Scavenging Activity
This compound has been demonstrated to be an effective scavenger of various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals, and superoxide (B77818) anions.[7][8] The scavenging capacity is often quantified by the SC50 or IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
Modulation of Endogenous Antioxidant Systems
A primary mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[9] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7][9]
The activation of Nrf2 by this compound has been shown to be mediated, at least in part, by the upstream activation of the extracellular signal-regulated kinase (ERK) pathway.[3][10]
Pro-oxidant Effects of this compound
In certain contexts, particularly in cancer cells, this compound can promote the generation of ROS.[11][12] This pro-oxidant activity can lead to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis of cancer cells.[11][13] The induction of ROS by this compound in cancer cells is a key mechanism behind its anti-proliferative and pro-apoptotic effects.[11][13]
Quantitative Data on this compound's Effects on ROS
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound on ROS and related markers.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Radical | Assay | SC50/IC50 Value | Reference |
| DPPH | Spectrophotometry | 14.68 µM | [7] |
| DPPH | Spectrophotometry | 25.18 µM | [7] |
| DPPH | Spectrophotometry | 40 µM | [7] |
| Hydroxyl Radical | Not Specified | 0.091 mg/ml | [7][8] |
| Superoxide Anion | Not Specified | 0.6 µg/ml | [7][8] |
Table 2: Cellular Antioxidant and Pro-oxidant Effects of this compound
| Cell Line | Inducer of Oxidative Stress | This compound Concentration | Effect on ROS | Key Findings | Reference |
| C2C12 Myoblasts | H2O2 | 5 µM | Inhibition | Activated Nrf2/NQO1 pathway via ERK activation. | [3][10] |
| Human Corneal Epithelial Cells | H2O2 | 20-100 µM | Inhibition | Activated Nrf2, inducing HO-1, NQO1, GCLM, SOD1, and SOD2 expression. | [7] |
| 3T3-L1 Preadipocytes | --- | 12.5-100 µM | Inhibition | Activated Nrf2, promoting HO-1, SOD, GPx, and CAT expression. | [7][14] |
| Human Hepatoma HepG2 Cells | H2O2 | 10-25 µM | Inhibition | Activated Nrf2, promoting NQO1 and glutathione expression. | [8][15] |
| Human Neuroblastoma SH-SY5Y Cells | Aβ25-35 | 0.1-10 µM | Inhibition | Increased SOD, GSH, and CAT expression. | [8] |
| Human Embryonic Kidney 293 (HEK293) Cells | tert-butyl hydroperoxide (t-BHP) | Not specified | Inhibition | Inhibited t-BHP-induced ROS generation in a dose-dependent manner. | [5] |
| HeLa (Human Cervical Cancer) Cells | --- | 37.8 µM (IC50) | Induction | Induced apoptosis through a ROS-mediated mitochondrial dysfunction pathway. | [11][12] |
Experimental Protocols
This section outlines the general methodologies used to assess the effects of this compound on ROS production.
In Vitro Radical Scavenging Assays
-
DPPH Radical Scavenging Assay:
-
Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: SC% = [1 - (absorbance of sample) / (absorbance of control)] * 100.[16]
-
The IC50 value is determined by plotting the scavenging percentage against the concentration of this compound.
-
Cellular ROS Measurement
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay: This assay measures intracellular hydrogen peroxide and other peroxyl radicals.
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Induce oxidative stress by adding an agent like H2O2 or t-BHP, if required by the experimental design.
-
Remove the treatment medium and wash the cells with a buffer like PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM) in a serum-free medium and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.[17]
-
-
Dihydroethidium (DHE) Assay: This assay is used to detect superoxide anions.
-
Follow a similar procedure to the DCFH-DA assay for cell seeding and treatment.
-
Load the cells with DHE solution (typically 2-5 µM) and incubate in the dark at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence, which indicates the level of superoxide.
-
Western Blotting for Signaling Pathway Analysis
-
Treat cells with this compound and/or an oxidative stress inducer.
-
Lyse the cells to extract total protein or fractionate to obtain nuclear and cytoplasmic extracts.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, Keap1, HO-1, p-ERK, ERK).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound's effects on ROS.
Caption: this compound's antioxidant signaling pathway.
Caption: this compound's pro-oxidant effect in cancer cells.
Caption: General experimental workflow.
Conclusion
This compound's interaction with reactive oxygen species is a critical aspect of its pharmacological profile. Its ability to act as both an antioxidant and a pro-oxidant highlights its potential for therapeutic applications in a wide range of diseases. As an antioxidant, it holds promise for mitigating conditions characterized by oxidative stress. As a pro-oxidant, it presents a potential avenue for cancer therapy. A thorough understanding of the underlying mechanisms, as outlined in this guide, is paramount for the continued development of this compound-based therapeutic strategies. Future research should focus on further elucidating the precise conditions that dictate its dual roles and on translating these findings into clinical applications.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Cytoprotective effects of this compound against oxidative stress are associated with the upregulation of Nrf2-mediated NQO1 expression via the activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological and Therapeutic Applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound attenuates cerebral ischemia-reperfusion injury and protects neurons through Nrf2 activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Athis compound-induced apoptosis through a ROS-mediated mitochondrial dysfunction pathway in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergy, Additivity and Antagonism between this compound and Six Commonly Used Chemotherapeutics in Various Malignant Melanoma Cell Lines—An Isobolographic Analysis | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound-induced protection of human hepatoma HepG2 cells against hydrogen peroxide is associated with the Nrf2-dependent induction of the NAD(P)H: Quinone oxidoreductase 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Targets of Esculetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin (6,7-dihydroxycoumarin) is a natural coumarin (B35378) derivative found in various plants, including those from the Fraxinus (ash tree), Aesculus (horse-chestnut), and Citrus genera.[1][2] This phenolic compound has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-proliferative, and neuroprotective effects.[3][4] Its therapeutic potential is attributed to its ability to modulate a wide array of intracellular signaling pathways and directly interact with key enzymatic targets.
This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The information is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.
Key Molecular Targets and Signaling Pathways
This compound exerts its biological effects by interacting with multiple targets, leading to the modulation of complex signaling networks. These interactions are central to its anti-inflammatory, antioxidant, and anti-cancer properties.
Anti-inflammatory Pathways
This compound's potent anti-inflammatory activity stems from its ability to suppress key pro-inflammatory signaling cascades and enzymes.
The NF-κB pathway is a critical regulator of inflammatory gene expression.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (primarily the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS).[5][7]
This compound effectively inhibits this pathway by preventing the degradation and phosphorylation of IκBα.[6] This action blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes.[2][5][6][8]
Caption: this compound's inhibition of the NF-κB signaling pathway.
The MAPK family—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—regulates a wide range of cellular processes, including inflammation and apoptosis.[7] this compound's influence on this pathway is context-dependent. It frequently inhibits ERK, JNK, and p38 phosphorylation to suppress inflammation and cancer cell proliferation.[2][9][10] For instance, it can block the MAPK/AP-1 signaling axis to reduce the expression of matrix metalloproteinases (MMPs).[5][11] However, in other cellular contexts, this compound has been shown to activate ERK to promote Nrf2-mediated antioxidant responses or activate p38 MAPK to induce cell-cycle arrest.[7][12][13]
Caption: this compound's general inhibitory effect on MAPK signaling cascades.
This compound directly targets key enzymes involved in the synthesis of inflammatory mediators. It inhibits the expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for prostaglandin (B15479496) production at sites of inflammation.[7][10] More notably, this compound is a potent and selective inhibitor of lipoxygenases, particularly 5-lipoxygenase (5-LOX) and 12-lipoxygenase, which are involved in the synthesis of leukotrienes.[7][13][14] This dual inhibition of COX and LOX pathways is a significant contributor to its anti-inflammatory profile.
Antioxidant Pathways
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound activates this pathway by impeding the Nrf2-Keap1 interaction, potentially through direct binding to Keap1.[5][15] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[5][15] This leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[7][10]
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Anti-cancer Pathways
This compound demonstrates anti-proliferative and pro-apoptotic activity in various cancer cell lines by modulating several critical signaling pathways.[16][17]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.[18] this compound has been shown to inhibit the proliferation of cancer cells by suppressing the phosphorylation of key components of this pathway, including PI3K and Akt.[2][19][20] This inhibition can lead to cell cycle arrest and the induction of apoptosis.[18][20]
Caption: this compound's inhibitory action on the PI3K/Akt/mTOR signaling pathway.
-
JAK2/STAT3 Pathway : In ovarian cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the JAK2/STAT3 signaling pathway.[21]
-
Mitochondrial Apoptosis Pathway : this compound promotes apoptosis by increasing the Bax/Bcl-2 ratio, leading to the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-3 and -9.[1][3][9]
-
EGFR Signaling : In oral squamous cell carcinoma, this compound induces apoptosis by inhibiting the Epidermal Growth Factor Receptor (EGFR)/PI3K/Akt signaling pathway.[19]
-
ENO1 : Recent studies in colorectal cancer suggest that this compound can directly bind to alpha-enolase (ENO1), altering its stability and contributing to the inhibition of the PI3K/Akt/mTOR pathway.[20]
Extracellular Matrix Regulation
MMPs are enzymes that degrade components of the extracellular matrix, playing roles in tissue remodeling, inflammation, and cancer metastasis.[5] this compound has been shown to inhibit the expression and activity of several MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13.[9][22] This inhibition is often a downstream consequence of its effects on the MAPK and NF-κB signaling pathways, which regulate MMP gene transcription.[11][22][23]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the inhibitory and effective concentrations of this compound against various molecular targets.
| Target Enzyme/Pathway | IC50 / Effective Concentration | Cell Line / System | Therapeutic Area | Reference(s) |
| Enzyme Inhibition | ||||
| Platelet Lipoxygenase | 0.65 µM (IC50) | Rat Platelets | Anti-inflammatory | [14] |
| 5-Lipoxygenase | 4 µM, 6.6 µM (IC50) | Cloned Mastocytoma Cells | Anti-inflammatory | [7][13] |
| 12-Lipoxygenase | 2.5 µM (IC50) | Cloned Mastocytoma Cells | Anti-inflammatory | [13] |
| Platelet Cyclooxygenase | 450 µM (IC50) | Rat Platelets | Anti-inflammatory | [14] |
| Nitric Oxide (NO) Production | 34 µM (IC50) | IL-1β stimulated Rat Hepatocytes | Anti-inflammatory | [7] |
| Anti-Cancer Activity | ||||
| Hepatocellular Carcinoma | 2.24 µM | SMMC-7721 cells | Anti-cancer | [3][9] |
| Leukemia | 20 µM | Leukemia cells | Anti-cancer | [9] |
| Renal Carcinoma | 200 µg/mL | Renal Carcinoma cells | Anti-cancer | [2][9] |
| Colon Cancer | 55 µg/mL | Colon Cancer cells | Anti-cancer | [2][9] |
| Oral Squamous Cancer | 20 µg/mL | Oral Squamous Cancer cells | Anti-cancer | [2] |
| Cellular Signaling | ||||
| NF-κB Inhibition | 10 - 40 µM | Human Nasal Epithelial Cells | Anti-inflammatory | [7] |
| Nrf2 Activation | 20 µM | SH-SY5Y cells | Neuroprotection | [2][9] |
| MMP-1 Inhibition | 0.6 - 2.1 µg/mL | Human Dermal Fibroblasts | Antioxidant | [2][9] |
Common Experimental Methodologies
The identification and validation of this compound's molecular targets involve a range of standard and advanced molecular biology techniques.
General Experimental Workflow
A typical workflow for investigating the molecular targets of a compound like this compound involves progressing from in vitro assays to cell-based models and finally to in vivo validation.
Caption: A generalized experimental workflow for target validation.
Key Experimental Protocols
-
Western Blotting : This technique is extensively used to determine the effect of this compound on protein expression and phosphorylation status.[11] For example, to assess NF-κB activation, cell lysates are probed with antibodies specific for total and phosphorylated forms of IκBα and p65.[6] A decrease in phosphorylated p65 in this compound-treated samples indicates pathway inhibition. Similarly, this method is used to detect changes in p-Akt, p-ERK, p-JNK, and p-p38 levels.[2][11]
-
Reverse Transcription-PCR (RT-PCR) : Used to quantify changes in messenger RNA (mRNA) levels of target genes following this compound treatment. For instance, RT-PCR can measure the mRNA levels of MMP-1, COX-2, or iNOS to confirm that this compound's inhibitory effects occur at the transcriptional level.[11][23]
-
Luciferase Reporter Assays : These assays are employed to measure the transcriptional activity of specific promoters. Cells are transfected with a plasmid containing a promoter of interest (e.g., the NF-κB or AP-1 response element) linked to a luciferase reporter gene. A reduction in luciferase activity in the presence of this compound indicates that it inhibits the activity of the corresponding transcription factor.[22]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : This method is used to quantify the secretion of proteins, such as cytokines (TNF-α, IL-6), from cells into the culture medium. It provides a direct measure of the functional downstream effects of this compound's inhibition of inflammatory pathways.
-
Cell Viability and Apoptosis Assays : Assays like MTT or CCK-8 are used to measure this compound's effect on cell proliferation. Apoptosis is often assessed using flow cytometry with Annexin V/Propidium Iodide (PI) staining or by measuring caspase-3/9 activity to confirm the induction of programmed cell death.[3][20]
-
Drug Affinity Responsive Target Stability (DARTS) : A technique used to identify direct binding targets of a small molecule. It is based on the principle that a protein's stability against protease digestion is altered upon binding to a ligand. This method was used to identify ENO1 as a direct binding partner of this compound.[20]
-
Molecular Docking : In silico computational studies are used to predict the binding mode and affinity of this compound to the active site of its target proteins, such as Keap1 or ENO1.[15][20]
Conclusion
This compound is a multi-target compound that modulates a complex and interconnected network of signaling pathways crucial for cellular homeostasis. Its ability to simultaneously inhibit pro-inflammatory and pro-proliferative pathways (NF-κB, MAPK, PI3K/Akt) while activating cytoprotective antioxidant responses (Nrf2) underscores its significant therapeutic potential. The direct inhibition of key enzymes like lipoxygenases further enhances its pharmacological profile. This guide summarizes the current understanding of this compound's molecular interactions, providing a foundation for future research and the development of this compound-based therapeutics for a range of diseases associated with inflammation, oxidative stress, and cancer.
References
- 1. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Applications of this compound | Encyclopedia MDPI [encyclopedia.pub]
- 6. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Prevents the Induction of Matrix Metalloproteinase-1 by Hydrogen Peroxide in Skin Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38 MAPK activation is required for this compound-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of this compound on 5-lipoxygenase and leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective inhibition of platelet lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiovarian cancer mechanism of this compound: inducing G0/G1 arrest and apoptosis via JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitory effect of this compound on migration, invasion and matrix metalloproteinase-9 expression in TNF-α-induced vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Prevents the Induction of Matrix Metalloproteinase-1 by Hydrogen Peroxide in Skin Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Cell Viability Following Esculetin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin, a natural coumarin (B35378) derivative found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including its anti-proliferative and pro-apoptotic effects on cancer cells.[1][2][3] This document provides detailed protocols for assessing cell viability upon treatment with this compound, offering a crucial tool for researchers investigating its mechanism of action and potential as a therapeutic agent. The primary methods detailed are the widely used tetrazolium-based colorimetric assays: MTT and WST-1. These assays provide a quantitative measure of metabolically active cells, which is a reliable indicator of cell viability.
Core Principles of Cell Viability Assays
Tetrazolium-based assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (Water Soluble Tetrazolium-1), are foundational methods for assessing cell viability and cytotoxicity. The principle of these assays lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to cleave the tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound Treatment
The MTT assay is a widely used method to assess cell viability. In the presence of viable cells, the yellow tetrazolium salt MTT is reduced to an insoluble purple formazan product.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[4]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/mL) in a volume of 100 µL of complete culture medium per well.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]
-
WST-1 Cell Viability Assay Protocol for this compound Treatment
The WST-1 assay is a more sensitive and convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
WST-1 reagent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
WST-1 Incubation:
-
Absorbance Measurement:
Data Presentation
The quantitative data obtained from cell viability assays following this compound treatment can be summarized to determine key parameters such as the half-maximal inhibitory concentration (IC50).
| Cell Line | Assay Type | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability | IC50 (µM) | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT | 72 | - | - | ~2240 | [5] |
| G361 (Human Malignant Melanoma) | MTS | 48 | 10 µg/mL (~56) | 94% | ~42.86 µg/mL (~240) | [9] |
| G361 (Human Malignant Melanoma) | MTS | 48 | 20 µg/mL (~112) | 65% | - | [9] |
| G361 (Human Malignant Melanoma) | MTS | 48 | 40 µg/mL (~224) | 57% | - | [9] |
| G361 (Human Malignant Melanoma) | MTS | 48 | 80 µg/mL (~449) | 34% | - | [9] |
| PC-3 (Prostate Cancer) | - | 19 | 100 | ~80% | - | [10] |
| PC-3 (Prostate Cancer) | - | 19 | 250 | ~70% | - | [10] |
| PC-3 (Prostate Cancer) | - | 48 | 100 | ~50% | - | [10] |
| PC-3 (Prostate Cancer) | - | 48 | 250 | ~43% | - | [10] |
| A253 (Submandibular Salivary Gland Tumor) | MTT | 24, 48 | 50-150 | Dose-dependent decrease | - | [1][2] |
Visualizations
Experimental Workflow for Cell Viability Assay
References
- 1. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: Determining the IC50 of Esculetin in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Esculetin (6,7-dihydroxycoumarin) is a natural coumarin (B35378) derivative found in various plants, including Fraxinus chinensis, Citrus limonia, and Artemisia capillaris.[1][2] It has garnered significant interest in oncology research due to its pleiotropic biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][3] this compound has been shown to inhibit cell proliferation, migration, and invasion, as well as induce cell cycle arrest and apoptosis in a wide range of cancer cell lines.[2][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as JAK/STAT3, PI3K/Akt, and Wnt/β-catenin.[2]
A critical initial step in evaluating the cytotoxic potential of a compound like this compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, providing a quantitative measure of its potency. This document provides a summary of reported this compound IC50 values across various cancer cell lines and a detailed protocol for their determination using the common MTT colorimetric assay.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The cytotoxic efficacy of this compound varies considerably among different cancer types and cell lines. The following table summarizes previously reported IC50 values.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay Used | Reference |
| Submandibular Gland Carcinoma | A253 | 157.4 | 24 | MTT | [1][5] |
| Submandibular Gland Carcinoma | A253 | 78.5 | 48 | MTT | [1][5] |
| Laryngeal Cancer | Hep-2 | 1.96 | 72 | MTT | [4][6] |
| Laryngeal Cancer | TU-212, M4e | 1.96 - 12.88 | Not Specified | Not Specified | [6] |
| Colorectal Cancer | HT-29 | 55 | 48 | Not Specified | [4] |
| Colorectal Cancer | HCT116 | 100 | 24 | Not Specified | [4] |
| Hepatocellular Carcinoma | SMMC-7721 | ~2240 | Not Specified | MTT | [7] |
| Malignant Melanoma | G361 | ~240 | 48 | MTS | [6] |
| Pancreatic Cancer | PANC-1 | 100 | Not Specified | Not Specified | [6] |
| Human Promyelocytic Leukemia | HL-60 | ~20 - 40 | Not Specified | CCK-8 | [8] |
Note: The Hep-2 cell line is now known to be contaminated with HeLa cells.[4]
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] These insoluble crystals are then dissolved using a solubilizing agent. The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >90%. b. Dilute the cell suspension in complete culture medium to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. b. Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final desired concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9] b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: a. After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[9] b. Gently pipette up and down to mix and ensure all formazan crystals are dissolved. The solution should turn a uniform purple color. c. To ensure complete solubilization, the plate can be left on a shaker for 5-10 minutes or incubated overnight in the incubator.[9]
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate Percent Viability:
-
Average the absorbance values for the control (untreated) wells and each drug concentration.
-
Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the precise IC50 value.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining IC50 using the MTT colorimetric assay.
Signaling Pathway Diagram
Caption: this compound inhibits the JAK/STAT3 pathway to induce apoptosis.
References
- 1. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Probing the Therapeutic Potential of Esculetin: In Vivo Animal Models and Experimental Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Esculetin, a natural coumarin (B35378) derivative, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Preclinical evaluation of this compound's efficacy heavily relies on well-characterized in vivo animal models that mimic human diseases. This document provides a detailed overview of established animal models and comprehensive experimental protocols for investigating the therapeutic potential of this compound across various disease areas.
Data Presentation: Efficacy of this compound in Various Animal Models
The following tables summarize the quantitative data from key studies, offering a comparative look at the effective dosages and outcomes of this compound treatment in different disease models.
Table 1: Anti-Cancer Efficacy of this compound in Rodent Models
| Cancer Type | Animal Model | Cell Line | This compound Dosage & Administration | Key Findings | Reference |
| Hepatocellular Carcinoma | C57BL/6J mice | Hepa1-6 | 200, 400, 700 mg/kg/day (i.p.) | Tumor weight decreased by 20.33%, 40.37%, and 55.42% respectively.[1][2][3] | [1][2][3] |
| Submandibular Salivary Gland Tumor | BALB/c nude mice | A253 | 100 mg/kg/day (oral) | Suppressed xenograft tumor development by 74% compared to vehicle.[4][5] | [4][5] |
| Lung Cancer | BALB/c mice | LLC | 100 mg/kg (i.p.) for 20 days | Markedly reduced tumor size and weight.[6] | [6] |
| Gastric Cancer | Nude mice | MGC-803 | Not specified | Increased caspase-3 and decreased Bcl-2, Ki-67, IGF-1, p-PI3K, and p-Akt expression.[7] | [7] |
| Colorectal Cancer | Female athymic nude mice | HCT-116 | Not specified (i.p.) | Decreased Ki-67, cyclin D1, and c-Myc expression.[7] | [7] |
Table 2: Neuroprotective Efficacy of this compound in Rodent Models
| Disease Model | Animal Model | Induction Method | This compound Dosage & Administration | Key Findings | Reference |
| Parkinson's Disease | C57BL/6J mice | MPTP | Dietary administration | Significantly attenuated MPTP-induced neurotoxicity in the substantia nigra pars compacta.[8] | [8] |
| Alzheimer's Disease | Rats | D-galactose (150 mg/kg, s.c.) for 6 weeks | 10, 20, 30 mg/kg | Improved spatial learning and memory; reduced inflammatory markers and oxidative stress.[9] | [9] |
| Alzheimer's Disease | Rats | Aluminum chloride (100 mg/kg/day, oral) for 42 days | 25, 50 mg/kg/day (oral) | Attenuated aluminum-induced memory deficits.[10][11] | [10][11] |
| Cerebral Ischemia-Reperfusion | Rats | MCAO | 20, 40 mg/kg | Improved infarct volume and neurological function; decreased inflammatory cytokines.[12][13] | [12][13] |
Table 3: Anti-Inflammatory Efficacy of this compound in Rodent Models
| Disease Model | Animal Model | Induction Method | This compound Dosage & Administration | Key Findings | Reference |
| Sepsis | Mice | LPS | 20, 40, 60 mg/kg | Downregulated inflammatory cytokines (TNF-α, IL-1β, IL-6, CCL2) and iNOS.[14][15] | [14][15] |
| Myocardial Infarction | Rats | Isoproterenol | 10, 20 mg/kg | 20 mg/kg dose normalized NLRP3 and TMAO levels and reduced IL-1β. | |
| Psoriasis | BALB/c mice | Imiquimod | 50, 100 mg/kg | Ameliorated skin lesions by decreasing inflammatory cytokines.[15] | [15] |
| Inflammatory Bowel Disease | Rats | Trinitrobenzenesulfonic acid | 5 mg/kg | Reduced pro-inflammatory cytokines (IL-1β, IL-2, IFN-γ, TNF-α).[16] | [16] |
| Intestinal Ischemia/Reperfusion | Rats | Not specified | Not specified | Mitigated pathological damage and reduced serum DAO levels.[17][18] | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the efficacy of this compound.
Protocol 1: Xenograft Mouse Model for Anti-Cancer Efficacy
Objective: To evaluate the in vivo anti-tumor activity of this compound on the growth of subcutaneously implanted cancer cells in mice.
Materials:
-
6-8 week old female BALB/c nude mice
-
Cancer cell line (e.g., A549, HepG2, etc.)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, physiological saline)
-
Matrigel
-
Anesthetic (e.g., ketamine and xylazine)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Inoculation:
-
Anesthetize the mice (e.g., ketamine at 80 mg/kg and xylazine (B1663881) at 10 mg/kg, i.p.).[5]
-
Subcutaneously inject 2 x 10^6 cells in a 100 µl mixture of medium and Matrigel into the right flank of each mouse.[5]
-
-
Animal Grouping and Treatment:
-
Tumor Measurement:
-
Measure the tumor size using calipers every 3 days.[5]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.[4]
-
Tumor tissues can be processed for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or Western blotting to analyze protein expression.
-
Protocol 2: MPTP-Induced Parkinson's Disease Mouse Model
Objective: To assess the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
C57BL/6J mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound-supplemented diet
-
Standard rodent diet
-
Apparatus for behavioral testing (e.g., rotarod, pole test)
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase)
Procedure:
-
Dietary Administration:
-
Acclimatize mice to the housing conditions for one week.
-
Provide mice with either a standard diet or a diet supplemented with this compound.[8]
-
-
MPTP Induction:
-
Administer MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals) to induce nigrostriatal dopaminergic neurotoxicity.[8]
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod test for motor coordination) before and after MPTP administration to assess motor deficits.
-
-
Neurochemical and Histological Analysis:
-
At the end of the experiment, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect brain tissues for analysis.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta and striatum.[8]
-
Measure levels of glutathione (B108866) and 3-nitrotyrosine (B3424624) to assess oxidative and nitrosative stress.[8]
-
Protocol 3: LPS-Induced Systemic Inflammation Mouse Model
Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute systemic inflammation.
Materials:
-
BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Saline
-
ELISA kits for inflammatory cytokines (TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Grouping and Pre-treatment:
-
LPS Challenge:
-
Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 10 mg/kg).
-
-
Sample Collection:
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture.
-
Euthanize the mice and collect tissues (e.g., lung, liver, spleen) for further analysis.
-
-
Cytokine Analysis:
-
Histological and Molecular Analysis:
-
Process tissues for histological examination to assess inflammatory cell infiltration.
-
Homogenize tissues to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Analyze gene and protein expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling molecules (e.g., NF-κB) using RT-qPCR and Western blotting.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound's anti-cancer signaling pathways.
Caption: Neuroprotective mechanisms of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates the Growth of Lung Cancer by Downregulating Wnt Targeted Genes and Suppressing NF-κB | Archivos de Bronconeumología [archbronconeumol.org]
- 7. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of umbelliferone and this compound in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Role of this compound, A Coumarin Derivative Against Aluminium Chloride Induced Cognitive Deficits in Rats | Semantic Scholar [semanticscholar.org]
- 12. This compound attenuates cerebral ischemia-reperfusion injury and protects neurons through Nrf2 activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological and Therapeutic Applications of this compound | MDPI [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. repositorio.unesp.br [repositorio.unesp.br]
- 17. This compound Alleviates Inflammation, Oxidative Stress and Apoptosis in Intestinal Ischemia/Reperfusion Injury via Targeting SIRT3/AMPK/mTOR Signaling and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Esculetin Administration for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for esculetin in preclinical studies. This document details protocols for oral, intraperitoneal, topical, and intravenous administration, along with quantitative data summaries and visualizations of key signaling pathways.
Data Summary of this compound Administration in Preclinical Models
The following tables summarize the quantitative data on this compound administration across various preclinical models, categorized by the route of administration.
Oral Administration
| Animal Model | Disease/Condition | Dosage | Vehicle | Frequency & Duration | Reference |
| Sprague-Dawley Rats | Pharmacokinetics | 10 mg/kg | Not Specified | Single dose | [1] |
| Wistar Albino Rats | Myocardial Infarction | 20, 40, 60 mg/kg | Normal Saline | Daily for 18 days | [2] |
| Sprague-Dawley Rats | Diabetes | 10, 20, 40 mg/kg | Not Specified | Daily for 45 days | [3] |
| BALB/c Mice | Atopic Dermatitis | 2, 10, 50 mg/kg | Not Specified | Daily for 4 weeks | [4] |
| Sprague-Dawley Rats | Pharmacokinetics | 25 mg/kg | Corn Oil | Single dose | [5] |
| Sprague-Dawley Rats | Intestinal I/R Injury | 10, 25 mg/kg | 0.5% CMC-Na | Single dose 1h before surgery | [6] |
| Female Rats | Neuroinflammation | 5, 25 mg/kg | Saline | Daily for 2 weeks | [7] |
| BALB/c nude mice | Submandibular Salivary Gland Tumor | 100 mg/kg | 0.5% Carboxymethylcellulose | Daily for 18 days |
Intraperitoneal (I.P.) Administration
| Animal Model | Disease/Condition | Dosage | Vehicle | Frequency & Duration | Reference |
| C57BL/6J Mice | Hepatocellular Carcinoma | 200, 400, 700 mg/kg | Physiological Saline | Daily for 15 days | [8] |
| BALB/c Mice | Hepatocellular Carcinoma | 25, 50 mg/kg | Physiological Saline | Daily for 15 days |
Topical Administration
| Animal Model | Disease/Condition | Formulation | Concentration | Frequency & Duration | Reference |
| New Zealand White Rabbits | Dry Eye Syndrome | Ophthalmic Solution | Not Specified | Not Specified | [9] |
| Rat Model | UV-induced Psoriasis | Nanostructured Lipid Carrier Gel | Not Specified | Not Specified | [10] |
Intravenous (I.V.) Administration
| Animal Model | Disease/Condition | Dosage | Vehicle | Frequency & Duration | Reference |
| Sprague-Dawley Rats | Pharmacokinetics | 10 mg/kg | Not Specified | Single dose | [1] |
| Sprague-Dawley Rats | Pharmacokinetics | 5 mg/kg | Isotonic Saline | Single dose | [11] |
Experimental Protocols
Preparation of this compound for Administration
a) Oral Gavage Solution/Suspension
-
Using 0.5% Carboxymethylcellulose (CMC-Na) as a vehicle:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile, distilled water. This can be achieved by slowly adding 0.5 g of CMC-Na to 100 mL of water while stirring continuously until a clear, viscous solution is formed.
-
Triturate the this compound powder with a small volume of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to achieve the desired final concentration.
-
Ensure the final preparation is a homogenous suspension before each administration.
-
-
Using Corn Oil as a vehicle:
-
Weigh the required amount of this compound powder.
-
Add the this compound to the appropriate volume of corn oil.
-
Vortex or sonicate the mixture until the this compound is fully dissolved or evenly suspended.
-
b) Intraperitoneal (I.P.) Injection Solution
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of a suitable solvent such as DMSO.
-
Bring the solution to the final desired volume with sterile physiological saline (0.9% NaCl). The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitation before injection.
c) Topical Formulation (Conceptual Protocol)
-
For a simple topical solution, this compound can be dissolved in a vehicle suitable for dermal application, such as a mixture of ethanol, propylene (B89431) glycol, and water. The exact ratios should be optimized for solubility and skin penetration.
-
For a gel formulation, nanostructured lipid carriers (NLCs) can be prepared to encapsulate this compound, which are then incorporated into a hydrogel base.[10] This method can improve solubility and skin residence time.
d) Intravenous (I.V.) Injection Solution
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a biocompatible solvent, such as a small amount of DMSO or ethanol.
-
Further dilute the solution with sterile isotonic saline to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is very low to prevent hemolysis and other adverse effects.
-
Filter the final solution through a 0.22 µm sterile filter before injection to ensure sterility and remove any particulates.
Administration Procedures
a) Oral Gavage (Mouse/Rat)
-
Gently restrain the animal.
-
Measure the correct volume of the this compound preparation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no signs of distress.
b) Intraperitoneal (I.P.) Injection (Mouse/Rat)
-
Restrain the animal, exposing the lower abdominal quadrant.
-
Lift the animal's hindquarters to allow the abdominal organs to shift forward.
-
Insert a sterile needle (25-27 gauge for mice, 23-25 gauge for rats) at a shallow angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
c) Topical Application
-
If necessary, shave the application site on the animal's skin.
-
Apply a measured amount of the this compound formulation evenly to the designated area.
-
If needed, an Elizabethan collar can be used to prevent the animal from ingesting the formulation.
d) Intravenous (I.V.) Injection (Rat)
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Swab the tail with alcohol.
-
Insert a sterile needle (27-30 gauge) into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Key Signaling Pathways Modulated by this compound
Mitochondrial Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[8][12][13][14] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.
Caption: this compound induces mitochondrial apoptosis.
PI3K/Akt/mTOR Signaling Pathway
This compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and other diseases, playing a crucial role in cell proliferation, survival, and growth.[15][16][17][18]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 signaling pathway is another target of this compound, particularly in the context of cancer.[19][20][21] By inhibiting this pathway, this compound can suppress tumor growth and survival.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow for a Xenograft Cancer Model
The following diagram illustrates a general experimental workflow for evaluating the anti-cancer efficacy of this compound in a xenograft mouse model.
Caption: Workflow for a preclinical xenograft study.
References
- 1. Oral bioavailability and pharmacokinetics of this compound following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves gut dysbiosis in isoproterenol-induced myocardial infarction in male rats | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 3. Protective effect of this compound on hyperglycemia-mediated oxidative damage in the hepatic and renal tissues of experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Fraxinus rhynchophylla attenuates atopic skin inflammation by inhibiting the expression of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and Distribution of this compound in Plasma and Tissues of Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Inflammation, Oxidative Stress and Apoptosis in Intestinal Ischemia/Reperfusion Injury via Targeting SIRT3/AMPK/mTOR Signaling and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Fucoidan Attenuate Autophagy and Apoptosis Induced by Zinc Oxide Nanoparticles through Modulating Reactive Astrocyte and Proinflammatory Cytokines in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical administration of this compound as a potential therapy for experimental dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterisation of this compound-loaded nanostructured lipid carriers gels for topical treatment of UV-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Athis compound-induced apoptosis through a ROS-mediated mitochondrial dysfunction pathway in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces death of human colon cancer cells via the reactive oxygen species-mediated mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces mitochondria-mediated apoptosis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Proliferation, Invasion, and Migration of Laryngeal Cancer In Vitro and In Vivo by Inhibiting Janus Kinas (JAK)-Signal Transducer and Activator of Transcription-3 (STAT3) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiovarian cancer mechanism of this compound: inducing G0/G1 arrest and apoptosis via JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antioxidant Capacity of Esculetin using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin, a natural coumarin (B35378) derivative found in various plants, is recognized for its diverse pharmacological activities, including potent antioxidant effects. The evaluation of antioxidant capacity is a critical step in the characterization of such bioactive compounds. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using two of the most common and reliable in vitro methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
These protocols are designed to guide researchers in obtaining accurate and reproducible data on the antioxidant potential of this compound, facilitating its study in drug discovery and development.
Data Presentation: Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been evaluated in several studies using the DPPH assay, with results typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity. The available quantitative data from various studies are summarized in the table below.
It is important to note that variations in experimental conditions, such as solvent, reaction time, and DPPH concentration, can influence the determined IC50 values.
Table 1: DPPH Radical Scavenging Activity of this compound
| Assay | IC50 Value (µM) | Reference Compound | Reference |
| DPPH | 14.68 | Not specified | Jeong et al. & Kim et al.[1] |
| DPPH | 25.18 | Quercetin (IC50: 29.41 µM) | Vianna et al.[1] |
| DPPH | 40 | Not specified | Lee et al.[1] |
Note: Extensive literature searches did not yield specific IC50 or Trolox Equivalent (TEAC) values for this compound using the ABTS assay. Researchers are encouraged to perform the ABTS assay as described in the protocol below to determine these values.
Experimental Workflows and Chemical Principles
To visually represent the experimental processes and underlying chemical reactions, the following diagrams have been generated using Graphviz.
References
Application Notes and Protocols for Western Blot Analysis of Esculetin-Treated Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esculetin, a natural coumarin (B35378) derivative found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] At the molecular level, this compound exerts its effects by modulating a variety of cellular signaling pathways. Western blot analysis is a crucial technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key proteins in cells treated with this compound.
These application notes provide a comprehensive guide for the Western blot analysis of cell lysates following this compound treatment. They include detailed experimental protocols and summaries of expected outcomes for several key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling cascades involved in cell survival, proliferation, apoptosis, and inflammation. Western blot analysis is instrumental in quantifying the changes in protein levels within these pathways.
-
Apoptosis Pathway: this compound can induce apoptosis in cancer cells by altering the expression of pro- and anti-apoptotic proteins.[3][4][5][6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation, is another target of this compound.[8][9][10][11]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival and has been shown to be inhibited by this compound in various cancer cell lines.[1][2][12][13]
-
SIRT3/AMPK/mTOR Pathway: this compound can also activate the SIRT3/AMPK/mTOR signaling pathway, which is involved in cellular energy homeostasis and has protective effects against cellular stress.[14][15]
-
Nrf2-Mediated Antioxidant Response: this compound can enhance the cellular antioxidant defense system by upregulating the Nrf2 pathway.[16][17]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected changes in protein expression and phosphorylation status in various cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | This compound Concentration | Treatment Time | Protein | Change in Expression/Phosphorylation | Reference |
| A253 | 50-150 µM | 24-48 h | Bax | Increased | [3] |
| A253 | 50-150 µM | 24-48 h | Bcl-2 | Decreased | [3] |
| A253 | 50-150 µM | 24-48 h | Cleaved Caspase-3 | Increased | [3] |
| A253 | 50-150 µM | 24-48 h | Cleaved Caspase-9 | Increased | [3] |
| A253 | 50-150 µM | 24-48 h | Cleaved PARP | Increased | [3] |
| G361 | 20-80 µg/mL | 48 h | Bax | Increased | [7] |
| G361 | 20-80 µg/mL | 48 h | Active Caspase-3 | Increased | [7] |
| G361 | 20-80 µg/mL | 48 h | PARP | Decreased | [7] |
| HepG2 | 50 µM | - | Cleaved Caspase-3 | Decreased (in H2O2-induced model) | |
| HepG2 | 50 µM | - | Cleaved PARP | Decreased (in H2O2-induced model) | |
| HepG2 | 50 µM | - | Bax | Decreased (in H2O2-induced model) | |
| HepG2 | 50 µM | - | Bcl-2 | Increased (in H2O2-induced model) | |
| HEK293 | 10 µM | - | Bax | Decreased (in t-BHP-induced model) | [6] |
| HEK293 | 10 µM | - | Bcl-2 | Increased (in t-BHP-induced model) | [6] |
| HEK293 | 10 µM | - | Cleaved Caspase-3 | Decreased (in t-BHP-induced model) | [6] |
| HEK293 | 10 µM | - | Cleaved PARP | Decreased (in t-BHP-induced model) | [6] |
Table 2: Modulation of MAPK and PI3K/Akt Signaling Pathways by this compound
| Cell Line | This compound Concentration | Treatment Time | Protein | Change in Expression/Phosphorylation | Reference |
| RAW264.7 | - | 0.5 h (LPS stimulated) | p-p38 | Decreased | [8] |
| RAW264.7 | - | 0.5 h (LPS stimulated) | p-JNK | Decreased | [8] |
| RAW264.7 | - | 0.5 h (LPS stimulated) | p-ERK | Decreased | [8] |
| HCT116 & HT-29 | 0-200 µM | 24 h | p-Akt | Decreased | [1][2] |
| HCT116 & HT-29 | 0-200 µM | 24 h | p-PI3K | Decreased | [1][2] |
| HCT116 & HT-29 | 0-200 µM | 24 h | p-mTOR | Decreased | [1][2] |
| Primary Rat HSCs | - | 48 h | p-Akt (Ser473) | Increased | [12] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A253, HCT116, RAW264.7) in appropriate culture dishes or plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 50, 100, 150 µM).
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for the specified duration (e.g., 24 or 48 hours).[3]
II. Preparation of Cell Lysates
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[18]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the culture dish.[19]
-
Scraping and Collection: Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[18]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[19]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[19]
III. Protein Concentration Measurement
-
Assay Selection: Determine the protein concentration of the cell lysates using a suitable protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[19]
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and the unknown samples according to the manufacturer's protocol for the chosen assay.
-
Concentration Calculation: Calculate the protein concentration of the cell lysates based on the standard curve.
IV. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18]
-
SDS-PAGE: Load the prepared samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[20]
-
Washing: Wash the membrane again three times for 5-10 minutes each with TBST.[20]
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[20]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. This compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 [frontiersin.org]
- 3. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces antiproliferative and apoptotic response in pancreatic cancer cells by directly binding to KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on MAPK signals in LPS-stimulated macrophages. RAW264.7 cells were pretreated with this compound for 1 h and then stimulated with LPS (100 ng·mL−1) for 0.5 h. The levels of p-p38, p-JNK, and p-ERK were detected by western blotting. Densitometric analysis was performed to determine the relative ratios of each protein. The results are representative of three independent experiments and expressed as the mean ± SD. *P < 0.05, ***P < 0.001 [cjnmcpu.com]
- 9. 5-Methoxyl Athis compound Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. Inhibitory Effects of this compound Through the Down-Regulation of PI3K/MAPK Pathway on Collagen-Induced Platelets Aggregation -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 14. This compound Alleviates Inflammation, Oxidative Stress and Apoptosis in Intestinal Ischemia/Reperfusion Injury via Targeting SIRT3/AMPK/mTOR Signaling and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Comparative Hepatoprotective Effects of this compound and Its Derivatives Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. rndsystems.com [rndsystems.com]
Application Note: Flow Cytometry for Apoptosis Analysis After Esculetin Treatment
Introduction
Esculetin (6,7-dihydroxycoumarin), a natural coumarin (B35378) derivative found in various plants, has demonstrated significant anti-cancer properties across numerous studies.[1][2][3] Its therapeutic potential is largely attributed to its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[2][4] Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) co-staining, is a robust and widely adopted method for the quantitative analysis of apoptosis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on employing flow cytometry to investigate and quantify apoptosis in cancer cells following treatment with this compound.
The principle of the Annexin V/PI assay is based on key events in the apoptotic process. In early apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface.[5] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label these early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. In late-stage apoptosis or necrosis, membrane integrity is compromised, allowing PI to enter and stain the cell's nucleus.[6] This dual-staining strategy enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7][8]
Mechanism of Action: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines primarily through the mitochondrial-dependent (intrinsic) pathway.[3][9] This process involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4][9] This shift promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[3][9][10] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[3][9] Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[3][4][9] Studies have consistently shown that this compound treatment leads to the activation of caspase-9 and caspase-3, but not the death-receptor-pathway-associated caspase-8.[9]
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effect of this compound is typically dose- and time-dependent. Flow cytometry analysis provides quantitative data on the percentage of cells in different stages of apoptosis. The tables below summarize findings from various studies.
Table 1: Effect of this compound on Apoptosis in SMMC-7721 Hepatocellular Carcinoma Cells [9]
| Treatment Group | Concentration | Total Apoptotic Cells (%) |
|---|---|---|
| Control | 0 | Not specified |
| This compound (Low Dose) | 200 mg/kg/day (in vivo) | 13.9% |
| This compound (Medium Dose) | 400 mg/kg/day (in vivo) | 19.1% |
| This compound (High Dose) | 700 mg/kg/day (in vivo) | 28.6% |
| 5-Fluorouracil (5-Fu) | 200 mg/kg/day (in vivo) | 14.7% |
Table 2: Effect of this compound on Apoptosis in PANC-1 Pancreatic Cancer Cells [11]
| Treatment Time | Concentration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
|---|---|---|---|---|
| 12 h | 100 µM | ~10% | ~5% | ~15% |
| 24 h | 100 µM | ~15% | ~10% | ~25% |
| 36 h | 100 µM | ~25% | ~25% | >50% |
Table 3: Effect of this compound on Proliferation and Apoptosis in A253 Salivary Gland Tumor Cells [4]
| Parameter | 24 hours | 48 hours |
|---|---|---|
| IC₅₀ Value | 157.4 ± 30.0 µM | 78.5 ± 5.3 µM |
| Apoptotic Ratio | Concentration-dependent increase observed via TUNEL assay | Concentration-dependent increase observed via TUNEL assay |
Note: Specific percentages from flow cytometry were not provided in this study, but a clear concentration-dependent increase in apoptosis was confirmed.
Experimental Protocols
This section provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.
Materials and Reagents
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Deionized water
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Microcentrifuge tubes or 5 mL FACS tubes
-
Benchtop centrifuge
-
Flow cytometer
Preparation of Reagents
-
1X Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water. For example, add 1 mL of 10X buffer to 9 mL of deionized water. Keep on ice.[8]
-
This compound Working Solutions: Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all samples, including the vehicle control, and is non-toxic to the cells.
Experimental Procedure
-
Cell Seeding: Seed 1-5 x 10⁵ cells per well in 6-well plates and incubate under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Cell Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle-treated sample as a negative control.
-
Incubation: Incubate the cells for the intended duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture supernatant, which may contain detached apoptotic cells.[7] Wash the adherent cells once with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Neutralize the trypsin with serum-containing medium and combine these cells with the supernatant collected earlier.[12]
-
Suspension cells: Transfer the cells directly into a centrifuge tube.[12]
-
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C.[13] Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of cold 1X Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[8] The exact volume of PI may vary by kit; a final concentration of ~1 µg/mL is common.[5]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8][13]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of cold 1X Binding Buffer to each tube.[5][8]
-
Analyze the samples on a flow cytometer as soon as possible, exciting FITC at 488 nm and detecting emission at ~530 nm (FL1) and PI emission at >670 nm (FL3).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.[7]
-
Data Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish different cell populations.
-
Lower-Left Quadrant (Q3: Annexin V- / PI-): Viable, healthy cells.[8]
-
Lower-Right Quadrant (Q4: Annexin V+ / PI-): Early apoptotic cells.[8]
-
Upper-Right Quadrant (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.[8]
-
Upper-Left Quadrant (Q1: Annexin V- / PI+): Necrotic cells, often resulting from mechanical injury during sample preparation.
References
- 1. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
Esculetin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin (6,7-dihydroxycoumarin) is a natural coumarin (B35378) derivative found in various plants, including Fraxinus rhynchophylla, Aesculus turbinata, and Sonchus grandifolius.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These characteristics make this compound a promising candidate for therapeutic development. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, intended to guide researchers in their investigation of its biological effects.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This compound is sparingly soluble in aqueous buffers but can be dissolved in organic solvents.[4]
Table 1: Solubility of this compound in Common Solvents [4]
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |
| Ethanol (B145695) | 2 mg/mL |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.2 mg/mL in a 1:4 DMF:PBS solution) |
Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound and subsequent dilutions to working concentrations for treating cells in culture.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Protocol: Stock Solution Preparation (100 mM in DMSO)
Materials:
-
This compound powder (FW: 178.14 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 17.81 mg of this compound powder.
-
Dissolving: Add the weighed this compound to a sterile tube and add 1 mL of sterile DMSO to achieve a 100 mM stock solution.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.
Protocol: Working Solution Preparation
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of medium.
-
Mixing: Mix gently by pipetting up and down.
-
Application: Use the working solution immediately to treat the cells. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
In Vitro Applications and Experimental Protocols
This compound has been shown to exert various effects on cultured cells, including inhibition of proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress pathways.
Cell Viability and Cytotoxicity Assays
A common first step in evaluating the effect of a compound on cells is to determine its impact on cell viability and proliferation.
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 |
| SMMC-7721 | Hepatocellular Carcinoma | 72 h | 2.24 mM[5] |
| HT-29 | Colorectal Cancer | 48 h | 55 µM[6] |
| HCT116 | Colorectal Cancer | 24 h | 100 µM[6] |
| Hep-2 | Laryngeal Cancer | 72 h | 1.958 µM[6] |
| G361 | Malignant Melanoma | 48 h | ~42.86 µg/mL[7][8] |
| A253 | Submandibular Salivary Gland Tumor | 48 h | 78.5 µM[9] |
| PANC-1 | Pancreatic Cancer | - | 100 µM |
Protocol: MTT Assay for Cell Viability
This protocol is adapted from a study on hepatocellular carcinoma cells.[5]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL in 100 µL of complete medium per well and culture for 24 hours.[5]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis and Cell Cycle Analysis
This compound has been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is based on a study investigating this compound's effect on hepatocellular carcinoma cells.[5]
Materials:
-
Cells of interest
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., 1 x 10⁵ cells/mL) and treat with desired concentrations of this compound or vehicle for a specified time (e.g., 48 hours).[5]
-
Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[5]
-
Fixation: Fix the cells by resuspending the pellet in 70% ice-cold ethanol and incubating at 4°C overnight.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate at 4°C for 30 minutes in the dark.[5]
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Major Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Anti-Cancer Signaling Pathways
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting multiple signaling cascades.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Esculetin's Anti-inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] Esculetin, a natural coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties.[3][4][5] This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways in a cellular model of inflammation. The primary mechanisms of this compound's anti-inflammatory action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][6] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][7]
This protocol will detail the use of the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation.[8][9][10] Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing the aforementioned mediators.[11][12] The subsequent sections will outline the necessary materials and methods, provide step-by-step experimental protocols, and present a format for data tabulation and visualization of the involved signaling pathways.
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Griess Reagent Kit for Nitric Oxide Assay
-
PGE2 ELISA Kit
-
TNF-α, IL-6, and IL-1β ELISA Kits
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
PVDF membrane
-
96-well and 24-well cell culture plates
-
Microplate reader
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 macrophage-like cell line is a suitable model for studying inflammation.[8][9][10]
-
Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[9][13]
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Subculture: When cells reach 80-90% confluency, detach them using a cell scraper.[9][13] Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a suitable ratio (e.g., 1:3 to 1:6). The doubling time for these cells is approximately 11 to 30 hours.[8]
Cell Viability Assay (MTT Assay)
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Select non-toxic concentrations for subsequent experiments.
Assessment of Anti-inflammatory Activity
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[15] Include the following control groups:
-
Untreated cells (negative control)
-
Cells treated with LPS only (positive control)
-
Cells treated with this compound only
-
NO production is an indicator of inflammation, and its concentration can be indirectly measured by quantifying nitrite (B80452), a stable breakdown product, using the Griess assay.[16][17]
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[16][18]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.[16]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19][20][21]
-
Collect the cell culture supernatant after treatment.
-
Follow the manufacturer's instructions provided with the respective ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.[22]
-
Calculate the cytokine and PGE2 concentrations based on the standard curves.
Western Blot Analysis for Protein Expression
Western blotting is used to determine the effect of this compound on the protein expression of key inflammatory enzymes (iNOS and COX-2) and signaling proteins (NF-κB and MAPKs).[6][15][23]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15] Collect the lysate and determine the protein concentration using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15][23]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15] Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK1/2, ERK1/2, p-p38, p38, and β-actin overnight at 4°C.[4][15]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.[15]
-
Quantification: Densitometrically analyze the bands and normalize the expression of target proteins to the loading control (β-actin).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± x.x |
| 1 | ... ± x.x |
| 5 | ... ± x.x |
| 10 | ... ± x.x |
| 25 | ... ± x.x |
| 50 | ... ± x.x |
| 100 | ... ± x.x |
Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on LPS-Induced NO and PGE2 Production
| Treatment | NO (µM) | PGE2 (pg/mL) |
| Control | ... ± x.x | ... ± x.x |
| LPS (1 µg/mL) | ... ± x.x | ... ± x.x |
| LPS + this compound (X µM) | ... ± x.x | ... ± x.x |
| LPS + this compound (Y µM) | ... ± x.x | ... ± x.x |
Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ... ± x.x | ... ± x.x | ... ± x.x |
| LPS (1 µg/mL) | ... ± x.x | ... ± x.x | ... ± x.x |
| LPS + this compound (X µM) | ... ± x.x | ... ± x.x | ... ± x.x |
| LPS + this compound (Y µM) | ... ± x.x | ... ± x.x | ... ± x.x |
Data are presented as mean ± SD (n=3).
Table 4: Densitometric Analysis of iNOS, COX-2, and Signaling Protein Expression
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio | Relative p-ERK/ERK Ratio | Relative p-p38/p38 Ratio |
| Control | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x |
| LPS (1 µg/mL) | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x |
| LPS + this compound (X µM) | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x |
| LPS + this compound (Y µM) | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x | ... ± x.x |
Data are presented as mean ± SD (n=3) relative to the LPS-treated group and normalized to β-actin.
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Signaling pathways inhibited by this compound in LPS-stimulated macrophages.
References
- 1. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Athis compound exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture of RAW264.7 cells [protocols.io]
- 9. rwdstco.com [rwdstco.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. raybiotech.com [raybiotech.com]
- 23. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
Application Notes and Protocols for Utilizing Esculetin as a Positive Control in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin, a natural coumarin (B35378) derivative, is a well-documented antioxidant agent. Its robust free radical scavenging capabilities and its ability to modulate key signaling pathways involved in oxidative stress make it an ideal positive control for a variety of antioxidant studies. These application notes provide detailed protocols for employing this compound in common antioxidant assays and summarize its quantitative antioxidant capacity. Furthermore, the underlying molecular mechanisms of its antioxidant action are illustrated to provide a comprehensive understanding for researchers.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the reported 50% scavenging concentration (SC₅₀) and 50% inhibitory concentration (IC₅₀) values from multiple studies, providing a reference range for its efficacy as a positive control.
Table 1: this compound Free Radical Scavenging Activity
| Assay | Radical | SC₅₀ / IC₅₀ | Reference |
| DPPH | 2,2-Diphenyl-1-picrylhydrazyl | 14.68 µM | [1] |
| DPPH | 2,2-Diphenyl-1-picrylhydrazyl | 25.18 µM | [1] |
| DPPH | 2,2-Diphenyl-1-picrylhydrazyl | 40 µM | [1] |
| Hydroxyl Radical | •OH | 0.091 mg/mL | [1] |
| Superoxide Anion | O₂⁻ | 0.6 µg/mL | [1] |
Note: The variability in SC₅₀/IC₅₀ values for the DPPH assay can be attributed to differences in experimental conditions, such as solvent and reaction time.
Table 2: Cellular and Enzymatic Antioxidant Activity of this compound
| Assay Type | Cell Line / System | Effect | Concentration | Reference |
| Cellular Antioxidant Activity | Human Corneal Epithelial Cells | Inhibition of ROS generation | 20-100 µM | [1] |
| Cellular Antioxidant Activity | 3T3-L1 Preadipocytes | Inhibition of ROS production | 12.5-100 µM | [1] |
| Cellular Antioxidant Activity | C2C12 Myoblasts | Activation of Nrf2 signaling | 5 µM | [1] |
| Enzyme Inhibition | 5-lipoxygenase | IC₅₀ of 6.6 µM | [1] |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below, with this compound serving as the positive control.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound (positive control)
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 5, 25, 50, 100 µM/mL).[2]
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the various concentrations of this compound solutions.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 50 µL of methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound (positive control)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Dilution of ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound Stock and Working Solutions: Prepare a stock solution of this compound and serial dilutions as described in the DPPH assay protocol.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the various concentrations of this compound solutions.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
For the blank, use 10 µL of the solvent instead of the this compound solution.
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula provided in the DPPH protocol. The IC₅₀ value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within cultured cells. A decrease in fluorescence intensity indicates antioxidant activity.
Materials:
-
This compound (positive control)
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach approximately 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well black microplate at a suitable density (e.g., 6 x 10⁴ cells/well) and allow them to attach overnight.
-
Treatment with this compound and DCFH-DA:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and 25 µM DCFH-DA in treatment medium for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM AAPH solution to the cells to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time. The results can be expressed as quercetin (B1663063) equivalents.
Signaling Pathways and Experimental Workflows
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways.
Antioxidant Signaling Pathways of this compound
This compound's primary mechanism of cellular antioxidant defense involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[1] Additionally, this compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are linked to oxidative stress.[1][4]
References
- 1. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK activation is required for this compound-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Esculetin as a Modulator of Neuroinflammation
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It involves the activation of resident immune cells in the central nervous system (CNS), primarily microglia and astrocytes, leading to the release of pro-inflammatory mediators that can cause neuronal damage.[1] Esculetin (6,7-dihydroxycoumarin), a natural coumarin (B35378) compound found in various plants, has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] This document provides detailed application notes and protocols for utilizing this compound as a research tool to study and modulate neuroinflammatory processes in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Its primary mechanisms involve the inhibition of pro-inflammatory cascades and the activation of endogenous antioxidant responses.
-
Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, driving the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[5][6][7] this compound has been shown to inhibit this pathway by preventing the degradation of IκBα, an NF-κB inhibitor, and blocking the nuclear translocation of the p65 subunit of NF-κB.[3][8][9]
-
Activation of the Nrf2 Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] this compound can activate Nrf2, causing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).[10][11] This leads to the upregulation of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis, thereby enhancing the cellular defense against oxidative stress.[3][10][11][12]
-
Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, are also involved in inflammatory responses.[13] this compound has been reported to inhibit the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory mediators.[5][14]
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.
References
- 1. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 2. This compound and Fucoidan Attenuate Autophagy and Apoptosis Induced by Zinc Oxide Nanoparticles through Modulating Reactive Astrocyte and Proinflammatory Cytokines in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates cerebral ischemia-reperfusion injury and protects neurons through Nrf2 activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a Bifunctional Antioxidant Prevents and Counteracts the Oxidative Stress and Neuronal Death Induced by Amyloid Protein in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. 5-Methoxyl Athis compound Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Athis compound exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
esculetin as a tool compound for enzyme inhibition assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Esculetin (6,7-dihydroxycoumarin) is a naturally occurring coumarin (B35378) derivative found in various plants, including those from the Fraxinus (ash) genus. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. A key aspect of its mechanism of action is the inhibition of various enzymes, making it a valuable tool compound for in vitro and in cell-based enzyme inhibition assays. These application notes provide detailed protocols and data to facilitate the use of this compound as an enzyme inhibitor in research and drug discovery settings.
Target Enzymes and Biological Activities
This compound has been shown to inhibit several key enzymes involved in various physiological and pathological processes. Its inhibitory actions are often linked to the modulation of critical signaling pathways.
Key Enzyme Targets:
-
Lipoxygenases (LOX): this compound is a potent inhibitor of lipoxygenases, particularly 5-LOX and 12-LOX.[1] These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators.
-
Cyclooxygenases (COX): this compound also exhibits inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, another class of inflammatory mediators.[2]
-
Protein Tyrosine Kinases (PTKs): The anti-proliferative effects of this compound are partly attributed to its ability to inhibit protein tyrosine kinases, which play a crucial role in cell signaling, growth, and differentiation.
-
Glycolysis Enzymes: this compound has been found to bind to and inhibit key enzymes in the glycolytic pathway, including phosphoglycerate kinase 2 (PGK2), glycerol-3-phosphate dehydrogenase (GPD2), and glucose-6-phosphate isomerase (GPI).[2][3] This inhibition of cellular metabolism contributes to its anti-cancer effects.[2][4]
Data Presentation: Inhibitory Potency of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various enzymes and its anti-proliferative effects on different cell lines.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 / Kd Value | Enzyme Source | Reference(s) |
| 5-Lipoxygenase | 4 µM (IC50) | Cloned mastocytoma cells | [1] |
| 12-Lipoxygenase | 2.5 µM (IC50) | Cloned mastocytoma cells | [1] |
| Platelet Lipoxygenase | 0.65 µM (IC50) | Rat platelets | [2] |
| Platelet Cyclooxygenase | 0.45 mM (IC50) | Rat platelets | [2] |
| Phosphoglycerate Kinase 2 (PGK2) | 161.0 ± 63.28 nM (Kd) | Recombinant | [5] |
| Glycerol-3-phosphate Dehydrogenase (GPD2) | 666.14 ± 196.12 nM (Kd) | Recombinant | [5] |
| Glucose-6-phosphate Isomerase (GPI) | 127.36 ± 22.36 nM (Kd) | Recombinant | [5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference(s) |
| HepG2 | Liver Cancer | 50 µM | 24 h | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 2.24 mM | Not specified | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interfering with several key signaling pathways that are often dysregulated in disease states. Understanding these pathways is crucial for interpreting the results of enzyme inhibition assays.
Caption: Major signaling pathways inhibited by this compound.
Experimental Protocols
The following are detailed protocols for key enzyme inhibition assays using this compound as a test compound. These protocols are based on established methods and can be adapted for specific experimental needs.
Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)
This protocol describes a method to determine the inhibitory effect of this compound on lipoxygenase activity by monitoring the formation of conjugated dienes from a fatty acid substrate.
Materials:
-
Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or equivalent)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of soybean lipoxygenase in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Prepare serial dilutions of this compound in borate buffer from the stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Borate buffer.
-
Control (100% activity): Lipoxygenase solution and DMSO vehicle.
-
Test wells: Lipoxygenase solution and this compound dilutions.
-
-
Incubate the plate at room temperature for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the linoleic acid substrate solution to all wells.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the lipoxygenase inhibition assay.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric Method)
This protocol is based on the peroxidase activity of COX enzymes, where the appearance of an oxidized chromogen is measured.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well plate
-
Microplate reader capable of reading absorbance at ~590 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of heme in assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
Prepare the colorimetric substrate solution.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer.
-
Control (100% activity): Enzyme (COX-1 or COX-2), heme, and DMSO vehicle.
-
Test wells: Enzyme, heme, and this compound dilutions.
-
-
Add the colorimetric substrate to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the absorbance at ~590 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of color development for each this compound concentration.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the LOX assay.
-
Protein Tyrosine Kinase (PTK) Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced as a result of kinase activity, which is then converted to a luminescent signal.
Materials:
-
Recombinant protein tyrosine kinase
-
Kinase substrate (e.g., a generic tyrosine-containing peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the PTK enzyme, substrate, and this compound dilutions or DMSO vehicle.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Glycolysis Enzyme Inhibition Assay (Cell-Based)
This protocol assesses the inhibitory effect of this compound on the overall glycolytic flux in cells by measuring glucose consumption and lactate (B86563) production.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Glucose Assay Kit
-
Lactate Assay Kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
-
Measurement of Glucose and Lactate:
-
Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of glucose consumed and lactate produced by subtracting the values in the treated wells from the values in the cell-free medium controls.
-
Normalize the data to the cell number or protein concentration.
-
Plot the glucose consumption and lactate production against the this compound concentration to determine its inhibitory effect.
-
Conclusion
This compound is a well-characterized enzyme inhibitor with a broad spectrum of activity against key targets in inflammation, cell proliferation, and metabolism. Its well-documented inhibitory profile and the availability of straightforward assay methods make it an excellent tool compound for researchers in academia and the pharmaceutical industry. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound in enzyme inhibition studies and for the screening and characterization of novel therapeutic agents.
References
- 1. Disrupting glucose-6-phosphate isomerase fully suppresses the “Warburg effect” and activates OXPHOS with minimal impact on tumor growth except in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cancer Cell Glycolysis by Binding Tumor PGK2, GPD2, and GPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cancer Cell Glycolysis by Binding Tumor PGK2, GPD2, and GPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Inhibits Cancer Cell Glycolysis by Binding Tumor PGK2, GPD2, and GPI [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Esculetin Solubility: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of esculetin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound is a coumarin (B35378) derivative with poor solubility in aqueous solutions.[1] Its molecular structure, characterized by hydroxyl groups on a chromen-7-one framework, leads to limited solubility in water and neutral buffers like PBS.[2] Direct dissolution in aqueous buffers is often unsuccessful, resulting in precipitation or a cloudy suspension.
Q2: What is the maximum solubility of this compound in aqueous solutions?
A2: this compound is sparingly soluble in aqueous buffers.[1] For practical lab applications, a common method involves first dissolving it in an organic solvent. Using this co-solvent method, the solubility of this compound is approximately 0.2 mg/mL in a 1:4 solution of Dimethylformamide (DMF) to PBS (pH 7.2).[1] The solubility in pure water is very low.[3][4]
Q3: What organic solvents are recommended for preparing an this compound stock solution?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are the most commonly used solvents for creating a concentrated stock solution.[1] The choice of solvent may depend on the specific requirements of your experiment and cellular model, considering potential solvent toxicity.
Q4: How should I prepare a working solution of this compound in an aqueous buffer?
A4: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution can then be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration.[1] It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q5: How stable is an aqueous solution of this compound?
A5: Aqueous solutions of this compound are not very stable and it is recommended to prepare them fresh for each experiment. Storage of aqueous solutions for more than one day is not advised.[1] The stability of this compound is also pH-dependent; it degrades more rapidly in alkaline conditions (high pH).[5]
Q6: Can adjusting the pH of my buffer improve this compound solubility?
A6: Yes, increasing the pH (more alkaline conditions) can enhance the solubility of this compound.[2] This is due to the deprotonation of its hydroxyl groups, which improves interactions with water.[2] However, it is a trade-off, as the stability of this compound decreases at higher pH levels, leading to oxidative degradation.[5]
Q7: Are there alternative methods to enhance the aqueous solubility of this compound?
A7: Besides using co-solvents, complexation with cyclodextrins, such as α-cyclodextrin (α-CD) and hydroxypropyl-α-cyclodextrin (HP-α-CD), has been shown to form inclusion complexes that significantly enhance this compound's aqueous solubility and dissolution rate.[6] Other general techniques for improving drug solubility include particle size reduction (micronization) and the use of surfactants, though the co-solvent method remains the most common in a research setting.[7][8]
Data Summary Tables
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Citation |
| Dimethylformamide (DMF) | 50 | [1] |
| Dimethyl sulfoxide (DMSO) | 30 | [1] |
| Ethanol | 2 | [1] |
Table 2: Solubility of this compound in a Co-solvent System
| Solvent System | Approximate Solubility (mg/mL) | Citation |
| 1:4 DMF:PBS (pH 7.2) | 0.2 | [1] |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution | The aqueous buffer cannot accommodate the high concentration of this compound being added from the organic stock. This is known as "crashing out." | 1. Decrease the Stock Concentration: Prepare a less concentrated organic stock solution. 2. Slow Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. 3. Increase Co-solvent Ratio: Increase the final percentage of the organic solvent (e.g., DMSO, DMF) in your working solution, but be mindful of the tolerance of your experimental system to the solvent. |
| Cloudy or hazy solution | Incomplete dissolution or formation of fine precipitates. | 1. Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the organic solvent before adding it to the buffer. Gentle warming (to room temperature if stored cold) or brief sonication of the stock solution can help. 2. Filter Sterilization: If preparing a sterile solution, use a 0.22 µm syringe filter after dilution. This may remove fine particulates. |
| Low final concentration achieved | The inherent solubility limit of this compound in the chosen buffer system has been exceeded. | 1. Verify Solubility Limits: Refer to the solubility data tables. The maximum achievable concentration in a 1:4 DMF:PBS system is around 0.2 mg/mL.[1] 2. Consider Alternative Methods: If a higher concentration is essential, explore solubility enhancement techniques like complexation with cyclodextrins.[6] |
| Solution changes color (e.g., yellows/browns) | Degradation of this compound, which can be accelerated by high pH, light exposure, or oxygen.[5] | 1. Prepare Fresh Solutions: Always use freshly prepared aqueous solutions. Do not store them for more than a day.[1] 2. Protect from Light: Store stock solutions in amber vials or protect them from light. 3. Maintain Appropriate pH: Avoid highly alkaline conditions if stability is a concern.[5] |
Experimental Protocols
Protocol 1: Preparation of a 30 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 30 mg of solid this compound powder.
-
Solvent Addition: Add the powder to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube between your hands. The solution should be clear.
-
Storage: Store the stock solution at -20°C, protected from light. For long-term storage (≥4 years), solid this compound can be stored at room temperature.[1]
Protocol 2: Preparation of a 20 µg/mL this compound Working Solution in PBS
-
Stock Dilution: Allow the 30 mg/mL this compound stock solution (from Protocol 1) to thaw completely and come to room temperature.
-
Calculation: Determine the volume of stock solution needed. To prepare 1 mL of a 20 µg/mL solution: (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume) (30,000 µg/mL) x (V1) = (20 µg/mL) x (1000 µL) V1 = 0.67 µL
-
Intermediate Dilution (Recommended): Directly pipetting sub-microliter volumes is inaccurate. It is best practice to perform a serial dilution.
-
Step A: Prepare a 1:100 intermediate dilution by adding 2 µL of the 30 mg/mL stock to 198 µL of DMSO. This results in a 300 µg/mL solution.
-
Step B: Add 6.7 µL of the 300 µg/mL intermediate solution to 993.3 µL of PBS.
-
-
Mixing: While adding the this compound stock to the PBS, ensure the PBS is being vortexed or stirred continuously to facilitate rapid mixing and prevent precipitation.
-
Final Solution: The resulting solution is a 20 µg/mL working solution of this compound in PBS. Use this solution immediately for your experiment.[1]
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 305-01-1 [chemicalbook.com]
- 5. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Improving Esculetin Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining esculetin stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium turning a yellow/brown color after adding this compound?
A1: The color change is a common indicator of this compound degradation. This compound contains a catechol group, which is highly susceptible to oxidation, especially at the physiological pH of most cell culture media (7.2-7.4).[1] This oxidation process can form quinone-like products, which are often colored, leading to the observed yellow or brown tint in the medium.[1] The rate of this degradation and the intensity of the color change typically increase at a higher pH.[1][2]
Q2: My experimental results with this compound are inconsistent. Could this be related to its instability?
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: this compound is more stable at an acidic pH. Studies have shown that the oxidative degradation of coumarins like this compound increases with increasing pH.[2] this compound has a ground-state pKa of approximately 7.3.[6][7] Above this pH, it becomes more deprotonated, rendering it more susceptible to oxidation. Therefore, for maximum stability in aqueous solutions, a pH below 7 is recommended. However, this must be balanced with the pH requirements of the cell line being cultured.
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A4: To maximize stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration.[8] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock solution into the cell culture medium immediately before use.
Q5: Can I use antioxidants or other supplements to improve this compound stability in my cell culture medium?
A5: Yes, co-incubation with other antioxidants can help improve the stability of this compound. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose. It can help to reduce the rate of this compound oxidation in the culture medium. Additionally, using a more stable source of L-glutamine in the medium, such as GlutaMAX™, can reduce the spontaneous degradation of glutamine, which in turn can help minimize the generation of ammonia (B1221849) and associated pH shifts, indirectly contributing to a more stable environment for this compound.[9]
Q6: Does the type of cell culture medium (e.g., DMEM vs. RPMI) significantly affect this compound stability?
A6: While there isn't extensive comparative data specifically for this compound, the composition of the medium can influence its stability. Media components like metal ions (e.g., iron) can catalyze oxidation.[2] Different media formulations have varying concentrations of these components. For instance, Dulbecco's Modified Eagle's Medium (DMEM) is known to be a challenging environment for many polyphenols due to its composition.[3][4] Researchers have noted that polyphenols are often more stable in human plasma than in DMEM, possibly due to interactions with proteins.[3][4] If stability issues are persistent, it may be worthwhile to test different base media.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change (yellow/brown) of cell culture medium after adding this compound. | Oxidation of the catechol group in this compound at physiological pH.[1] | • Prepare fresh working solutions of this compound immediately before each experiment.• Lower the pH of the medium if compatible with your cell line.• Add a co-antioxidant like ascorbic acid to the medium.• Minimize exposure of the medium containing this compound to light and air. |
| Loss of this compound's biological activity over the duration of the experiment. | Degradation of this compound, leading to a decrease in its effective concentration.[1] | • Replenish the medium with freshly prepared this compound at regular intervals for long-term experiments.• Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions.• Consider using a more stable derivative of this compound if available.[10] |
| Precipitate formation in the cell culture medium. | Poor solubility of this compound in the aqueous medium, especially at high concentrations. | • Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.5%) and non-toxic to the cells.• Prepare a more dilute stock solution and add a larger volume to the medium, ensuring thorough mixing.• Consider using complexing agents like cyclodextrins to improve solubility.[11] |
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability
| Factor | Effect on Stability | Reasoning | Reference |
| pH | Decreases with increasing pH | Deprotonation of hydroxyl groups above the pKa (~7.3) increases susceptibility to oxidation. | [2][6] |
| Oxygen | Decreases in the presence of oxygen | Direct oxidation of the catechol moiety. | [1][2] |
| Light | Can decrease stability | Acts as a photosensitizer for DNA damage, suggesting potential for photodegradation. | [12] |
| Metal Ions (e.g., Iron) | Can decrease stability | Catalyze oxidative degradation reactions. | [2] |
| Proteins (e.g., in serum) | May increase stability | Binding to proteins can protect the catechol group from oxidation. | [3][4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Concentration | High (e.g., 10-100 mM) |
| Storage Temperature | -20°C or -80°C |
| Aliquoting | Single-use aliquots to avoid freeze-thaw cycles |
| Light Exposure | Store in amber vials or protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media using UV-Vis Spectrophotometry
-
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with serum
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Add 200 µL of the this compound-containing medium to multiple wells of the 96-well plate.
-
As a control, add 200 µL of medium without this compound to separate wells.
-
Immediately measure the absorbance spectrum (e.g., from 250 nm to 450 nm) at time zero (T=0). This compound has a characteristic absorbance peak around 350 nm.[8]
-
Incubate the plate in a cell culture incubator (37°C, 5% CO₂).
-
Measure the absorbance at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Plot the absorbance at the maximum wavelength (λ_max) against time to determine the degradation kinetics.
-
Protocol 3: Co-incubation with Ascorbic Acid to Enhance Stability
-
Materials:
-
This compound stock solution
-
Ascorbic acid (Vitamin C) stock solution (prepare fresh in sterile water)
-
Cell culture medium
-
-
Procedure:
-
Prepare two sets of cell culture medium with the desired final concentration of this compound.
-
To one set of medium, add ascorbic acid to a final concentration of 50-100 µM.
-
Use the other set as the control (this compound only).
-
Proceed with your cell-based assay.
-
Optionally, you can monitor the stability in parallel using the spectrophotometry protocol (Protocol 2) to quantify the stabilizing effect of ascorbic acid.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Synthesis and biological evaluation of this compound derivatives as potential anti-HBV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Athis compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Esculetin and Cell Viability Assays
Welcome to the technical support center for researchers utilizing esculetin in cell-based assays. This resource provides essential guidance on potential interactions between this compound and common cell viability assays, such as the MTT and MTS assays. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (6,7-dihydroxycoumarin) is a natural coumarin (B35378) derivative found in various plants.[1] It is of significant interest to researchers due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties.[2][3] this compound is often investigated for its therapeutic potential in various diseases, including cancer.[2][4]
Q2: Can this compound interfere with MTT and MTS assays?
A2: Yes, there is a strong potential for this compound to interfere with MTT and MTS assays. This interference can arise from two main properties of the molecule: its color and its reducing potential. As an antioxidant, this compound can directly reduce the tetrazolium salts (MTT, MTS) to the colored formazan (B1609692) product, independent of cellular metabolic activity.[2][3][5] This can lead to an overestimation of cell viability or mask cytotoxic effects.
Q3: How does the antioxidant property of this compound cause interference?
A3: MTT and MTS assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan. This compound, being a potent antioxidant with hydroxyl groups, can donate electrons and directly reduce the tetrazolium salt in a cell-free environment.[2][3] This chemical reduction is indistinguishable from the enzymatic reduction by viable cells, thus creating a false positive signal.[5][6]
Q4: Can the color of this compound solutions affect absorbance readings?
A4: While this compound itself is a white to light yellow powder, its solutions can have some absorbance in the visible spectrum. The formazan product of the MTT assay has a maximum absorbance around 570 nm, while the MTS formazan product's absorbance is measured at approximately 490 nm.[7] If the absorbance spectrum of this compound overlaps with that of the formazan product, it can lead to artificially inflated absorbance readings.
Q5: What are the key signaling pathways affected by this compound that might influence cell viability?
A5: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include:
-
PI3K/Akt/mTOR Pathway: this compound can inhibit this pro-survival pathway, leading to decreased cell proliferation and induction of apoptosis.[8][9][10]
-
MAPK Pathway: this compound can modulate the activity of MAPKs such as ERK and JNK, which are involved in both cell survival and apoptosis, depending on the cellular context.[11][12][13][14]
-
JAK/STAT Pathway: Inhibition of this pathway by this compound can lead to reduced proliferation and induction of apoptosis in cancer cells.[4][15]
-
Apoptosis Pathways: this compound can induce apoptosis through the intrinsic (mitochondrial) pathway by altering the expression of Bcl-2 family proteins, leading to cytochrome c release and caspase activation.[12][16][17]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound with MTT or MTS assays.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected viability or viability >100% | Direct reduction of MTT/MTS by this compound: this compound's antioxidant properties may be directly converting the tetrazolium salt to formazan, independent of cell metabolism.[5] | Perform a cell-free control experiment: Incubate this compound at the same concentrations used in your experiment with the assay reagent in cell-free media. If a color change occurs, this confirms interference.[18][19] Subtract the absorbance from the cell-free control from your experimental wells. |
| Inconsistent or highly variable results | Precipitation of this compound: At higher concentrations, this compound may precipitate out of the culture medium, leading to inconsistent dosing and potential light scattering that affects absorbance readings. | Check for precipitation: Visually inspect the wells under a microscope before and after adding the assay reagent. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not cytotoxic). |
| Interaction with media components: Components in the cell culture medium, such as phenol (B47542) red or serum, can sometimes interact with the compound or the assay reagents.[20] | Use phenol red-free medium: For the duration of the assay, switch to a phenol red-free medium to eliminate potential spectral interference.[18] Minimize serum concentration during the assay if possible, as it can also influence the reduction of tetrazolium salts.[20] | |
| Low signal or apparent high cytotoxicity | This compound-induced changes in mitochondrial activity: this compound can directly affect mitochondrial function, which may not always correlate directly with cell death.[21][22] | Use an alternative viability assay: Complement your MTT/MTS data with an assay that measures a different aspect of cell viability, such as membrane integrity (e.g., Trypan Blue, LDH assay) or total protein content (e.g., SRB assay).[23] |
| Optical interference: The absorbance of this compound may be interfering with the formazan absorbance reading. | Run a compound-only control: Measure the absorbance of this compound in media at the assay wavelength and subtract this background from your treated wells. |
Experimental Protocols
Protocol for Cell-Free Interference Control Assay
This protocol is crucial to determine if this compound directly reduces the MTT or MTS reagent.[18][19]
-
Plate Setup: In a 96-well plate, add the same concentrations of this compound to be used in your cell-based experiment to triplicate wells.
-
Add Media: Add the same cell culture medium (without cells) to each well to achieve the final desired volume.
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as your cell-based assay.
-
Absorbance Reading: For MTT, add the solubilization solution and then read the absorbance. For MTS, read the absorbance directly.
-
Data Analysis: If the absorbance in the wells containing this compound is significantly higher than the media-only control, interference is confirmed. The absorbance values from these cell-free controls should be subtracted from the corresponding experimental wells containing cells.
Alternative Assay Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the dye to cellular proteins and is less likely to be affected by reducing compounds.[5][23]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with deionized water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at approximately 510 nm.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces mitochondria-mediated apoptosis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mitochondria-targeted this compound alleviates mitochondrial dysfunction by AMPK-mediated nitric oxide and SIRT3 regulation in endothelial cells: potential implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitochondria-targeted this compound mitigates atherosclerosis in the setting of aging via the modulation of SIRT1-mediated vascular cell senescence and mitochondrial function in Apoe-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Navigating Inconsistent Results in Esculetin Experiments: A Technical Support Guide
Welcome to the technical support center for researchers working with esculetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments. This compound, a natural coumarin (B35378), is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, its experimental outcomes can be influenced by a variety of factors, leading to variability in results. This guide is designed to help you identify potential sources of inconsistency and provides detailed protocols and data to standardize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound's anti-cancer activity inconsistent across different experiments?
A: Inconsistent IC50 values are a frequent challenge and can stem from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.[3] It is crucial to use cell lines from a consistent source and within a low passage number range to minimize phenotypic drift.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the calculated IC50 value. Ensure a consistent and optimized cell seeding density where cells are in their exponential growth phase during the experiment.[4]
-
Compound Stability and Solubility: this compound's stability is pH-dependent, with degradation increasing at higher pH.[5] Prepare fresh solutions for each experiment and ensure complete solubilization, as precipitation can lead to inaccurate concentrations.
-
Assay-Specific Interference: Some viability assays, like the MTT assay, can be affected by the chemical properties of the tested compound, potentially leading to skewed results.[4] Consider using alternative assays like SRB or crystal violet if you suspect interference.
Q2: I'm observing variable results in my anti-inflammatory assays with this compound. What could be the cause?
A: The anti-inflammatory effects of this compound are often linked to its modulation of signaling pathways like NF-κB and MAPK.[6] Inconsistencies can arise from:
-
Stimulant Activity: The activity of the inflammatory stimulant (e.g., lipopolysaccharide, LPS) can vary between lots. Always test a dose-response of the stimulant to ensure consistent activation of the inflammatory response.
-
Treatment Timing: The timing of this compound treatment relative to inflammatory stimulation is critical. Pre-treatment, co-treatment, and post-treatment can yield different results. Standardize your treatment timeline.
-
Cell Confluency: The density of your cell culture can influence their responsiveness to both the stimulant and this compound. Plate cells at a consistent density for all experiments.
Q3: My Western blot results for signaling proteins modulated by this compound are not reproducible. How can I troubleshoot this?
A: Western blotting for signaling proteins, especially phosphorylated forms, requires careful optimization. Here are some key points to consider:
-
Stimulation Conditions: For pathways that require activation, such as MAPK or Akt, ensure that your stimulation protocol (e.g., with a growth factor) is consistent and results in robust phosphorylation of the target protein.[1]
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer that efficiently extracts the proteins of interest and always include phosphatase inhibitors to preserve the phosphorylation state of your target proteins.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are paramount. Validate your antibodies and use them at the recommended dilution.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Standardize cell counting and seeding procedures. Use a multichannel pipette for plating. Avoid using the outer wells of 96-well plates, which are prone to evaporation ("edge effect").[7] | Ensures a uniform number of cells in each well, providing a consistent baseline for viability measurements. |
| This compound Precipitation | Visually inspect for any precipitate after diluting the stock solution into the culture medium. If precipitation occurs, try using a lower concentration or a different solvent system (ensure solvent controls are included). | Undissolved compound leads to an inaccurate final concentration and inconsistent effects on cells. |
| Assay Interference | Run a "no-cell" control with this compound and the assay reagent (e.g., MTT) to check for direct chemical interactions that could alter the readout.[4] | Some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. |
| Fluctuating Incubation Times | Strictly adhere to the planned incubation times for both this compound treatment and the viability assay itself. | Cell proliferation and the cellular response to treatment are time-dependent processes. |
Issue 2: Inconsistent Anti-Inflammatory Effects
| Potential Cause | Troubleshooting Step | Rationale |
| Variable LPS/Stimulant Potency | Use LPS from a single lot for a series of experiments. Perform a dose-response curve for the stimulant to determine the optimal concentration for inducing a consistent inflammatory response. | The biological activity of stimulants like LPS can differ between batches, affecting the magnitude of the inflammatory response. |
| Inconsistent Treatment Schedule | Clearly define and standardize the timing of this compound administration (pre-treatment, co-treatment, or post-treatment) relative to the inflammatory stimulus. | The timing of intervention can significantly alter the observed anti-inflammatory effect. |
| Variable Cell Response | Ensure cells are healthy and at a consistent confluency. Starve cells of serum for a defined period before stimulation if the pathway of interest is sensitive to growth factors present in the serum. | Cellular responsiveness to stimuli can be influenced by their growth state and external factors in the culture medium. |
Quantitative Data Summary
The following tables summarize reported IC50 values and effective concentrations of this compound in various experimental settings. Note the variability depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| G361 (Melanoma) | MTS | 48 hours | ~42.86 µg/mL (~240 µM) | [3][8] |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT | 72 hours | 2.24 mM | [9] |
| PC-3 (Prostate Cancer) | Metabolic Assay | 48-72 hours | >100 µM | [10] |
| Malignant Melanoma Cell Lines (FM55P, A375, FM55M2, SK-MEL28) | Viability Assay | Not Specified | 18.20 µM to 120.64 µM | [3] |
| Pancreatic Cancer Cells | Not Specified | Not Specified | 100 µM | [3] |
| Gastric Cancer Cells (MGC-803) | Not Specified | Not Specified | 850 µM | [3] |
Table 2: Effective Concentrations of this compound in Various Assays
| Assay/Effect | Cell Line/Model | Effective Concentration | Reference |
| Inhibition of NF-κB and MAPK signaling | Human retinal pigment epithelium cells | 0.78-50 µM | [6] |
| Activation of Nrf2 signaling | H2O2-induced human corneal epithelial cells | 20-100 µM | [6] |
| Inhibition of lipoxygenase | Rat platelets | IC50 = 0.65 µM | [11] |
| Inhibition of cyclooxygenase | Rat platelets | IC50 = 0.45 mM | [11] |
| Apoptosis induction | Pancreatic cancer cells | 100 µM | [12] |
| Inhibition of PI3K/Akt pathway | Airway smooth muscle cells | 40 µM | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a freshly prepared stock solution (typically in DMSO). The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[7] Replace the old medium with the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis of Signaling Proteins
-
Cell Treatment: Plate cells and treat with this compound and/or a stimulant (e.g., growth factor, LPS) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (and its phosphorylated form, if applicable) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify experimental processes and the biological mechanisms of this compound, the following diagrams are provided.
Caption: A flowchart for troubleshooting inconsistent cell viability results.
Caption: A generalized workflow for conducting cell-based assays with this compound.
Caption: An overview of major signaling pathways affected by this compound.
References
- 1. Pharmacological and Therapeutic Applications of this compound | MDPI [mdpi.com]
- 2. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective inhibition of platelet lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Esculetin Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of esculetin for in vitro experiments. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility / Precipitation in Media | This compound has limited solubility in aqueous solutions.[1] | Prepare a stock solution in an organic solvent like DMSO, ethanol (B145695), or DMF.[1] For cell culture, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1] It is not recommended to store the aqueous solution for more than one day.[1] |
| High Cytotoxicity in Control Cells | The concentration of this compound or the solvent (e.g., DMSO) may be too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1-250 µM) to identify the cytotoxic threshold.[2][3] Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.1% v/v). |
| Inconsistent or Non-reproducible Results | Variability in cell density, incubation time, or this compound solution stability. | Standardize cell seeding density and treatment duration. Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure homogeneity of the this compound solution in the culture medium by gentle mixing. |
| No Observable Effect at Tested Concentrations | The concentration of this compound may be too low for the specific cell type or assay. The experimental endpoint may not be sensitive to this compound's mechanism of action. | Increase the concentration range based on published data for similar cell types or endpoints.[2][3][4] Consider longer incubation times.[2] Verify that the chosen assay is appropriate for detecting the expected biological activity of this compound (e.g., antioxidant, anti-inflammatory, anti-proliferative).[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro studies?
A1: The effective concentration of this compound varies significantly depending on the cell type and the biological effect being investigated. A broad starting range of 1 µM to 250 µM is recommended for initial screening.[2][3] For antioxidant effects, concentrations as low as 5 µM have shown activity.[7][8] For anti-proliferative and apoptotic effects in cancer cell lines, concentrations typically range from 50 µM to 250 µM.[2][3]
Q2: How should I prepare this compound for cell culture experiments?
A2: this compound is sparingly soluble in aqueous buffers.[1] To prepare it for cell culture, first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol to create a concentrated stock solution (e.g., 10-50 mg/ml).[1] This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final solvent concentration in the medium is minimal (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
Apoptosis Pathways: It can induce apoptosis by increasing the expression of Bax and decreasing Bcl-2, leading to the activation of caspases-3 and -9.[3][9][10]
-
Cell Proliferation Pathways: It can inhibit cell proliferation by affecting pathways such as Ras/RAF/ERK and PI3K/Akt.[5] It has also been shown to cause cell cycle arrest.[4][10]
-
Inflammatory Pathways: this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][8]
-
Antioxidant Response Pathways: It can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[6][8]
Q4: Is this compound cytotoxic to all cell types?
A4: this compound exhibits selective cytotoxicity. It has been shown to be cytotoxic to various cancer cell lines, including prostate (PC-3), salivary gland (A253), melanoma (G361), and canine mammary gland tumor cells.[2][3][4][11] However, at lower concentrations, it can have protective effects against oxidative stress in other cell types, such as human hepatoma HepG2 cells.[2] It is crucial to determine the cytotoxic profile of this compound for each specific cell line used in your experiments.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for different in vitro effects based on published studies.
Table 1: Anti-proliferative and Cytotoxic Concentrations of this compound
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| PC-3 (Prostate Cancer) | Decreased metabolic activity | 100 - 250 µM | 19 - 72 hours | [2] |
| A253 (Salivary Gland Tumor) | Anti-proliferative | 50 - 150 µM | Not Specified | [3] |
| G361 (Malignant Melanoma) | IC50 for cell viability | ~42.86 µg/mL | 48 hours | [11] |
| Canine Mammary Tumor Cells (CMT-U27) | ~40% reduction in viability | 0.5 mM (500 µM) | 24 hours | [4] |
| SMMC-7721 (Hepatocellular Carcinoma) | IC50 | 2.24 mM | 72 hours | [10][12] |
| Pancreatic Cancer Cells (PANC-1) | G1 phase cell cycle arrest | 100 µM | Not Specified | [7] |
Table 2: Antioxidant and Anti-inflammatory Concentrations of this compound
| Cell Line / System | Effect | Concentration | Reference |
| C2C12 Myoblasts | Protective against H₂O₂-induced oxidative stress | 5 µM | [7][8] |
| RAW 264.7 Macrophages | Inhibition of NO and iNOS levels | 80 - 120 µM | [7] |
| Rabbit Chondrocytes | Inhibition of MMP production | 100 µM | [8] |
| Rat Hepatocytes | Inhibition of NO production | IC50 of 34 µM | [6] |
| RAW 264.7 Macrophages | Inhibition of inflammatory mediators (NO, TNF-α, IL-1β, IL-6) | 1 - 10 µg/mL | [6] |
| Human Renal Tubular Epithelial HK-2 Cells | Reduction of ROS | 10 - 20 µM | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol outlines the steps to quantify apoptosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of this compound, a Natural Coumarin Derivative, against Canine Mammary Gland Tumor Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Esculetin Degradation During Storage
For researchers, scientists, and drug development professionals utilizing esculetin, maintaining its stability during storage is crucial for reproducible and accurate experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation through several mechanisms, primarily:
-
Hydrolysis: The lactone ring in the coumarin (B35378) structure of this compound can be hydrolyzed, particularly under alkaline conditions, leading to a loss of biological activity.
-
Oxidation: The 6,7-dihydroxy substitution on the benzene (B151609) ring makes this compound prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light. This can result in the formation of quinone-type products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of this compound.
Q2: What is the recommended way to store solid this compound?
A2: Solid this compound is relatively stable and should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or a container wrapped in aluminum foil), and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended to minimize any potential degradation over time. Product information from suppliers suggests that solid this compound is stable for at least four years when stored at room temperature.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is highly recommended to prepare concentrated stock solutions of this compound in anhydrous, high-purity organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: Can I store this compound in aqueous solutions?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to its susceptibility to hydrolysis and oxidation, especially at neutral to alkaline pH.[2] If you must use an aqueous buffer, it is best to prepare the solution fresh for each experiment by diluting your frozen organic stock solution. If temporary storage of an aqueous solution is unavoidable, it should be kept on ice and used within a few hours. For any aqueous solution, it is advisable to use a slightly acidic to neutral pH (pH 4-7) to improve stability.
Q5: My this compound solution has changed color. What does this mean and can I still use it?
A5: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. It is strongly advised not to use a discolored solution for your experiments as the presence of degradation products can lead to inaccurate and unreliable results. It is best to discard the solution and prepare a fresh one from your solid stock.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final percentage of DMSO may be too low to maintain solubility. | - Decrease the final concentration of this compound in your working solution.- Increase the final percentage of DMSO in your working solution (be mindful of the tolerance of your experimental system, e.g., cell lines, to DMSO).- Perform a stepwise dilution: add the DMSO stock to a small volume of the aqueous buffer while vortexing, then gradually add the remaining buffer. |
| Inconsistent or irreproducible experimental results. | Degradation of this compound in the working solution during the experiment. Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions immediately before each experiment.- Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles.- Protect your working solutions from light during the experiment. |
| Loss of biological activity over time. | Degradation of this compound in the stock or working solution. | - Review your storage procedures. Ensure stock solutions are stored at -20°C or -80°C and protected from light.- Prepare fresh stock solutions more frequently.- Perform a stability test on your stock solution to determine its shelf-life under your storage conditions. |
Quantitative Data on this compound Stability
| Storage Condition | Solvent/Form | Temperature | Stability Data/Recommendation |
| Long-Term | Solid | Room Temperature | Stable for ≥ 4 years.[1][2] |
| Solid | 2-8°C | Recommended for enhanced long-term stability. | |
| Solid | -20°C or -80°C | Recommended for optimal long-term stability. | |
| Stock Solution | DMSO or Ethanol | -20°C or -80°C | Recommended for long-term storage of solutions. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Aqueous Buffer (pH 2) | N/A (Photolysis) | Apparent first-order rate constant of photolysis: 0.12 x 10⁻³ min⁻¹. |
| Aqueous Buffer (pH 9) | N/A (Photolysis) | Apparent first-order rate constant of photolysis: 1.15 x 10⁻³ min⁻¹. | |
| Aqueous Buffer | Room Temperature | Not recommended for storage longer than one day.[2] |
Experimental Protocols
Protocol for a Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of this compound in different solvents and at various temperatures using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (high purity)
-
Anhydrous DMSO
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Amber HPLC vials
-
Temperature-controlled incubators or water baths set at 4°C, 25°C (room temperature), and 40°C.
-
-20°C and -80°C freezers
2. Preparation of Stock and Working Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
From the stock solution, prepare 100 µg/mL working solutions in the following solvents:
-
DMSO
-
Ethanol
-
PBS (pH 7.4)
-
-
Dispense aliquots of each working solution into amber HPLC vials.
3. Stability Study Timepoints:
-
Analyze the solutions at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly for up to 4 weeks.
4. Storage Conditions:
-
For each solvent, store vials at:
-
-80°C
-
-20°C
-
4°C
-
25°C
-
40°C
-
5. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 342 nm.
-
Injection Volume: 10 µL.
-
At each time point, remove a vial from each storage condition, allow it to come to room temperature, and inject it into the HPLC.
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
References
Technical Support Center: Troubleshooting High Background in Western Blots with Esculetin Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of high background when performing Western blots with samples containing esculetin.
Troubleshooting Guides
High background in Western blotting can obscure target protein bands, making data interpretation difficult and unreliable. When working with plant-derived small molecules like this compound, unique challenges can arise. This guide provides a systematic approach to troubleshooting high background in your Western blot experiments involving this compound.
Issue: High, Uniform Background Across the Entire Membrane
A consistently dark or gray background across the blot can be caused by several factors, from reagent concentrations to procedural missteps.
Possible Causes and Solutions
| Cause | Recommendation | Detailed Protocol/Experimental Considerations |
| Sub-optimal Blocking | Optimize blocking conditions. | Protocol: Increase blocking time to 2 hours at room temperature or overnight at 4°C. Consider switching blocking agents (e.g., from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa). For phospho-proteins, BSA is generally preferred as milk contains phosphoproteins that can lead to non-specific signals.[1] Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or 3% to 5% BSA). Ensure the blocking buffer is freshly prepared and filtered to remove any particulates. |
| Antibody Concentration Too High | Titrate primary and secondary antibodies. | Protocol: Perform a dot blot to determine the optimal antibody concentration. Alternatively, run a series of Western blots with serial dilutions of your primary (e.g., 1:1000, 1:2500, 1:5000, 1:10000) and secondary antibodies (e.g., 1:5000, 1:10000, 1:20000). Start with the manufacturer's recommended dilution and adjust accordingly. The goal is to find the lowest concentration that provides a strong specific signal with minimal background.[2][3] |
| Inadequate Washing | Increase the number and duration of wash steps. | Protocol: After primary and secondary antibody incubations, increase the number of washes to 4-5 times for 5-10 minutes each with gentle agitation.[3] Ensure you are using a sufficient volume of wash buffer (e.g., TBST or PBST) to completely submerge the membrane. Consider increasing the detergent concentration (e.g., Tween 20) in your wash buffer to 0.1%.[4] |
| Contaminated Buffers | Prepare fresh buffers. | Protocol: Ensure all buffers (lysis, running, transfer, wash, and antibody dilution) are made fresh with high-purity water and filtered. Bacterial growth in buffers can be a source of high background.[5] |
| Membrane Drying | Keep the membrane consistently moist. | Protocol: Never allow the membrane to dry out at any stage of the Western blotting process, as this can cause irreversible and non-specific antibody binding.[1] |
Issue: Non-Specific Bands or "Ghost" Bands Appear on the Blot
The presence of unexpected bands can be particularly problematic when working with compounds like this compound, which may interact with various components of the assay.
Possible Causes and Solutions
| Cause | Recommendation | Detailed Protocol/Experimental Considerations |
| This compound Interference with HRP | Consider alternative detection methods or sample cleanup. | Explanation: Phenolic compounds, including potentially this compound, can interfere with horseradish peroxidase (HRP)-based assays, which are commonly used for chemiluminescent detection in Western blotting.[6][7] This interference may lead to artifacts and non-specific signals. Protocol: If possible, switch to a fluorescence-based detection system. However, be aware that this compound itself exhibits blue fluorescence, which could interfere.[8] Alternatively, perform sample cleanup to remove this compound before loading. |
| Protein-Esculetin Conjugates | Implement a sample cleanup step. | Explanation: Polyphenols can bind to proteins, potentially creating "ghost" band artifacts.[9] Protocol: Use polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds from your protein extract. Prepare a small PVPP spin column. Add your sample, incubate briefly, and then centrifuge to separate the protein-containing supernatant from the polyphenol-bound PVPP. |
| Secondary Antibody Cross-Reactivity | Run a secondary antibody-only control. | Protocol: Perform a Western blot where the primary antibody incubation step is omitted. If bands still appear, your secondary antibody is binding non-specifically.[2] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity. |
| Sample Overloading | Reduce the amount of protein loaded per lane. | Protocol: Determine the protein concentration of your lysates using a protein assay. Load a lower amount of total protein per lane (e.g., 10-20 µg). Overloading can lead to "bleed-over" between lanes and increased non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause a high background in my Western blot?
This compound is a natural coumarin (B35378) derivative found in various plants. As a phenolic compound, it has the potential to interfere with the components of a standard Western blot assay. There are a few potential mechanisms for this interference:
-
Interaction with HRP: this compound may interfere with the enzymatic activity of horseradish peroxidase (HRP), a common enzyme conjugate on secondary antibodies used for chemiluminescent detection. This can lead to aberrant signal generation.[6][7]
-
Protein Binding: Like other polyphenols, this compound can non-covalently bind to proteins. This can lead to the formation of protein-esculetin complexes that may be recognized non-specifically by antibodies or interfere with the detection process, creating "ghost" bands.[9]
-
Autofluorescence: this compound is a fluorescent molecule.[8] If you are using a fluorescence-based detection system, the intrinsic fluorescence of this compound in your sample could contribute to a high background.
Q2: I'm seeing a high background only in the lanes containing my this compound-treated samples. What is the first thing I should try?
If the high background is specific to your this compound-treated lanes, it strongly suggests that the this compound itself is the source of the interference. The first and most direct troubleshooting step is to perform a sample cleanup to remove the this compound before running the gel. Using a small amount of polyvinylpolypyrrolidone (PVPP) to adsorb the phenolic compounds is a rapid and effective method.
Q3: Can the type of membrane I use affect the background when working with this compound samples?
Yes, the choice of membrane can influence the background. Polyvinylidene difluoride (PVDF) membranes generally have a higher protein binding capacity than nitrocellulose membranes and can sometimes be more prone to higher background.[1] If you are consistently experiencing high background with PVDF, consider switching to a nitrocellulose membrane.
Q4: Are there any modifications to the lysis buffer that can help when preparing samples treated with this compound?
While the standard lysis buffers (e.g., RIPA, NP-40) are generally suitable, ensuring that your lysis buffer contains a fresh and effective protease and phosphatase inhibitor cocktail is crucial. This will prevent protein degradation, which can sometimes contribute to non-specific bands. Additionally, after lysis and centrifugation to pellet cell debris, you may consider the PVPP cleanup step mentioned in Q2.
Q5: My lab only has an HRP-based chemiluminescence detection system. What is the best way to optimize my protocol for this compound samples?
If you are limited to an HRP-based system, focus on the following optimization steps:
-
Sample Cleanup: Implement the PVPP cleanup protocol to remove as much this compound as possible before electrophoresis.
-
Thorough Washing: Increase the number and duration of your wash steps to remove any residual, unbound this compound and antibodies.
-
Antibody Titration: Carefully titrate your primary and secondary antibodies to find the optimal concentrations that maximize the specific signal while minimizing the background.
-
Blocking Optimization: Experiment with different blocking agents (BSA and non-fat milk) and blocking times.
Visualizing the Problem and Solutions
Diagram 1: Potential Mechanisms of this compound-Induced High Background
Caption: Potential pathways for this compound-induced high background in Western blotting.
Diagram 2: Troubleshooting Workflow for High Background with this compound Samples
Caption: A logical workflow for troubleshooting high background in Western blots with this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound induces antiproliferative and apoptotic response in pancreatic cancer cells by directly binding to KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide [ouci.dntb.gov.ua]
- 8. Athis compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Esculetin Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting unexpected cytotoxicity observed in control cell lines during experiments with esculetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
This compound (6,7-dihydroxycoumarin) is a natural compound found in various plants.[1] It is known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2] In cancer cell lines, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death), often in a dose- and time-dependent manner.[3][4][5] The primary mechanism of its anticancer activity involves the induction of the mitochondrial-dependent apoptosis pathway.[6]
Q2: I am observing significant cell death in my vehicle-treated control cells. What are the most common causes?
Unexpected cytotoxicity in vehicle controls (e.g., cells treated with DMSO without this compound) can stem from several sources unrelated to the compound being tested. The most common factors to investigate include:
-
Vehicle Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[7][8]
-
Mycoplasma Contamination: This is a common and often undetected issue in cell cultures that can inhibit proliferation and induce apoptosis.[9][10][11]
-
Reagent Quality and Consistency: Variability between different lots of serum, or the degradation of media components like glutamine, can significantly impact cell health and viability.[12][13][14]
-
Environmental Stress: Fluctuations in incubator conditions, such as temperature, CO2 levels, and humidity, can stress cells and lead to cell death.
-
Procedural Errors: Mechanical stress from vigorous pipetting or harsh cell detachment methods can damage cell membranes.[15]
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
This section provides a step-by-step guide to diagnose and resolve issues of unexpected cell death in your control groups.
Issue 1: High Cytotoxicity in Vehicle-Only Control
-
Question: How can I determine if the vehicle (e.g., DMSO) is the source of the cytotoxicity?
-
Answer: It is crucial to determine the maximum non-toxic concentration of your vehicle for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some, especially primary cells, may be sensitive to concentrations as low as 0.1%.[7][16]
-
Action:
-
Run Proper Controls: Always include an "untreated" control (cells in media only) alongside your "vehicle-only" control.
-
Perform a Dose-Response Curve: Before your main experiment, test a range of vehicle concentrations (e.g., 0.05% to 1.0% DMSO) to identify the highest concentration that does not impact cell viability.[17]
-
Compare Results: If you observe a significant decrease in viability in the vehicle-only control compared to the untreated control, the solvent concentration is too high.
-
-
Issue 2: Gradual Decline in Cell Health Across All Plates
-
Question: My cells, including controls, seem unhealthy, are growing slowly, or are dying over time. What could be the cause?
-
Answer: This often points to a systemic issue with the culture conditions or contamination. Mycoplasma is a prime suspect as it is not visible by standard microscopy and can alter cell metabolism and increase sensitivity to apoptosis.[10]
-
Action:
-
Test for Mycoplasma: Use a reliable detection method, such as a PCR-based assay or fluorescence staining, to test your cell cultures.[18]
-
Discard Contaminated Cultures: If a culture tests positive, it is best practice to discard it, along with any media and reagents used for that culture.
-
Review Aseptic Technique: Ensure strict aseptic techniques are followed to prevent future contamination.
-
Check Reagents: Evaluate the quality of your media and serum. If you recently started a new bottle or lot, it could be the source of the problem. Test new lots of serum on a small batch of cells before using them in critical experiments.[12][19]
-
-
Issue 3: Inconsistent Results or High Variability in Cytotoxicity Assays
-
Question: My cytotoxicity assay results are not reproducible. What could be interfering with the assay?
-
Answer: The assay itself can be a source of variability. For colorimetric assays like MTT, components in the media or the test compound can interfere with absorbance readings.
-
Action:
-
Phenol (B47542) Red Interference: Phenol red, a common pH indicator in cell culture media, can interfere with absorbance-based assays as its color changes with the pH of the medium, which is affected by cellular metabolism.[20][21][22] For sensitive assays, it is recommended to use phenol red-free medium.
-
Compound Interference: this compound, like other naturally derived compounds, may have properties that interfere with the assay chemistry. For example, it could have reducing activity that affects tetrazolium salts (like MTT) or be autofluorescent in fluorescence-based assays.
-
Include "No-Cell" Controls: Always run a control well containing the highest concentration of your compound in media but without any cells. This helps to measure and subtract the background signal caused by the compound itself.
-
-
Quantitative Data Summary
The cytotoxic effect of this compound is concentration-dependent and varies between cell lines. Below is a summary of reported half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| SMMC-7721 | Hepatocellular Carcinoma | 2.24 mM | 72 hours |
| G361 | Human Malignant Melanoma | ~42.86 µg/mL | 48 hours |
| PANC-1 | Pancreatic Cancer | 100 µM | Not Specified |
| CMT-U27 | Canine Mammary Gland Tumor | < 0.5 mM | 24-48 hours |
| CF41.mg | Canine Mammary Gland Tumor | > 0.5 mM | 48 hours |
| HL-7702 | Normal Liver Cells | Cytotoxicity observed, but at higher concentrations than SMMC-7721 | 24-72 hours |
Note: Direct comparison of IC50 values across studies should be done with caution due to differences in experimental conditions.
Experimental Protocols
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (untreated, vehicle-only).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Materials:
-
96-well cell culture plate
-
This compound stock solution
-
Serum-free or low-serum cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with serum-free or low-serum medium before treatment to reduce background LDH levels from serum.[23]
-
Treat cells with this compound and controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Vehicle control
-
Medium background control (medium only)
-
-
Incubate for the desired time period.
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Add the stop solution (if required by the kit).
-
Read the absorbance at the specified wavelength (usually 490 nm).
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plate or culture flasks
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like EDTA-based dissociation to preserve membrane integrity.[24]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).[24]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour for best results.
-
Visualizations
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Workflow for troubleshooting unexpected control cell cytotoxicity.
Caption: Logical relationships in the troubleshooting guide.
References
- 1. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor Effects of this compound, a Natural Coumarin Derivative, against Canine Mammary Gland Tumor Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 14. tandfonline.com [tandfonline.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Serum Variability & Reproducibility in Cell Culture | SeamlessBio [seamlessbio.de]
- 20. promocell.com [promocell.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. bosterbio.com [bosterbio.com]
Esculetin in DMSO: A Technical Guide to Preventing Precipitation
For researchers, scientists, and drug development professionals utilizing esculetin, maintaining its solubility in dimethyl sulfoxide (B87167) (DMSO) stock solutions is critical for experimental success. Precipitation of this compound can lead to inaccurate dosing and unreliable results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in DMSO at approximately 30 mg/mL.[1] It is important to note that this is an approximation, and solubility can be influenced by factors such as the purity of the this compound and the quality of the DMSO used.
Q2: My this compound is precipitating out of the DMSO stock solution. What are the common causes?
A2: Precipitation of this compound from a DMSO stock solution can be attributed to several factors:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit in DMSO.
-
Low-Quality DMSO: The presence of water or other impurities in the DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.
-
Temperature Fluctuations: Cooling the stock solution can decrease the solubility of this compound, leading to precipitation.
-
Improper Dissolution Technique: The method used to dissolve the this compound may not have been sufficient to achieve complete dissolution.
Q3: How should I store my this compound DMSO stock solution to prevent precipitation?
A3: For optimal stability and to prevent precipitation, it is recommended to:
-
Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Ensure the storage vials are tightly sealed to prevent the absorption of atmospheric moisture.
Q4: Can I heat the DMSO solution to dissolve the this compound?
A4: Gentle warming can aid in the dissolution of this compound in DMSO. However, excessive heat should be avoided as it may degrade the compound. If warming is necessary, it is recommended to do so in a controlled manner, for example, in a 37°C water bath, with intermittent vortexing.
Q5: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous cell culture medium?
A5: This is a common phenomenon known as "solvent-shifting" or "crashing out." this compound is sparingly soluble in aqueous solutions.[1] When the DMSO stock is diluted into an aqueous medium, the solvent environment changes from a highly organic one (DMSO) to a predominantly aqueous one. This drastic change in polarity reduces the solubility of the hydrophobic this compound, causing it to precipitate.
Troubleshooting Guides
Issue 1: this compound Precipitation in DMSO Stock Solution
If you observe a precipitate in your this compound DMSO stock solution, follow this troubleshooting workflow:
Issue 2: Precipitation Upon Dilution into Aqueous Media
To prevent this compound from precipitating when diluting your DMSO stock into cell culture media or other aqueous buffers, follow these steps:
-
Pre-warm the aqueous medium: Before adding the this compound stock, warm your cell culture medium or buffer to 37°C.
-
Use a stepwise dilution: Instead of adding a large volume of the DMSO stock directly to the aqueous medium, perform a serial dilution. First, create an intermediate dilution of the this compound in your pre-warmed medium.
-
Add the stock solution slowly while mixing: Gently vortex or swirl the aqueous medium while slowly adding the this compound-DMSO stock solution. This helps to rapidly disperse the compound and avoid localized high concentrations that can trigger precipitation.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration of less than 0.5% in your cell culture experiments, as higher concentrations can be toxic to cells. It is always best to determine the optimal DMSO concentration for your specific cell line.
Data Presentation
| Parameter | Value | Reference |
| Solubility in DMSO | ~ 30 mg/mL | [1] |
| Solubility in Ethanol | ~ 2 mg/mL | [1] |
| Solubility in DMF | ~ 50 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Storage (Solid) | Room temperature | [1] |
| Storage (DMSO Stock) | -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh this compound: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly for at least 2 minutes. If the this compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes with intermittent vortexing until the solution is clear.
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound-DMSO Stock for Cell Culture Experiments
Materials:
-
Prepared this compound-DMSO stock solution (e.g., 10 mg/mL)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Calculate the required volume of stock solution: Determine the volume of the stock solution needed to achieve the desired final concentration of this compound in your experiment, ensuring the final DMSO concentration is below the toxic level for your cells (typically <0.5%).
-
Prepare an intermediate dilution (optional but recommended): In a sterile tube, add a small volume of the pre-warmed cell culture medium. Add the calculated volume of the this compound-DMSO stock to this medium and mix gently.
-
Final Dilution: While gently swirling the final volume of pre-warmed cell culture medium, slowly add the intermediate dilution (or the stock solution directly if not performing an intermediate dilution).
-
Mix and Use: Gently mix the final solution and use it immediately for your experiment. Do not store the final aqueous solution for more than a day.[1]
Mandatory Visualization
This compound's Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival.
Experimental Workflow for Preparing this compound Working Solution
The following diagram illustrates the recommended workflow for preparing a working solution of this compound for cell culture experiments to minimize the risk of precipitation.
References
Technical Support Center: Enhancing Esculetin Solubility via pH Adjustment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of esculetin, a promising but poorly soluble bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (6,7-dihydroxycoumarin) is a natural coumarin (B35378) derivative found in various plants.[1] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] However, its low solubility in aqueous solutions presents a significant challenge for in vitro and in vivo studies, as it can lead to issues with compound precipitation, inaccurate dosing, and poor bioavailability.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH.[2] Its structure contains two phenolic hydroxyl groups, which can be deprotonated in alkaline conditions. This ionization leads to the formation of a more polar phenolate (B1203915) salt, which is significantly more soluble in water than the neutral form of the molecule.
Q3: What is the pKa of this compound?
A3: The pKa of the first phenolic hydroxyl group of this compound is approximately 7.3-7.7.[3][4] This means that at a pH above this value, a significant portion of the this compound molecules will be in their ionized, more soluble form.
Q4: I'm observing precipitation when I add my this compound stock solution (in DMSO) to my aqueous buffer/media. What can I do?
A4: This is a common issue known as "solvent shock." To mitigate this, try the following:
-
Lower the final concentration: Ensure your target concentration in the aqueous medium is below the solubility limit at that specific pH.
-
Use a co-solvent system: A small percentage of a water-miscible organic solvent, like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final solution can help maintain solubility.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume, perform one or two intermediate dilutions in a smaller volume of the aqueous buffer.
-
Increase the pH: If your experimental conditions allow, increasing the pH of your aqueous buffer to 8 or higher will significantly enhance this compound's solubility.
Q5: Can I prepare a concentrated aqueous stock solution of this compound without using organic solvents?
A5: Yes, by preparing the solution in an alkaline buffer (e.g., pH 8-9), you can achieve a higher concentration of this compound in an aqueous solution compared to neutral or acidic conditions. However, it is crucial to assess the stability of this compound at higher pH values for the duration of your experiment, as prolonged exposure to alkaline conditions can potentially lead to degradation.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the aqueous medium. | Solubility Limit Exceeded: The final concentration is higher than the solubility of this compound at the given pH. | 1. Lower the final working concentration of this compound. 2. Increase the pH of the aqueous medium to enhance solubility. |
| Solvent Shock: The rapid change in solvent polarity from an organic stock solution to the aqueous medium. | 1. Add the stock solution dropwise while vortexing or stirring the aqueous medium. 2. Perform serial dilutions in the aqueous medium. | |
| Precipitate forms over time in the incubator. | Temperature Change: Changes in temperature can affect solubility. | 1. Ensure the final concentration is well below the saturation point at the incubation temperature. 2. Consider pre-warming the aqueous medium to the incubation temperature before adding the this compound stock. |
| pH Shift: The buffering capacity of the medium may be insufficient, leading to a drop in pH and subsequent precipitation. | 1. Use a buffer with a stronger buffering capacity in the desired pH range. 2. Re-adjust the pH of the final solution if necessary. | |
| Inconsistent results in biological assays. | Incomplete Dissolution: The this compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Visually inspect the solution for any particulate matter before use. 2. Briefly sonicate the final solution to aid dissolution. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
Data Presentation
Table 1: Representative Aqueous Solubility of this compound at Different pH Values
Disclaimer: The following data is illustrative and based on the known pKa of this compound and the general principles of pH-dependent solubility for phenolic compounds. Specific experimental values may vary based on buffer composition and temperature.
| pH | Expected Predominant Form | Representative Solubility (mg/mL) | Representative Solubility (mM) |
| 4.0 | Neutral | ~ 0.05 | ~ 0.28 |
| 5.0 | Neutral | ~ 0.05 | ~ 0.28 |
| 6.0 | Neutral | ~ 0.06 | ~ 0.34 |
| 7.0 | Mix of Neutral and Ionized | ~ 0.20[2] | ~ 1.12[2] |
| 8.0 | Primarily Ionized | > 1.0 | > 5.61 |
| 9.0 | Ionized | > 2.0 | > 11.23 |
Experimental Protocols
Protocol 1: Preparation of an Alkaline Aqueous Stock Solution of this compound
-
Prepare an Alkaline Buffer: Prepare a 50 mM sodium phosphate (B84403) or sodium borate (B1201080) buffer and adjust the pH to 8.5 using NaOH.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Gradually add the this compound powder to the alkaline buffer while stirring continuously.
-
Aid Dissolution (Optional): If needed, gently warm the solution to 37°C or sonicate for 5-10 minutes to facilitate dissolution.
-
Sterilization: Filter the final stock solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. It is recommended to use the freshly prepared aqueous solution within a day.[2]
Protocol 2: Determination of this compound's pH-Solubility Profile using the Shake-Flask Method
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9).
-
Add Excess this compound: Add an excess amount of this compound powder to separate vials containing each buffer. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (in mg/mL or mM) against the corresponding pH to generate the pH-solubility profile.
Mandatory Visualizations
References
Technical Support Center: Overcoming Esculetin Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you manage and overcome challenges associated with esculetin autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
This compound (6,7-dihydroxycoumarin) is a natural coumarin (B35378) derivative investigated for its antioxidant and anti-inflammatory properties.[1] Like other coumarins, its chemical structure contains a fluorophore that absorbs light, primarily in the ultraviolet (UV) to blue range, and re-emits it as fluorescence. This intrinsic fluorescence, known as autofluorescence, can create a background signal that may interfere with the detection of your specific fluorescent probes.
Q2: What are the spectral properties of this compound's autofluorescence?
This compound's fluorescence is highly dependent on the pH of its environment.[1][2]
-
Excitation: It typically shows a strong excitation peak around 340 nm in acidic to neutral conditions, with a shift to around 385 nm in more alkaline environments.[3]
-
Emission: The emission is broad, generally occurring in the blue-green region of the spectrum, with a peak that can range from approximately 410 nm to 460 nm depending on the pH and solvent.[2][4]
Q3: How do I know if autofluorescence is a problem in my experiment?
The simplest way to confirm the impact of autofluorescence is to prepare an unstained control sample.[5][6][7] This control should undergo all the same preparation and fixation steps as your experimental samples but without the addition of any fluorescent labels.[7] When you image this control using the same settings as your stained samples, any signal you detect is attributable to autofluorescence.[5]
Q4: What are other common sources of autofluorescence in my samples?
Besides this compound, several other sources can contribute to background fluorescence:
-
Endogenous Molecules: Biological tissues naturally contain fluorescent molecules like collagen, elastin, NADH, and flavins, which often fluoresce in the blue-green spectrum.[5][7][8] Lipofuscin, an age-related pigment, is another common source with a very broad emission spectrum.[7][9]
-
Fixation Methods: Aldehyde-based fixatives, particularly glutaraldehyde (B144438) and to a lesser extent formaldehyde (B43269) (PFA), can react with proteins and induce significant autofluorescence across a wide range of wavelengths.[5][7][8]
-
Red Blood Cells: The heme groups in red blood cells are a major contributor to autofluorescence.[7][9]
-
Media Components: Phenol red and components in serum (like FBS) used in cell culture media can be fluorescent.[5]
Troubleshooting Guides
This guide provides a step-by-step approach to mitigating this compound-related autofluorescence.
Problem: High background fluorescence is obscuring my signal.
Step 1: Characterize the Autofluorescence
-
Action: Image an unstained control sample that includes this compound. Use a spectral detector or a series of different filter cubes to determine the excitation and emission profile of the background signal.[6]
-
Rationale: Knowing the spectral properties of your specific autofluorescence is critical for choosing the right mitigation strategy.
Step 2: Optimize Your Choice of Fluorophores
-
Action: Select fluorescent probes that are spectrally distinct from this compound's autofluorescence. Since this compound fluoresces most strongly in the blue-green region, shifting to fluorophores in the red or far-red/near-infrared (NIR) regions is highly effective.[6][9][10][11]
-
Rationale: Autofluorescence from biological samples is significantly lower at longer wavelengths (above 600 nm).[11][12] Using far-red dyes like Alexa Fluor 647 or NIR dyes can dramatically improve your signal-to-background ratio.[9][11]
Step 3: Implement Image Acquisition Strategies
-
Action: If your microscope system allows, use either sequential scanning or spectral unmixing.
-
Sequential Scanning: Acquire an image of just the autofluorescence (using a channel where your specific probe does not emit) and then computationally subtract this background from your target channel.
-
Spectral Unmixing: Use a spectral confocal microscope to capture the entire emission spectrum from your sample. Define the spectrum of this compound autofluorescence from a control sample and use software to computationally remove this "fingerprint" from your fully stained image.[12]
-
-
Rationale: These computational techniques can effectively separate overlapping signals, provided the spectral profiles are distinct enough.[12]
Step 4: Apply Chemical or Physical Quenching Methods
-
Action: If the above steps are insufficient, consider pre-treating your samples.
-
Photobleaching: Before adding your fluorescent labels, expose the sample to a high-intensity light source (like from your microscope's lamp or an LED array) to permanently destroy the autofluorescent molecules.[6][10][13][14]
-
Chemical Quenching: Treat fixed samples with reagents like Sodium Borohydride (to reduce aldehyde-induced autofluorescence) or Sudan Black B (effective against lipofuscin).[9][10]
-
-
Rationale: These methods can irreversibly reduce background fluorescence but should be tested to ensure they do not damage your target epitope or affect your specific staining.[13][14]
Quantitative Data Summary
The table below summarizes the spectral properties of this compound and common fluorophores to aid in experimental design. Choosing fluorophores with emission maxima well separated from this compound's emission range is a primary strategy for minimizing interference.
| Compound/Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Primary Overlap Concern with this compound |
| This compound | ~340-385 | ~410-460 | Baseline Autofluorescence |
| DAPI | ~358 | ~461 | High (Significant spectral overlap) |
| Alexa Fluor 488 / FITC | ~495 | ~519 | Moderate (Emission tail may overlap) |
| Alexa Fluor 555 / TRITC | ~555 | ~565 | Low |
| Alexa Fluor 647 / Cy5 | ~650 | ~668 | Very Low (Recommended) |
| Alexa Fluor 750 / Cy7 | ~749 | ~775 | Very Low (Ideal for avoiding autofluorescence) |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
This method computationally separates the this compound autofluorescence from your specific fluorescent probe's signal.
Materials:
-
A confocal microscope equipped with a spectral detector (lambda scanning capability).
-
Image analysis software with a linear unmixing function (e.g., ZEN, LAS X, NIS-Elements).
-
Your fully stained experimental sample.
-
An unstained control sample (containing only the cells/tissue and this compound).
Methodology:
-
Acquire Reference Spectrum for Autofluorescence:
-
Place the unstained control sample on the microscope.
-
Excite the sample using a laser line that excites the autofluorescence (e.g., 405 nm).
-
Perform a "lambda scan" to acquire the full emission spectrum of the autofluorescence.
-
Save this spectral profile in the software's reference library.
-
-
Acquire Reference Spectrum for Your Fluorophore:
-
Prepare a control sample stained with only your single fluorescent probe (e.g., Alexa Fluor 647).
-
Excite with the appropriate laser (e.g., 633 nm) and acquire its emission spectrum. Save it to the library.
-
-
Image the Experimental Sample:
-
Place your fully stained experimental sample on the microscope.
-
Set up an imaging experiment where you excite with all necessary lasers simultaneously (e.g., 405 nm and 633 nm).
-
Acquire a lambda stack (a series of images across the emission spectrum).
-
-
Perform Linear Unmixing:
-
Open the acquired lambda stack in the analysis software.
-
Open the linear unmixing tool.
-
Select the reference spectra for "Autofluorescence" and your "Fluorophore" from the library.
-
The software will then calculate the contribution of each spectrum to every pixel and generate separate images, one showing only the signal from your probe and another showing only the autofluorescence.[12]
-
Protocol 2: Photobleaching of Autofluorescence
This protocol uses high-intensity light to destroy autofluorescent molecules before immunolabeling.[13]
Materials:
-
Fluorescence microscope with a broad-spectrum lamp (e.g., mercury or xenon arc) or a dedicated LED light source.[13][14]
-
Your fixed, unlabeled samples on glass slides.
-
Mounting medium or PBS to keep the sample hydrated.
Methodology:
-
Prepare your cell or tissue samples through fixation and permeabilization as required.
-
Place the slide on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination. Use a wide-pass filter cube (like one for DAPI or FITC) to allow a broad range of wavelengths to hit the sample.
-
Irradiate the sample for a period ranging from 30 minutes to several hours. The optimal time must be determined empirically.[14]
-
Tip: Check the autofluorescence level periodically (e.g., every 30 minutes) to monitor the reduction in background signal.
-
-
Once the autofluorescence has been significantly reduced, proceed with your standard immunofluorescence staining protocol.
-
Critical Control: Include a non-photobleached sample to confirm that the treatment effectively reduced autofluorescence without negatively impacting your specific staining. Photobleaching treatment has been shown to effectively reduce background fluorescence without affecting probe intensity.[13][14]
Visualizations
Workflow for Troubleshooting this compound Autofluorescence
Caption: Decision workflow for selecting the appropriate method to overcome this compound autofluorescence.
Conceptual Diagram of Spectral Unmixing
Caption: Conceptual flow of how spectral unmixing separates mixed fluorescence signals into pure components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [Esculin] | AAT Bioquest [aatbio.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Infra-red Dyes to Deal with Autofluorescence Background- Oxford Instruments [andor.oxinst.com]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Esculetin In Vivo Studies
Welcome to the technical support center for researchers utilizing esculetin in long-term in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in animal models?
A1: The oral bioavailability of this compound has been reported to be relatively low. In rats, the mean oral bioavailability was found to be 19%.[1][2] This is attributed to extensive first-pass metabolism, primarily through glucuronidation.[3][4]
Q2: What are the main metabolic pathways for this compound in vivo?
A2: The primary metabolic pathway for this compound is extensive glucuronidation.[3][4] Other metabolic transformations include hydrolysis, hydroxylation, hydrogenation, dehydroxylation, sulfation, and methylation.[5] The C-7 phenolic hydroxyl group is a major site for metabolism.[3]
Q3: How quickly is this compound absorbed and eliminated in rats after oral administration?
A3: Following oral administration in rats, this compound is rapidly absorbed. The maximum plasma concentration (Cmax) has been observed as early as 5 minutes post-administration.[6] The plasma half-life (T1/2) of this compound in rats has been reported to be approximately 45 minutes.[6]
Q4: In which tissues is this compound primarily distributed after oral administration?
A4: After 180 minutes post-oral administration in rats, this compound has been detected primarily in the liver and kidneys.[6][7]
Q5: What are the recommended storage conditions for plasma and tissue samples containing this compound for long-term stability?
A5: While specific long-term stability data for this compound in frozen biological matrices is not extensively documented, general best practices for phenolic compounds suggest storing plasma and tissue homogenates at -80°C to minimize degradation.[8] For other analytes in plasma, storage at -80°C has been shown to maintain stability for at least 1.5 years. The rate of freezing can also impact the stability of biological samples, with rapid freezing being preferable.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in plasma/tissue samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism | This compound undergoes rapid and extensive metabolism.[3][4] Consider earlier and more frequent sampling time points post-administration to capture the peak concentration. |
| Poor Oral Bioavailability | The inherent low oral bioavailability of this compound can lead to low systemic concentrations.[1][2] Verify the formulation and administration technique. For mechanistic studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism. |
| Sample Degradation | Improper sample handling and storage can lead to this compound degradation. Ensure samples are processed promptly after collection, protected from light, and stored at -80°C.[8] |
| Inefficient Extraction | The extraction method may not be optimal. Validate your extraction protocol for recovery. A common method is liquid-liquid extraction with solvents like diethyl ether.[6] |
| Analytical Method Sensitivity | The limit of quantification (LOQ) of your analytical method may be too high. Optimize your HPLC or LC-MS/MS method for better sensitivity. |
Issue 2: High variability in this compound concentrations between animals in the same group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage or injection technique for all animals. |
| Physiological Variability | Factors such as differences in gut microbiota and metabolic enzyme activity can influence this compound metabolism.[2] Ensure animals are age and weight-matched and sourced from the same vendor. Increase the number of animals per group to improve statistical power. |
| Formulation Issues | The this compound suspension or solution may not be homogenous. Ensure the formulation is well-mixed before each administration. |
| Sample Collection Variability | Standardize the timing and method of blood or tissue collection. |
Issue 3: Interference from metabolites in analytical assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of Metabolites | This compound metabolites, particularly glucuronide and sulfate (B86663) conjugates, may have similar retention times to the parent compound in HPLC. |
| Optimize the chromatographic gradient to achieve better separation between this compound and its metabolites. | |
| Utilize a more specific detection method, such as tandem mass spectrometry (MS/MS), which can differentiate between compounds based on their mass-to-charge ratio. | |
| In-source Fragmentation | During mass spectrometry analysis, metabolites might undergo in-source fragmentation, generating ions with the same mass as the parent this compound. |
| Optimize the MS source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma via HPLC
This protocol is adapted from validated methods for the analysis of this compound in biological samples.[6][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 450 µL of rat plasma, add 50 µL of methanol (B129727) and 25 µL of an internal standard (IS) solution (e.g., 7-amino-4-methylcoumarin (B1665955) at 500 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of diethyl ether, vortex for 10 minutes, and then centrifuge at 2,000 x g for 2 minutes.[6]
-
Collect the supernatant. Repeat the extraction two more times.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of methanol for HPLC analysis.[6]
2. HPLC Analysis
-
Column: XTerra RP18 or equivalent C18 column.[6]
-
Mobile Phase: A gradient of 0.075% acetic acid in water (Solvent A) and 90% acetonitrile (B52724) in Solvent A (Solvent B) can be effective.[9] For isocratic elution, 85% acetonitrile (pH 2.5) has been used.[6]
-
Flow Rate: 1.0 mL/min.[9]
-
UV Detection: 342 nm.[6]
-
Injection Volume: 20 µL.
3. Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 4.8 ng/mL to 476.2 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995[6] |
| Limit of Detection (LOD) | ~33.2 ng/mL[6] |
| Limit of Quantification (LOQ) | ~100.6 ng/mL[6] |
| Recovery | > 95%[6] |
| Precision (RSD) | < 7%[6] |
Visualizations
Experimental Workflow: this compound Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in biological samples.
Signaling Pathways Modulated by this compound
Caption: Simplified diagram of signaling pathways influenced by this compound.
References
- 1. Synthesis and biological evaluation of this compound derivatives as potential anti-HBV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Aesculin, Athis compound, Fraxetin, Fraxin and Polydatin in Beagle Dog Plasma by UPLC-ESI-MS/MS and Its Application in a Pharmacokinetic Study after Oral Administration Extracts of Ledum palustre L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of phenolic compounds in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo comprehensive metabolite profiling of this compound and esculin derived from chicory in hyperuricemia rats using ultra-high-performance liquid chromatography coupled with quadrupole-orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and Distribution of this compound in Plasma and Tissues of Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and distribution of this compound in plasma and tissues of rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publ.iss.it [publ.iss.it]
- 9. researchgate.net [researchgate.net]
Esculetin In Vitro Research: Technical Support Center
Welcome to the technical support center for researchers utilizing esculetin in in vitro experiments. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: I am observing higher-than-expected cytotoxicity in my cell line, even at low concentrations. What could be the cause?
A1: This could be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, while the IC50 in PANC-1 pancreatic cancer cells is around 100 µM, other cell lines might be more sensitive.[1] It's crucial to perform a dose-response curve for your specific cell line.
-
Pro-oxidant Activity: While this compound is known for its antioxidant properties, at certain concentrations and in specific cellular contexts, it can exhibit pro-oxidant effects, leading to increased reactive oxygen species (ROS) and subsequent cytotoxicity.[1][2]
-
Assay Interference: If you are using a tetrazolium-based assay (like MTT or MTS) to measure viability, this compound's chemical properties might interfere with the formazan (B1609692) product generation, leading to inaccurate readings. Consider using an orthogonal method, such as a trypan blue exclusion assay or a real-time confluence measurement, to confirm cytotoxicity.
Q2: My results with this compound are not reproducible. What are the common sources of variability?
A2: Reproducibility issues often stem from:
-
Compound Stability: Ensure your this compound stock solution is properly stored (protected from light and at the appropriate temperature) and not subjected to multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a stable stock.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and serum concentration in the media can all impact cellular response to treatment. Standardize these parameters across all experiments.
-
Treatment Duration: The effects of this compound are time-dependent.[3][4] A 24-hour treatment may yield different results than a 48- or 72-hour treatment.[5] Ensure your incubation times are consistent.
Q3: I am not observing the expected inhibitory effect on my target pathway. How can I troubleshoot this?
A3: This can be addressed by considering the following:
-
Concentration and Potency: this compound's potency can vary significantly depending on the target. For example, its IC50 for inhibiting platelet lipoxygenase is 0.65 µM, whereas for cyclooxygenase, it is 0.45 mM, indicating much higher potency against lipoxygenase.[6] You may need to optimize the concentration for your specific target.
-
Cellular Uptake: Poor cellular uptake could limit this compound's efficacy. While generally cell-permeable, factors in your media or specific characteristics of your cell line could hinder its entry.
-
Off-Target Pathway Activation: this compound modulates multiple signaling pathways, including MAPK, PI3K/Akt, and NF-κB.[7][8][9] It's possible that in your cell line, this compound is activating a compensatory pathway that masks the inhibition of your target pathway. Consider using inhibitors for related pathways to dissect the specific effects. For example, pretreatment with a p38 MAPK inhibitor (SB203580) was shown to block this compound-induced effects in vascular smooth muscle cells.[10]
Q4: How do I choose an appropriate starting concentration for my experiments?
A4: A good starting point is to review the literature for effective concentrations in similar cell lines or for similar biological effects. The tables below summarize quantitative data from various studies. A common approach is to perform a broad dose-response experiment (e.g., from 1 µM to 250 µM) to determine the optimal concentration range for your specific experimental system.[3]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various in vitro models.
Table 1: Anti-Cancer Effects of this compound in Various Cell Lines
| Cell Line | Cancer Type | Effect | Concentration / IC50 | Treatment Duration | Citation |
| G361 | Human Malignant Melanoma | Decreased cell viability | IC50: ~42.86 µg/mL | 48 hours | [4] |
| PC-3 | Prostate Cancer | Decreased metabolic activity | 100 - 250 µM | 19 - 72 hours | [3] |
| PANC-1, MIA PaCa-2, AsPC-1 | Pancreatic Cancer | Growth inhibition | IC50: 100 µM (PANC-1) | Not Specified | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | Proliferation inhibition | IC50: 2.24 mM | 72 hours | [5][11] |
| CMT-U27 | Canine Mammary Tumor | Reduced cell viability | ~40% reduction at 0.5 mM | 24 hours | [12] |
| HCT116 | Colon Cancer | G1 phase cell cycle arrest | Not Specified | Not Specified | [8] |
| HUH7, HCCLM3 | Liver Cancer | Suppressed proliferation | Not Specified | Not Specified | [2] |
Table 2: Anti-inflammatory and Other Effects of this compound
| System | Effect | Concentration / IC50 | Citation |
| Rat Platelet Lysate | Lipoxygenase Inhibition | IC50: 0.65 µM | [6] |
| Rat Platelet Lysate | Cyclooxygenase Inhibition | IC50: 0.45 mM | [6] |
| Cloned Mastocytoma Cells | 5-Lipoxygenase Inhibition | ID50: 4 µM | [13] |
| RAW 264.7 Macrophages | Inhibition of NF-κB translocation | 20 µM | [7] |
| H9C2 Myoblasts | Reduction of intracellular ROS | 25 and 50 µM | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTS/MTT)
This protocol is adapted from studies on G361 and CMT-U27 cells.[4][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 20 µL of MTS or MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. For MTT, you will need to add a solubilization solution (e.g., DMSO) after the incubation.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for canine mammary tumor cells.[12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from a study on SMMC-7721 cells.[5]
-
Cell Treatment and Harvesting: Treat cells in culture flasks with this compound for the desired duration (e.g., 48 hours). Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in 70% ice-cold ethanol (B145695) overnight at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at 4°C.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: Simplified MAPK signaling pathway modulated by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common this compound experiments.
References
- 1. This compound induces antiproliferative and apoptotic response in pancreatic cancer cells by directly binding to KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of this compound on Liver Cancer Through Triggering NCOA4 Pathway-Mediation Ferritinophagy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of platelet lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 MAPK activation is required for this compound-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Effects of this compound, a Natural Coumarin Derivative, against Canine Mammary Gland Tumor Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of this compound on 5-lipoxygenase and leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring cardioprotective potential of this compound against isoproterenol induced myocardial toxicity in rats: in vivo and in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
Esculetin Dosing & Administration Technical Support Center
Welcome to the technical support center for researchers utilizing esculetin in pre-clinical animal models. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you refine your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: The effective dose of this compound varies significantly depending on the animal model, disease context, and administration route. For initial studies, a dose range of 10-50 mg/kg is commonly reported to have therapeutic effects across various models. For instance, doses of 20-60 mg/kg have been shown to downregulate inflammatory cytokines in septic mice[1][2], while 10 mg/kg was effective in a mouse model of fibromyalgia[1]. In models of myocardial toxicity in rats, doses of 10 and 20 mg/kg showed protective effects[3][4].
Q2: How should I prepare this compound for in vivo administration? It has poor water solubility.
A2: this compound is sparingly soluble in aqueous buffers. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC). For intraperitoneal (IP) injections or to achieve better solubility, this compound can first be dissolved in an organic solvent like dimethylformamide (DMF) or DMSO, and then diluted with a suitable aqueous buffer such as phosphate-buffered saline (PBS). A common method involves dissolving this compound in DMF and then diluting it with PBS (e.g., a final solution of 1:4 DMF:PBS)[5]. It is recommended not to store the final aqueous solution for more than one day to ensure stability[5].
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound generally exhibits rapid absorption and elimination. Studies in rats administered a 10 mg/kg oral dose have shown a relatively low mean oral bioavailability of approximately 19%[6][7]. The time to reach maximum plasma concentration (Tmax) is about 0.33 hours[1]. The elimination half-life (t1/2) has been reported to be around 2.08 to 3.1 hours in rats[1][6]. Its low bioavailability is an important consideration for dose selection and may be improved with formulation strategies like nanostructured lipid carriers[8].
Q4: Which signaling pathways are primarily affected by this compound?
A4: this compound modulates several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is a well-documented inhibitor of the NF-κB pathway , preventing the activation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][2][3]. Additionally, this compound is a known activator of the Nrf2 signaling pathway , which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage[3][9]. Other modulated pathways include the MAPK, PI3K/Akt, and STAT signaling pathways[1][3][10].
Data Summary Tables
Table 1: Reported Effective Dosages of this compound in Rodent Models
| Animal Model | Disease/Condition | Dosage Range (mg/kg) | Administration Route | Key Findings & Reference |
| Mice (BALB/c) | Sepsis (LPS-induced) | 20, 40, 60 mg/kg | Not Specified | Downregulation of TNF-α, IL-1β, IL-6; Inhibition of NF-κB and STAT1/3[1][2] |
| Mice (Swiss albino) | Fibromyalgia | 10 mg/kg | Not Specified | Increased GSH and brain serotonin; Decreased TNF-α, IL-1β[1] |
| Mice (BALB/c) | Psoriasis | 50, 100 mg/kg | Not Specified | Ameliorated skin lesions; Decreased inflammatory cytokines[1][2] |
| Rats | Myocardial Toxicity | 10, 20 mg/kg | Oral | Reduced expression of TNF-α and IL-6; Inhibited NF-κB activation[3][4] |
| Rats | Inflammatory Bowel Disease | 5 mg/kg | Not Specified | Reduced pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress[1][11] |
| Rats | Testicular Damage | 50 mg/kg | Not Specified | Activated Nrf2 signaling pathway, increasing antioxidant enzyme activity[3] |
| Mice (C57BL/6J) | Hepatocellular Carcinoma | 200, 400, 700 mg/kg | Intraperitoneal | Significantly decreased tumor growth; Induced apoptosis[12][13] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Administration Route & Dose | Reference |
| Bioavailability (F) | 19% | Oral (10 mg/kg) | [6][7] |
| Half-life (t1/2) | 2.08 ± 0.46 h | Intravenous (10 mg/kg) | [1][6] |
| Tmax | ~0.33 h | Oral | [1] |
| Volume of Distribution (Vss) | 1.81 ± 0.52 L/kg | Intravenous (10 mg/kg) | [6] |
| Clearance (CL) | 1.27 ± 0.26 L/h/kg | Intravenous (10 mg/kg) | [6] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable therapeutic effect | Insufficient Dosage: The dose may be too low for the specific model or disease severity. | Gradually increase the dose based on literature (e.g., from 10 mg/kg to 25 mg/kg, then 50 mg/kg). Refer to Table 1 for guidance. |
| Poor Bioavailability: this compound has low oral bioavailability (~19%)[6][7]. | Consider switching to an intraperitoneal (IP) injection to bypass first-pass metabolism. Alternatively, explore formulation strategies like nanocarriers to improve solubility and absorption[8]. | |
| Timing/Frequency: Administration might not align with the disease progression peak. | Adjust the dosing schedule. Administer this compound as a pretreatment before inducing the disease state or increase the frequency of administration (e.g., daily). | |
| Signs of Toxicity (e.g., weight loss, lethargy) | Dose Too High: While generally well-tolerated, very high doses can lead to toxicity. Doses up to 700 mg/kg have been used in cancer models but may be too high for other applications[12][13]. | Reduce the dosage by 25-50%. Monitor animals closely for adverse effects. If toxicity persists, re-evaluate the administration vehicle and route. |
| Inconsistent Results Between Animals | Improper Formulation: Poor suspension of this compound can lead to inaccurate dosing. | Ensure the this compound suspension is homogenous before each administration. Use a vortex mixer immediately before drawing each dose. Prepare fresh solutions daily[5]. |
| Administration Error: Inconsistent gavage or injection technique. | Ensure all personnel are properly trained on the administration technique to guarantee consistent delivery of the intended volume and to minimize stress on the animals. |
Visual Guides & Workflows
Caption: General experimental workflow for in vivo this compound studies.
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is suitable for administering this compound as a suspension, which is common for compounds with low water solubility.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
-
Sterile microcentrifuge tubes or small glass vial
-
Vortex mixer
-
Precision scale
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL or appropriate size)
Procedure:
-
Calculate the Required Amount: Determine the total volume of suspension needed for your study group. For example, for 10 mice receiving 0.2 mL each, you need at least 2 mL. Always prepare a slight excess (~10-20%) to account for losses.
-
Weigh this compound: Based on your target dose (e.g., 20 mg/kg) and the average weight of your animals (e.g., 25 g), calculate the concentration needed.
-
Calculation: (20 mg/kg) * (0.025 kg/mouse ) = 0.5 mg per mouse.
-
If administering 0.2 mL per mouse, the concentration is 0.5 mg / 0.2 mL = 2.5 mg/mL.
-
-
Prepare the Suspension:
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the required volume of 0.5% CMC solution.
-
Vortex vigorously for 2-3 minutes until a uniform, milky suspension is formed. Visually inspect to ensure no large clumps remain.
-
-
Administration:
-
Immediately before dosing each animal, vortex the stock suspension again to ensure homogeneity.
-
Withdraw the calculated volume into a syringe fitted with a proper-sized gavage needle.
-
Administer the suspension carefully via oral gavage.
-
Note: Prepare this suspension fresh daily. Do not store.
-
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring cardioprotective potential of this compound against isoproterenol induced myocardial toxicity in rats: in vivo and in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Oral bioavailability and pharmacokinetics of this compound following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro and in-vivo evaluation and anti-colitis activity of this compound-loaded nanostructured lipid carrier decorated with DSPE-MPEG2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Esculetin vs. Quercetin: A Comparative Analysis of Antioxidant Activity
In the realm of natural polyphenolic compounds, both esculetin, a coumarin (B35378) derivative, and quercetin (B1663063), a flavonoid, have garnered significant attention for their potent antioxidant properties. This guide provides a detailed, evidence-based comparison of their antioxidant efficacy, delving into their mechanisms of action and presenting quantitative data from various in vitro assays. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to inform their work on novel antioxidant therapies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and quercetin has been evaluated using various established assays, primarily focusing on their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the IC50 values for this compound and quercetin from different studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Antioxidant Assay | This compound IC50 | Quercetin IC50 | Reference Compound | Reference Compound IC50 |
| DPPH Radical Scavenging Activity | 25.18 µM | 4.60 ± 0.3 µM[1] | Ascorbic Acid | 9.53 µg/ml |
| 40 µM | 19.17 µg/ml[2] | 16.26 µg/ml | ||
| 0.74 µg/ml | ||||
| ABTS Radical Cation Scavenging Activity | Data not consistently available in direct comparative studies | 48.0 ± 4.4 µM[1] | Trolox | Used as a standard for comparison |
| 1.89 ± 0.33 µg/mL[2] |
Note: The presented data is a compilation from various studies and may exhibit variability due to different experimental conditions. µM = micromolar; µg/mL = micrograms per milliliter.
Mechanistic Insights: Signaling Pathways
Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway for both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[5] Upon exposure to oxidative stress or in the presence of activators like this compound and quercetin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[3][4][6]
While both compounds activate the Nrf2 pathway, the precise molecular interactions and the downstream effects may vary. Some studies suggest that quercetin's activation of Nrf2 can be influenced by the mitogen-activated protein kinase (MAPK) pathway.[7] this compound has also been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which can be activated by oxidative stress.[8][9][10]
Experimental Protocols
The following are detailed methodologies for the two most common in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[11]
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in a suitable solvent such as methanol (B129727) or ethanol (B145695) to achieve the desired concentration. This solution should be prepared fresh and kept in the dark to prevent degradation.[11][12]
-
Test Compounds (this compound, Quercetin) and Standard (e.g., Ascorbic Acid, Trolox): Prepare stock solutions of the test compounds and a reference antioxidant in a suitable solvent. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.[2]
Assay Procedure:
-
In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the DPPH working solution.
-
To this, add a small volume of the test compound or standard solution at various concentrations. A blank containing only the solvent and DPPH solution is also prepared.[11]
-
The mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[11][13]
-
After incubation, the absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm.[11]
Calculation of Antioxidant Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[11]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[11]
-
Diluted ABTS•+ Solution: Before the assay, the ABTS•+ working solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the diluted ABTS•+ solution.
-
Add a small volume of the test compound or a standard antioxidant (like Trolox) at various concentrations.
-
The reaction mixture is incubated at room temperature for a specific time, typically 6-10 minutes.[11]
-
The absorbance is then measured at 734 nm.[13]
Calculation of Antioxidant Activity: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of the standard, Trolox.[11]
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate a typical antioxidant assay workflow and the Nrf2 signaling pathway activated by this compound and quercetin.
Workflow for DPPH/ABTS assays.
Nrf2 pathway activation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 8. This compound alleviates murine lupus nephritis by inhibiting complement activation and enhancing Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. benchchem.com [benchchem.com]
- 12. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]
A Comparative Analysis of the Anti-Inflammatory Properties of Esculetin and Esculin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of two closely related natural coumarins, esculetin and its glycoside form, esculin (B1671248). The information presented herein is curated from various scientific studies to offer an objective overview supported by experimental data, aiding researchers in their exploration of novel anti-inflammatory agents.
Introduction
This compound (6,7-dihydroxycoumarin) and esculin (this compound-6-glucoside) are secondary metabolites found in various plants, notably in the bark of Fraxinus species. Both compounds have garnered significant interest for their diverse pharmacological activities, with their anti-inflammatory potential being a key area of investigation. While structurally similar, the presence of a glucose moiety in esculin influences its bioavailability and, consequently, its biological activity compared to its aglycone, this compound. This guide delves into their comparative efficacy in mitigating inflammatory responses, focusing on their mechanisms of action and providing quantitative data from in vitro and in vivo studies.
Mechanism of Action: Targeting Key Inflammatory Pathways
Both this compound and esculin exert their anti-inflammatory effects by modulating critical signaling pathways and enzymes involved in the inflammatory cascade. Their primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the direct inhibition of pro-inflammatory enzymes such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[1][2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both this compound and esculin have been shown to suppress the activation of this pathway.[1] They achieve this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3] This sequestration of NF-κB in the cytoplasm prevents it from initiating the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases like ERK, JNK, and p38, is another crucial regulator of inflammation.[1] Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory mediators. Both this compound and esculin have been reported to inhibit the phosphorylation of these key MAPK proteins, thereby dampening the downstream inflammatory response.[1]
Inhibition of COX and LOX Enzymes
Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[4][5] this compound has been shown to be a potent inhibitor of 5-lipoxygenase and also demonstrates inhibitory activity against cyclooxygenase, with a preference for LOX.[6][7] Esculin also inhibits lipoxygenase, but to a lesser extent than this compound.[6]
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and esculin from various in vitro studies.
Table 1: Inhibitory Concentration (IC50) Values
| Compound | Target/Assay | Cell Type/System | IC50 Value | Reference(s) |
| This compound | Nitric Oxide (NO) Production | IL-1β stimulated rat hepatocytes | 34 µM | [1] |
| This compound | 5-Lipoxygenase | Cloned mastocytoma cells | 4 µM - 6.6 µM | [1][7] |
| This compound | 12-Lipoxygenase | Cloned mastocytoma cells | 2.5 µM | [7] |
| This compound | Platelet Lipoxygenase | Rat platelets | 0.65 µM | [6] |
| This compound | Platelet Cyclooxygenase | Rat platelets | 0.45 mM (450 µM) | [6] |
| Esculin | Platelet Lipoxygenase | Rat platelets | 290 µM | [6] |
Table 2: Effective Concentrations for Inhibition of Pro-inflammatory Mediators
| Compound | Mediator(s) Inhibited | Cell Type | Effective Concentration(s) | Reference(s) |
| This compound | NO, TNF-α, IL-1β, IL-6, MCP-1 | LPS-induced RAW 264.7 cells | 1-10 µg/mL | [1] |
| This compound | iNOS, COX-2, TNF-α, IL-1β | LPS-induced RAW 264.7 cells | 12 µg/mL | [1] |
| This compound | IL-6, IL-8 | Histamine-induced human nasal epithelial cells | 10-40 µM | [1] |
| Esculin | TNF-α, IL-1β, IL-6 | Free fatty acid-induced HepG2 cells | 25-200 µM | [1] |
| Esculin | IL-1β, TNF-α, iNOS | LPS-stimulated RAW 264.7 cells | 300-500 µM | [1] |
From the available data, this compound appears to be a more potent anti-inflammatory agent than esculin in vitro, particularly in its ability to inhibit lipoxygenase. The IC50 value for esculin's inhibition of platelet lipoxygenase is significantly higher than that of this compound, indicating lower potency.[6]
Experimental Protocols
This section provides a detailed overview of the common experimental methodologies used to evaluate the anti-inflammatory effects of this compound and esculin.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and qRT-PCR) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or esculin for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) for a further incubation period (e.g., 24 hours for cytokine release).
-
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the non-toxic concentrations of the test compounds.
-
Procedure:
-
After treatment with this compound or esculin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Purpose: To quantify the production of NO, a key inflammatory mediator.
-
Procedure:
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm, and the NO concentration is determined using a sodium nitrite (B80452) standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits are used according to the manufacturer's instructions.
-
Briefly, the culture supernatants are added to antibody-coated microplates.
-
A series of incubations with detection antibodies and enzyme-linked conjugates are performed, followed by the addition of a substrate solution.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength. Cytokine concentrations are calculated based on a standard curve.
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Procedure:
-
Total RNA is extracted from the treated cells using a suitable reagent (e.g., TRIzol).
-
The RNA is reverse transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Western Blot Analysis
-
Purpose: To detect the protein levels and phosphorylation status of key signaling molecules (e.g., p65 NF-κB, IκBα, p-p38, p-ERK, p-JNK).
-
Procedure:
-
Total protein is extracted from the treated cells using a lysis buffer.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Both this compound and its glycoside, esculin, demonstrate significant anti-inflammatory properties by targeting key inflammatory pathways, including NF-κB and MAPKs, and inhibiting the activity of pro-inflammatory enzymes. The available quantitative data suggests that this compound is a more potent inhibitor of inflammatory mediators in vitro compared to esculin, likely due to the structural difference imparted by the glucose moiety in esculin, which can affect its cellular uptake and interaction with target molecules.
Further research, particularly head-to-head comparative studies under standardized experimental conditions and in various in vivo models of inflammation, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future investigations, enabling a more comprehensive understanding of the anti-inflammatory profiles of these promising natural compounds. This knowledge will be invaluable for the development of new and effective anti-inflammatory drugs.
References
- 1. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of nitric oxide-synthase and cyclooxygenase/lipooxygenase systems in development of experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of platelet lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on 5-lipoxygenase and leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Esculetin-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For researchers and professionals in drug development, accurately quantifying the apoptotic effects of novel compounds is paramount. Esculetin, a natural coumarin (B35378) derivative, has demonstrated significant potential in cancer therapy by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] This guide provides an objective comparison of Annexin V staining with other methods for validating this compound-induced apoptosis, supported by experimental data and detailed protocols.
The Role of Annexin V in Detecting Early Apoptosis
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS).[3][4] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[4][5] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, exposing it to the extracellular environment.[3][4] Fluorescently labeled Annexin V can then bind to the exposed PS, allowing for the identification and quantification of early apoptotic cells, typically by flow cytometry.[3][5]
To distinguish between different stages of cell death, Annexin V staining is commonly used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[4][5] These dyes are membrane-impermeable and thus excluded from live and early apoptotic cells. However, they can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5] This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Experimental Protocol: Annexin V Staining and Flow Cytometry
This protocol provides a general framework for detecting this compound-induced apoptosis using Annexin V staining. Specific details may vary depending on the cell type and the kit used.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (e.g., from Abcam, BioLegend, Thermo Fisher Scientific).[3]
-
Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Propidium Iodide (PI) or other viability dye.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time periods. Include an untreated control group.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., at 500 x g for 5-7 minutes).[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[6]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[6]
-
Add 5 µL of PI staining solution.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
Quantitative Analysis of this compound-Induced Apoptosis
The following table summarizes experimental data from various studies that have used Annexin V staining to quantify the apoptotic effects of this compound on different cancer cell lines.
| Cell Line | This compound Concentration | Treatment Time | Percentage of Apoptotic Cells (Early + Late) | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | 200 µg/mL | Not Specified | 13.9% | [7] |
| SMMC-7721 (Hepatocellular Carcinoma) | 400 µg/mL | Not Specified | 19.1% | [7] |
| SMMC-7721 (Hepatocellular Carcinoma) | 700 µg/mL | Not Specified | 28.6% | [7] |
| PANC-1 (Pancreatic Cancer) | 100 µM | 36 hours | >50% | [8] |
| PC-3 (Prostate Cancer) | 250 µM | 48 hours | ~26% | [9] |
| PC-3 (Prostate Cancer) | 250 µM | 72 hours | ~27% | [9] |
| A253 (Salivary Gland Tumor) | 50 µM | 24 hours | Increased vs. Control | [1] |
| A253 (Salivary Gland Tumor) | 100 µM | 24 hours | Increased vs. Control | [1] |
| A253 (Salivary Gland Tumor) | 150 µM | 24 hours | Increased vs. Control | [1] |
Comparison of Apoptosis Detection Methods
While Annexin V staining is a gold standard for detecting early apoptosis, a multi-assay approach is often recommended for comprehensive validation.
| Assay | Principle | Stage Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects phosphatidylserine (PS) translocation to the outer cell membrane.[10] | Early | High sensitivity for early apoptosis; allows differentiation of apoptotic stages with a viability dye.[10] | Can also stain necrotic cells if the membrane is compromised; binding is calcium-dependent.[10] |
| TUNEL Assay | Labels DNA strand breaks.[10] | Late | Can be used on fixed cells and tissue sections.[10] | Can also detect DNA damage in necrotic cells; detects a late-stage event.[11] |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3, -7). | Mid to Late | Provides information on the activation of key apoptotic enzymes. | Does not provide information on upstream events; some caspases have non-apoptotic roles.[11] |
| Western Blotting | Detects cleavage of PARP or activation of caspases (e.g., cleaved Caspase-3, -9). | Mid to Late | Provides information on specific protein involvement in the apoptotic pathway. | Requires cell lysis; provides population-level data, not single-cell information. |
| Mitochondrial Membrane Potential (MMP) Assays | Measures the loss of mitochondrial membrane potential using dyes like JC-1. | Early | Detects an early event in the intrinsic apoptotic pathway. | Changes in MMP are not exclusive to apoptosis. |
Visualizing Experimental and Molecular Pathways
The following diagrams illustrate the experimental workflow for validating this compound-induced apoptosis and the underlying molecular signaling pathway.
Caption: Workflow for validating this compound-induced apoptosis using Annexin V staining.
Caption: The intrinsic (mitochondrial) pathway of this compound-induced apoptosis.
Studies have shown that this compound induces apoptosis primarily through the mitochondrial-dependent intrinsic pathway.[7][12] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[7] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the biochemical and morphological hallmarks of apoptosis.[7][12]
Conclusion
Annexin V staining is a reliable and sensitive method for the early detection and quantification of this compound-induced apoptosis. Its ability to be combined with viability dyes allows for a nuanced assessment of cell death. For a comprehensive validation, it is recommended to complement Annexin V staining with assays that probe other stages and aspects of the apoptotic process, such as caspase activity or the expression of key regulatory proteins. This multi-faceted approach provides robust and compelling evidence for the pro-apoptotic efficacy of therapeutic candidates like this compound.
References
- 1. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Molecular Mechanisms of Esculetin: A Western Blot-Based Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of esculetin's effects on key cellular signaling proteins, substantiated by Western blot analysis. Discover detailed experimental protocols and visual signaling pathways to facilitate your research.
This compound, a natural coumarin (B35378) compound, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A cornerstone of investigating its molecular mechanisms is the use of Western blot analysis to confirm its impact on specific target proteins within crucial signaling cascades. This guide synthesizes data from multiple studies to present a comparative overview of this compound's influence on the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways, as well as its role in apoptosis.
Comparative Efficacy of this compound on Target Proteins
The following tables summarize the quantitative effects of this compound on various target proteins as determined by Western blot analysis in different cellular contexts.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Observed Effect by Western Blot | Reference |
| HCT116 and HT-29 (Colorectal Cancer) | 0–200 µM this compound for 24h | p-PI3K, p-Akt, p-mTOR, p-Stat3 | Inhibition of phosphorylation without altering total protein levels.[1][2] | [1][2] |
| Airway Smooth Muscle Cells (ASMCs) | 40 µM this compound for 1h (PDGF-BB induced) | p-Akt | Inhibition of PDGF-BB-induced phosphorylation.[3] | [3] |
| HN22 and HSC2 (Oral Squamous Cell Carcinoma) | Not specified | EGFR, p-Akt | Significant inhibition of the EGFR/PI3K/Akt signaling pathway.[4] | [4] |
Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Observed Effect by Western Blot | Reference |
| RAW264.7 (Macrophages) | This compound pretreatment for 1h, then LPS (100 ng/mL) for 0.5h | p-p38, p-JNK, p-ERK | Suppression of LPS-induced phosphorylation.[5] | [5] |
| HCT116 (Colon Cancer) | Not specified | Ras, ERK1/2 | Increased Ras activation and ERK1/2 phosphorylation.[6] | [6] |
| Primary Rat Hepatocytes | 50 µmol/L this compound for 6h (Palmitic Acid induced) | p-JNK | Significant reduction in PA-stimulated phosphorylation of JNK.[7][8][9] | [7][8][9] |
Table 3: Effect of this compound on the NF-κB Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Observed Effect by Western Blot | Reference |
| RAW 264.7 (Macrophages) | 10 and 20 µM this compound for 1h (LTA induced) | IκBα, p-p65 | Recovered LTA-induced IκBα degradation and inhibited p65 phosphorylation.[10][11] | [10][11] |
| PANC-1 (Pancreatic Cancer) | 100 μM this compound for 0-12h | NF-κB | Decreased NF-κB protein levels.[3] | [3] |
| IMQ-induced psoriasis-like mice skin | Not specified | p-IKKα, p-p65 | Inhibition of phosphorylation.[12] | [12] |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment Conditions | Target Protein | Observed Effect by Western Blot | Reference |
| G361 (Human Malignant Melanoma) | 20, 40, and 80 μg/mL this compound for 48h | p21, p27, Bax, active caspase 3, Cyclin D1, procaspase 3, PARP | Increased p21, p27, Bax, and active caspase 3; Decreased cyclin D1, procaspase 3, and PARP.[13] | [13] |
| SMMC-7721 (Hepatocellular Carcinoma) | Not specified | Bax, Bcl-2 | Dose-dependent increase in Bax and decrease in Bcl-2 expression.[14] | [14] |
| HEK293 (Human Embryonic Kidney) | t-BHP induced | Bax, Bcl-2, cleaved PARP, cleaved Caspase-3 | Decreased pro-apoptotic proteins (Bax, cleaved PARP, cleaved Caspase-3) and increased anti-apoptotic protein (Bcl-2). | [15] |
| CMT-U27 and CF41.mg (Canine Mammary Gland Tumor) | 0.25, 0.5, 1 mM this compound for 24h or 48h | Cleaved Caspase-3, CDK4, Cyclin D1 | Upregulated cleaved caspase-3; Downregulated CDK4 and cyclin D1. | [16] |
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathways modulated by this compound and a typical workflow for confirming these effects via Western blot.
References
- 1. This compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on MAPK signals in LPS-stimulated macrophages. RAW264.7 cells were pretreated with this compound for 1 h and then stimulated with LPS (100 ng·mL−1) for 0.5 h. The levels of p-p38, p-JNK, and p-ERK were detected by western blotting. Densitometric analysis was performed to determine the relative ratios of each protein. The results are representative of three independent experiments and expressed as the mean ± SD. *P < 0.05, ***P < 0.001 [cjnmcpu.com]
- 6. This compound inhibits cell proliferation through the Ras/ERK1/2 pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Coumarin-Derivative this compound Protects against Lipotoxicity in Primary Rat Hepatocytes via Attenuating JNK-Mediated Oxidative Stress and Attenuates Free Fatty Acid-Induced Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antitumor Effects of this compound, a Natural Coumarin Derivative, against Canine Mammary Gland Tumor Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Esculetin in Combination with Chemotherapy: A Comparative Guide for Researchers
An Objective Analysis of Synergistic Anticancer Effects and Underlying Mechanisms
For researchers and drug development professionals exploring novel cancer therapeutics, the combination of natural compounds with conventional chemotherapy holds significant promise. This guide provides a comprehensive comparison of esculetin, a natural coumarin (B35378) derivative, in combination with various chemotherapy drugs. We present supporting experimental data, detailed protocols for key assays, and visualizations of the signaling pathways involved to facilitate a deeper understanding of these therapeutic strategies.
Quantitative Analysis of this compound and Chemotherapy Combinations
The efficacy of combining this compound with standard chemotherapeutic agents has been evaluated across various cancer cell lines. The nature of the interaction, whether synergistic, additive, or antagonistic, is a critical determinant of the potential clinical utility of such combinations. The following tables summarize the quantitative data from these studies, primarily focusing on malignant melanoma, with available data on other cancer types also included.
Table 1: Interaction of this compound with Chemotherapy Drugs in Malignant Melanoma Cell Lines
| Chemotherapy Drug | Cell Line | IC50 (this compound) (μM) | IC50 (Chemotherapy Drug) (μM) | Interaction Index (CI)* | Type of Interaction |
| Cisplatin | FM55P | 18.20 ± 2.93 | - | 1.05 | Additive |
| A375 | 32.74 ± 4.12 | - | 1.13 | Additive | |
| FM55M2 | 58.46 ± 10.11 | - | 0.92 | Additive | |
| SK-MEL28 | 120.64 ± 30.39 | - | 1.33 | Additive | |
| Epirubicin (B1671505) | FM55P | 18.20 ± 2.93 | - | 2.16 | Antagonistic |
| A375 | 32.74 ± 4.12 | - | 1.98 | Antagonistic | |
| FM55M2 | 58.46 ± 10.11 | - | 1.84 | Antagonistic | |
| SK-MEL28 | 120.64 ± 30.39 | - | 1.75 | Antagonistic | |
| Docetaxel | FM55P | 18.20 ± 2.93 | - | 1.02 | Additive |
| A375 | 32.74 ± 4.12 | - | 1.08 | Additive | |
| FM55M2 | 58.46 ± 10.11 | - | 0.98 | Additive | |
| SK-MEL28 | 120.64 ± 30.39 | - | 1.15 | Additive | |
| Paclitaxel (B517696) | FM55P | 18.20 ± 2.93 | - | 1.04 | Additive |
| A375 | 32.74 ± 4.12 | - | 1.11 | Additive | |
| FM55M2 | 58.46 ± 10.11 | - | 0.95 | Additive | |
| SK-MEL28 | 120.64 ± 30.39 | - | 1.21 | Additive | |
| Mitoxantrone (B413) | FM55P | 18.20 ± 2.93 | - | 0.55 | Synergistic |
| A375 | 32.74 ± 4.12 | - | 0.43 | Synergistic | |
| FM55M2 | 58.46 ± 10.11 | - | 0.36 | Synergistic | |
| SK-MEL28 | 120.64 ± 30.39 | - | 0.27 | Synergistic | |
| Vemurafenib (B611658) | FM55P | 18.20 ± 2.93 | - | 2.11 | Antagonistic |
| A375 | 32.74 ± 4.12 | - | 2.13 | Antagonistic | |
| FM55M2 | 58.46 ± 10.11 | - | 2.12 | Antagonistic | |
| SK-MEL28 | 120.64 ± 30.39 | - | 2.11 | Antagonistic |
*Interaction Index (CI) was determined by isobolographic analysis. CI < 0.7 indicates synergy, 0.7-1.3 indicates additivity, and > 1.3 indicates antagonism.[1][2][3]
Table 2: Effects of this compound in Combination with Chemotherapy on Other Cancer Types (Qualitative and Limited Quantitative Data)
| Cancer Type | Cell Line(s) | Chemotherapy Drug | Observed Effect | Quantitative Data |
| Prostate Cancer | PC-3 | Paclitaxel, Vinblastine (B1199706) | This compound alone decreased metabolic activity and induced apoptosis. The study suggests potential for combined therapies but does not provide quantitative interaction data.[4][5][6][7] | 250 µM this compound for 48-72h showed apoptosis levels similar to 50 µM vinblastine or 200 µM paclitaxel at 19h.[5][7] |
| Endometrial Cancer | Ishikawa, HEC-1B | Paclitaxel | This compound and paclitaxel together inhibit endometrial cancer cell proliferation in vivo.[4] In vitro studies show this compound promotes apoptosis. | Specific IC50 values for the combination or Combination Index values are not available in the reviewed literature. |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Doxorubicin (B1662922) (Taxol) | This compound sensitizes HepG2 cells to the effects of taxol. This compound alone has an IC50 of 2.24 mM in SMMC-7721 cells. | Specific quantitative data on the synergistic effect with doxorubicin is not available in the reviewed literature. |
Signaling Pathways Modulated by this compound in Combination Therapy
The synergistic and additive effects of this compound with chemotherapy are often attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most significantly affected cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is common in many cancers, promoting resistance to chemotherapy. This compound has been shown to inhibit this pathway, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapeutic agents.
Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell proliferation and survival, and potentially enhancing chemotherapy-induced apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. This compound has been observed to modulate this pathway, which can contribute to its anticancer effects and its ability to enhance the efficacy of chemotherapy.
Caption: this compound can modulate the MAPK/ERK pathway, impacting downstream transcription factors and ultimately affecting cell proliferation and differentiation.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the combination of this compound and chemotherapy drugs.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapy drug, or their combination for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, or their combination for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A general experimental workflow for evaluating the combined effects of this compound and chemotherapy on cancer cells.
Conclusion
The combination of this compound with certain chemotherapy drugs demonstrates significant potential for enhancing anticancer efficacy. The synergistic interaction with mitoxantrone and additive effects with cisplatin, docetaxel, and paclitaxel in malignant melanoma cell lines are particularly noteworthy. However, the antagonistic interactions with epirubicin and vemurafenib highlight the importance of careful selection of combination partners. The modulation of the PI3K/Akt and MAPK/ERK signaling pathways appears to be a key mechanism underlying these interactions.
While the data for other cancer types, such as prostate, endometrial, and hepatocellular carcinoma, are currently more limited and largely qualitative, they suggest that the promising effects of this compound in combination therapy may extend beyond melanoma. Further in-depth quantitative studies are warranted to fully elucidate the synergistic potential and underlying molecular mechanisms in a broader range of cancers. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in this exciting area of cancer drug discovery.
References
- 1. In vitro sensitivity of human endometrial cancer cell lines to paclitaxel or irinotecan (CPT-11) in combination with other aniticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound Compared with Vinblastine and Paclitaxel in PC-3 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Survival of Human Prostate Cancer Cells by Inducing Apoptosis and Arresting the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits endometrial cancer proliferation and promotes apoptosis via hnRNPA1 to downregulate BCLXL and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Esculetin vs. Standard of Care: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of esculetin, a natural coumarin (B35378) derivative, against standard-of-care chemotherapeutic agents in various cancer cell lines. The data presented herein is compiled from multiple preclinical studies to offer insights into the potential of this compound as an anti-cancer agent.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those of lung, colon, breast, and prostate origin.[1][2] Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression, such as Wnt/β-catenin and PI3K/Akt.[1][3][4][5] While direct head-to-head comparisons with all standard-of-care drugs are limited, available data suggests that this compound's efficacy, as measured by IC50 values and apoptosis induction, is in a comparable range to some established chemotherapeutic agents in specific cell lines. However, it is crucial to note that IC50 values can vary significantly between studies due to different experimental conditions.[6] This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the underlying molecular pathways to facilitate a comprehensive evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapeutic agents in various cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Note: The data presented is compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions such as cell density, exposure time, and assay method can influence the results.[6]
Lung Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | This compound | ~80 (estimated) | 24 | [7] |
| Cisplatin | 9 ± 1.6 | 72 | [8] | |
| Cisplatin | 6.59 | 72 | [9] | |
| Hep-2 | This compound | 1.958 | 72 | [1] |
| Cisplatin | 2.15 | Not Specified | [1] |
Colon Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 | This compound | 100 | 24 | [10] |
| 5-Fluorouracil | 6.94 | 72 | [11] | |
| HT-29 | This compound | 55 | 48 | [3] |
| 5-Fluorouracil | 13 | 48 | [12] | |
| SW480 | This compound | Not specified, but effective inhibition shown | 24, 48, 72 | [13] |
Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | This compound | Not specified, but cytotoxicity demonstrated | Not Specified | [2] |
| Doxorubicin | 8.306 | 48 | [14] | |
| MDA-MB-231 | This compound derivative (Esc-NO-DEAC) | 0.008 | 48 | [10] |
| Doxorubicin | 6.602 | 48 | [14] |
Prostate Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | This compound | ~100-250 (Metabolic viability reduced to ~50-43%) | 48-72 | [15] |
| Vinblastine (B1199706) | 50 (Apoptosis levels similar to 250 µM this compound) | 48-72 | [15] | |
| Paclitaxel (B517696) | 200 (Apoptosis levels similar to 250 µM this compound at 19h) | 19 | [15] |
Apoptosis Induction
This compound has been shown to induce apoptosis in various cancer cell lines.[1][5] One study on PC-3 prostate cancer cells directly compared the apoptotic effects of this compound with vinblastine and paclitaxel. Treatment with 250 µM this compound for 48 or 72 hours resulted in apoptosis levels similar to those induced by 50 µM vinblastine over the same time periods, and by 200 µM paclitaxel after 19 hours.[15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the standard-of-care drug for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or the standard-of-care drug for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflow for assessing cell viability.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of this compound in various cancer types (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy, Additivity and Antagonism between this compound and Six Commonly Used Chemotherapeutics in Various Malignant Melanoma Cell Lines—An Isobolographic Analysis | MDPI [mdpi.com]
- 9. Apoptosis Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 10. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. mdpi.com [mdpi.com]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Canonical Wnt Signaling (Wnt/β-Catenin Pathway): A Potential Target for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Esculetin's Anti-Cancer Promise: A Comparative Analysis Across Tumor Types
For researchers, scientists, and drug development professionals, a comprehensive review of esculetin's efficacy reveals its potential as a broad-spectrum anti-cancer agent. This natural coumarin (B35378) derivative demonstrates significant cytotoxic and pro-apoptotic effects across a diverse range of cancer cell lines, operating through the modulation of key cellular signaling pathways.
This compound, a compound extracted from plants like Fraxinus chinensis, has garnered considerable attention for its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle.[1][2][3][4] Its multifaceted mechanism of action, involving pathways such as PI3K/Akt, MAPK, JAK/STAT3, and Wnt/β-catenin, underscores its potential as a versatile therapeutic candidate.[1][2][3][4] This guide provides a comparative overview of this compound's effectiveness in various cancer cell types, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Various Cancer Cell Lines
The inhibitory concentration 50 (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing anti-cancer efficacy. This compound has demonstrated a wide range of IC50 values across different cancer cell lines, indicating varying degrees of sensitivity.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Laryngeal Cancer | Hep-2 | 1.958 | 72 | [2] |
| Colorectal Cancer | HT-29 | 55 | 48 | [2] |
| Colorectal Cancer | HCT116 | 100 | 24 | [2] |
| Breast Cancer | MDA-MB-231 | 8 nM (for Esc-NO-DEAC ternary hybrid A11) | 48 | [2] |
| Salivary Gland Tumor | A253 | 157.4 | 24 | [5][6] |
| Salivary Gland Tumor | A253 | 78.5 | 48 | [5][6] |
| Hepatocellular Carcinoma | SMMC-7721 | 2240 | 72 | [7] |
| Malignant Melanoma | FM55P, A375, FM55M2, SK-MEL28 | 18.20 - 120.64 | Not Specified | [8][9] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is attributed to its ability to interfere with multiple signaling cascades that are crucial for tumor growth and survival.
Caption: this compound inhibits multiple oncogenic signaling pathways.
One of the primary mechanisms is the induction of apoptosis.[10] Studies have shown that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][11] It has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[1][7]
Furthermore, this compound can induce cell cycle arrest at different phases, including G0/G1, G1/S, and G2/M, thereby preventing cancer cell proliferation.[1][10][12] This is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[11][12]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases, cyclins) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound in various cancer types (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Validating the In Vivo Targets of Esculetin: A Review of Current Evidence
A definitive validation of the in vivo targets of esculetin using knockout models remains an area with limited published research. While numerous studies have investigated the pharmacological effects of this compound in various animal models of disease, the direct confirmation of its molecular targets through genetic ablation in these models is not extensively documented in the available scientific literature. The majority of current evidence for this compound's mechanisms of action in vivo is derived from studies utilizing wild-type animals and in vitro cell culture systems, often employing pharmacological inhibitors to probe potential signaling pathways.
This guide provides a comprehensive comparison of the proposed in vivo targets of this compound based on the existing experimental data. It summarizes key findings, details experimental methodologies, and visualizes the implicated signaling pathways. The primary molecular pathways implicated in the therapeutic effects of this compound include the Nrf2, NF-κB, MAPK, and SIRT3/AMPK/mTOR signaling cascades .
Comparison of this compound's Effects on Key Signaling Pathways
The following table summarizes the effects of this compound on its putative molecular targets as observed in various in vivo and in vitro experimental models. It is important to note that these studies do not utilize knockout models for target validation.
| Target Pathway | Experimental Model | Key Findings with this compound Treatment | Quantitative Data Highlights |
| Nrf2 Signaling | Cerebral Ischemia-Reperfusion in Rats | Increased Nrf2 nuclear translocation and upregulation of downstream antioxidant enzymes (HO-1, NQO-1).[1][2] | - |
| Lupus Nephritis in MRL/lpr Mice | Enhanced Nrf2 signaling, contributing to reduced oxidative stress and inflammation.[3] | - | |
| Salmonella Infection in Mice | Ameliorated intestinal oxidative stress by activating the Nrf2 pathway.[4] | - | |
| NF-κB Signaling | DSS-Induced Colitis in Mice | Inhibited the activation of the NF-κB signaling pathway, leading to reduced inflammation.[5][6] | - |
| LPS-Stimulated Macrophages | Suppressed NF-κB translocation to the nucleus and inhibited the production of inflammatory mediators.[7] | - | |
| MAPK Signaling | DSS-Induced Colitis in Mice | Inhibited the activation of MAPK signaling pathways.[5][6] | - |
| Vascular Smooth Muscle Cells | Induced G1-phase cell-cycle arrest via activation of p38 MAPK.[8] | - | |
| SIRT3/AMPK/mTOR Signaling | Intestinal Ischemia/Reperfusion in Rats | Activated the SIRT3/AMPK/mTOR signaling pathway, leading to reduced inflammation, oxidative stress, and apoptosis.[9][10] | - |
Detailed Experimental Protocols
The following are representative experimental protocols from studies investigating the in vivo effects of this compound.
Cerebral Ischemia-Reperfusion Injury Model in Rats[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) was induced for 2 hours, followed by reperfusion.
-
This compound Administration: this compound (20 and 40 mg/kg) was administered intraperitoneally at the beginning of reperfusion.
-
Endpoint Analysis: Neurological deficit scores, infarct volume, and protein expression of Nrf2, HO-1, NQO-1, and NF-κB in the brain tissue were assessed 24 hours after reperfusion.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice[5][6]
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Mice received 3% (w/v) DSS in their drinking water for 7 days.
-
This compound Administration: this compound (e.g., 20 mg/kg) was administered orally once daily.
-
Endpoint Analysis: Disease Activity Index (DAI), colon length, myeloperoxidase (MPO) activity, and protein levels of components of the NF-κB and MAPK signaling pathways in the colon tissue were measured.
Intestinal Ischemia/Reperfusion Injury Model in Rats[9][10]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: The superior mesenteric artery was occluded for 60 minutes, followed by 2 hours of reperfusion.
-
This compound Administration: this compound was administered intravenously prior to the ischemic period.
-
Endpoint Analysis: Histopathological evaluation of intestinal tissue, serum levels of intestinal injury markers, and protein expression of SIRT3, AMPK, and mTOR were determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways targeted by this compound and a general experimental workflow for its in vivo evaluation.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. This compound attenuates cerebral ischemia-reperfusion injury and protects neurons through Nrf2 activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Athis compound exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses lipopolysaccharide-induced inflammatory mediators and cytokines by inhibiting nuclear factor-κB translocation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAPK activation is required for this compound-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Inflammation, Oxidative Stress and Apoptosis in Intestinal Ischemia/Reperfusion Injury via Targeting SIRT3/AMPK/mTOR Signaling and Regulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Isobolographic Analysis of Esculetin Drug Interactions in Cancer Therapy
This guide provides a comprehensive comparison of the interactions between the natural coumarin (B35378) derivative esculetin and various chemotherapeutic agents, with a focus on isobolographic analysis. The data and methodologies presented are intended for researchers, scientists, and drug development professionals investigating combination cancer therapies.
This compound, a compound extracted from plants such as Fraxinus chinensis, has demonstrated potential in inhibiting cancer cell proliferation, metastasis, and cell cycle progression.[1] Its anticancer effects are attributed to the modulation of multiple signaling pathways, including Wnt/β-catenin, PI3K/Akt, and MAPK.[1][2] Combining this compound with standard chemotherapeutic drugs is a promising strategy to enhance therapeutic efficacy.[2][3]
Isobolographic Analysis of this compound Combinations in Malignant Melanoma
A key study investigated the pharmacodynamic interactions between this compound and six commonly used cytostatic drugs in four human malignant melanoma cell lines: FM55P, A375, FM55M2, and SK-MEL28.[4] The nature of these interactions—synergistic, additive, or antagonistic—was determined using isobolographic analysis.[4]
Data Summary
The following tables summarize the quantitative data from this study, including the IC50 values for this compound and the interaction indices for each drug combination. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The interaction index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: IC50 Values of this compound in Malignant Melanoma Cell Lines [4]
| Cell Line | IC50 (µM) |
| FM55P | 18.20 ± 2.93 |
| A375 | 120.64 ± 30.39 |
| FM55M2 | 50.81 ± 10.15 |
| SK-MEL28 | 65.57 ± 11.23 |
Table 2: Interaction Indices for this compound Combined with Chemotherapeutic Drugs [4]
| Combination Drug | Cell Line | Interaction Index | Type of Interaction |
| Mitoxantrone (B413) | FM55P | 0.55 | Synergy |
| A375 | 0.27 | Synergy | |
| FM55M2 | 0.44 | Synergy | |
| SK-MEL28 | 0.31 | Synergy | |
| Cisplatin | FM55P | 0.98 | Additive |
| A375 | 1.05 | Additive | |
| FM55M2 | 0.92 | Additive | |
| SK-MEL28 | 1.11 | Additive | |
| Docetaxel | FM55P | 1.15 | Additive |
| A375 | 1.33 | Additive | |
| FM55M2 | 1.09 | Additive | |
| SK-MEL28 | 1.27 | Additive | |
| Paclitaxel (B517696) | FM55P | 1.03 | Additive |
| A375 | 1.21 | Additive | |
| FM55M2 | 0.99 | Additive | |
| SK-MEL28 | 1.18 | Additive | |
| Epirubicin (B1671505) | FM55P | 1.89 | Antagonism |
| A375 | 2.16 | Antagonism | |
| FM55M2 | 1.75 | Antagonism | |
| SK-MEL28 | 2.04 | Antagonism | |
| Vemurafenib (B611658) | FM55P | 2.13 | Antagonism |
| A375 | 2.11 | Antagonism | |
| FM55M2 | 2.12 | Antagonism | |
| SK-MEL28 | 2.11 | Antagonism |
These results indicate that combining this compound with mitoxantrone shows a beneficial synergistic effect, while combinations with cisplatin, docetaxel, and paclitaxel are additive.[4][5] Conversely, combining this compound with epirubicin or vemurafenib results in an undesirable antagonistic interaction, potentially reducing the anticancer effects of these drugs.[4][5]
Experimental Protocols
Cell Culture and Viability Assay
The experiments were conducted on four human malignant melanoma cell lines: FM55P, A375, FM55M2, and SK-MEL28.[4] The effects of this compound on cell viability, proliferation, and cytotoxicity were assessed over a concentration range of 2–200 μM.[4][5]
Isobolographic Analysis
The isobolographic analysis was performed to characterize the pharmacodynamic interactions between this compound and the six chemotherapeutic agents.[4] This method graphically and statistically assesses whether the effect of a drug combination is greater than, equal to, or less than the expected additive effect.[6][7] For each combination, the drugs were mixed at a fixed ratio of 1:1 based on their IC50 values.[4] The experimentally derived IC50 of the mixture (IC50mix) was then statistically compared to the theoretically additive IC50 (IC50add).[4]
Visualizations
Experimental Workflow for Isobolographic Analysis
Caption: Workflow for isobolographic analysis of drug interactions.
Principle of Isobolographic Analysis
Caption: Graphical representation of isobolographic analysis.
Key Signaling Pathways Modulated by this compound
Caption: this compound's modulation of key cancer-related signaling pathways.
References
- 1. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound in various cancer types (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergy, Additivity and Antagonism between this compound and Six Commonly Used Chemotherapeutics in Various Malignant Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy, Additivity and Antagonism between this compound and Six Commonly Used Chemotherapeutics in Various Malignant Melanoma Cell Lines—An Isobolographic Analysis | MDPI [mdpi.com]
- 6. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
A Comparative Guide to the Antioxidant Properties of Esculetin and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of esculetin, a natural coumarin (B35378), with three other well-recognized natural antioxidant compounds: quercetin (B1663063), curcumin (B1669340), and resveratrol (B1683913). This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective comparisons, supporting experimental data, and detailed methodologies.
Introduction to Natural Antioxidants
Natural compounds are a significant source of antioxidants, which can mitigate the oxidative stress implicated in numerous pathological conditions. This compound, a coumarin derivative, has demonstrated considerable antioxidant activity. This guide compares its performance against quercetin (a flavonoid), curcumin (a curcuminoid), and resveratrol (a stilbenoid), all of which are extensively studied for their antioxidant and health-promoting benefits.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of these compounds is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample; a lower IC50 value indicates higher antioxidant activity.
It is important to note that a direct comparison of absolute IC50 values between different studies should be made with caution due to variations in experimental conditions. The following tables summarize quantitative data from various studies. For the most accurate comparison, it is recommended to evaluate these compounds in parallel under identical assay conditions.
Data Presentation
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Source |
| This compound | 14.68 - 40.0 | [1] |
| Quercetin | 4.60 ± 0.3 | [2] |
| Curcumin | 32.86 | [3] |
| Resveratrol | ~14.1 (for a derivative) | [4] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Source |
| This compound | 0.57 (for mitochondrial ROS) | [5] |
| Quercetin | 48.0 ± 4.4 | [2] |
| Curcumin | 18.54 µg/mL | [6] |
| Resveratrol | 2 µg/mL | [7] |
Signaling Pathways in Antioxidant Action
These natural compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway for all four compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, quercetin, curcumin, and resveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT), leading to their increased expression and enhanced cellular antioxidant defense.
Caption: The Nrf2 signaling pathway activation by antioxidant compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay: In a 96-well microplate, add 100 µL of each sample dilution to different wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample. A positive control (e.g., ascorbic acid or Trolox) should be run in parallel.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a range of concentrations of the test compound and a positive control (e.g., Trolox).
-
Assay: In a 96-well plate, add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Assay: In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the sample, standard, or blank.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is expressed as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).
-
Assay: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of the antioxidant activity of natural compounds.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
This compound, quercetin, curcumin, and resveratrol are all potent natural antioxidants that operate through both direct radical scavenging and modulation of endogenous antioxidant defense pathways. While the available data suggests that all four compounds exhibit significant antioxidant activity, their relative potency can vary depending on the specific assay used. For a definitive comparison, it is essential to evaluate these compounds side-by-side under standardized experimental conditions. The protocols and information provided in this guide offer a framework for conducting such comparative studies, which are vital for the development of new therapeutic agents aimed at combating oxidative stress-related diseases.
References
- 1. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. scitepress.org [scitepress.org]
- 7. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
Esculetin's Binding to Protein Targets: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comparative analysis of esculetin's binding to specific protein targets. It includes supporting experimental data for this compound and its alternatives, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
This compound, a natural coumarin (B35378) derivative, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through its interaction with various protein targets, influencing critical cellular signaling pathways. This guide delves into the validation of this compound's binding to key proteins—Specificity Protein 1 (Sp1), Kelch-like ECH-associated protein 1 (KEAP1), and Phosphoinositide 3-kinase (PI3K)—and compares its activity with other molecules targeting the same proteins.
Comparative Binding Data
The following tables summarize the available quantitative data for the binding of this compound and alternative compounds to their respective protein targets. While direct binding affinities (Kd) for this compound are not extensively reported in the literature, half-maximal inhibitory concentrations (IC50) from various cellular assays provide valuable insights into its potency.
Table 1: Comparison of Inhibitors Targeting Specificity Protein 1 (Sp1)
| Compound | Target Protein | Cell Line(s) | IC50 Value | Binding Affinity (Kd) | Experimental Method |
| This compound | Sp1 | G361 (Melanoma) | ~76 µM (suppression of Sp1 protein levels)[1][2] | Not Reported | Western Blot |
| HN22, HSC4 (Oral Squamous Carcinoma) | Not Reported (suppression of Sp1)[3] | Not Reported | Western Blot | ||
| NCI-H358, NCI-H1299 (NSCLC) | Not Reported (suppression of Sp1)[4] | Not Reported | Western Blot | ||
| Triptolide | Sp1 (indirectly affects Sp1 glycosylation) | S2-VP10, S2-013 (Pancreatic Cancer) | 100 nM[5] | Not Reported | Western Blot |
| Multiple proteins | - | - | High affinity suggested[6] | - | |
| Quercetin | Sp1 | LNCaP, PC-3 (Prostate Cancer) | Not Reported (represses Sp1 enhancing activity)[7] | Not Reported | Co-immunoprecipitation, GST pull-down |
Table 2: Comparison of Modulators Targeting KEAP1
| Compound | Target Protein | Cell Line(s) | IC50 Value | Binding Affinity (Kd) | Experimental Method |
| This compound | KEAP1 | Pancreatic Cancer Cells | Not Reported (disrupts Nrf2-KEAP1 interaction)[8][9][10][11] | Not Reported | Molecular Docking, In vitro assays |
| CDDO-Me (Bardoxolone methyl) | KEAP1 | - | IC50 < 100 nM (for inhibition of Cul3 binding to Keap1 by CDDO)[12] | - | Not Reported |
| Omaveloxolone | KEAP1 | - | - | - | Covalent inhibitor |
Table 3: Comparison of Inhibitors Targeting PI3K/Akt Pathway
| Compound | Target Protein | IC50 Value | Binding Affinity (Kd) | Experimental Method |
| This compound | PI3K/Akt Pathway | Not Reported (inhibits phosphorylation)[13][14][15][16] | Not Reported | Western Blot |
| LY294002 | PI3Kα | 0.5 µM[17] | 4.0 µM (predicted)[18] | Radiometric assay, Molecular Docking |
| PI3Kδ | 0.57 µM[17] | - | Radiometric assay | |
| PI3Kβ | 0.97 µM[17] | - | Radiometric assay | |
| Wortmannin (B1684655) | PI3K | ~5 nM[19] | - | In vitro kinase assay |
| DNA-PK | 16 nM[20] | - | In vitro kinase assay | |
| ATM | 150 nM[20] | - | In vitro kinase assay | |
| ATR | 1.8 µM[20] | - | In vitro kinase assay |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are summaries of standard protocols used to assess the binding of small molecules like this compound to their protein targets.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
General Protocol:
-
Sample Preparation: Prepare the protein and ligand (e.g., this compound) in the same buffer to minimize heats of dilution.[21] Degas all solutions to prevent bubble formation.[22]
-
Instrument Setup: The ITC instrument consists of a reference cell (containing buffer) and a sample cell (containing the protein solution). The ligand is loaded into a syringe for injection into the sample cell.[23]
-
Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.[23] The heat released or absorbed upon each injection is measured.
-
Data Analysis: The heat changes per injection are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[24]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.
General Protocol:
-
Ligand Immobilization: The protein of interest is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the small molecule (the analyte, e.g., this compound) is flowed over the sensor surface.
-
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Data Analysis: The binding data is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule.
General Protocol:
-
Probe Preparation: A fluorescently labeled version of a known binder to the target protein is used as a probe.
-
Competition Assay: The target protein and the fluorescent probe are incubated with varying concentrations of the unlabeled test compound (e.g., this compound).
-
Measurement: The fluorescence polarization of the sample is measured. If the test compound binds to the protein, it will displace the fluorescent probe, leading to a decrease in the polarization value.[25][26][27]
-
Data Analysis: The data is used to calculate the IC50 value of the test compound, which can be converted to a Ki (inhibition constant).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: KEAP1-Nrf2 signaling pathway and the inhibitory effect of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Regulation of gene expression by Sp1 and its inhibition.
References
- 1. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (6,7-dihydroxycoumarin): a potential cancer chemopreventive agent through suppression of Sp1 in oral squamous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-proliferative effects against non-small-cell lung carcinoma by suppressing specificity protein 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide potentiates lung cancer cells to cisplatin-induced apoptosis by selectively inhibiting the NER activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of transcription factor Sp1 in quercetin-mediated inhibitory effect on the androgen receptor in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces antiproliferative and apoptotic response in pancreatic cancer cells by directly binding to KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Wortmannin - Wikipedia [en.wikipedia.org]
- 20. Inhibition of phosphoinositide 3-kinase related kinases by the radiosensitizing agent wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. cost-nectar.eu [cost-nectar.eu]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 24. edepot.wur.nl [edepot.wur.nl]
- 25. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 26. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Esculetin and Its Synthetic Derivatives in Pharmacology
Esculetin (6,7-dihydroxycoumarin), a natural coumarin (B35378) compound found in various plants, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects.[1][2] Its therapeutic potential is largely attributed to its chemical structure, particularly the catechol moiety, which is a potent scavenger of free radicals.[3][4] To enhance its efficacy, selectivity, and pharmacokinetic profile, researchers have focused on synthesizing a variety of this compound derivatives. This guide provides a comparative study of this compound and its synthetic analogs, supported by experimental data, to assist researchers and drug development professionals in understanding their structure-activity relationships and therapeutic promise.
Comparative Biological Activities
The modification of this compound's core structure, primarily at the 6,7-biphenolic hydroxyl groups, has led to derivatives with altered and sometimes superior biological activities.[1][2]
Antioxidant and Hepatoprotective Effects
Oxidative stress is a key pathogenic factor in numerous diseases, and this compound is a potent antioxidant.[5] A comparative study evaluated this compound and four of its synthetic derivatives for their ability to protect human liver cancer (HepG2) cells from tert-butyl hydroperoxide (TBHP)-induced oxidative stress. The results indicated that while this compound itself is highly effective, specific modifications can retain or even enhance this activity. Derivative E2 (7-hydroxy-2-oxo-2H-1-benzopyran-6-yl acetate) was identified as the most effective among the derivatives, showing cytoprotective effects comparable to the parent compound.[6]
Table 1: Comparative Hepatoprotective and Antioxidant Effects of this compound and Its Derivatives against TBHP-induced Oxidative Stress in HepG2 Cells [6]
| Compound | Concentration (µM) | Cell Viability (%) | ROS Generation (%) | Glutathione Reductase (GR) Activity (U/mg) | Glutathione Peroxidase (GPx) Activity (U/mg) | Catalase (CAT) Activity (U/mg) |
| Control | - | 100 ± 5.2 | 100 ± 7.1 | 35.1 ± 2.5 | 55.2 ± 3.1 | 20.1 ± 1.8 |
| TBHP (1 mM) | - | 40 ± 3.8 | 250 ± 15.3 | 20.5 ± 1.9 | 30.8 ± 2.4 | 12.5 ± 1.1 |
| This compound | 25 | 85 ± 4.9 | 130 ± 9.5 | 32.8 ± 2.1 | 50.1 ± 2.9 | 18.9 ± 1.5 |
| E1 | 25 | 70 ± 4.1 | 165 ± 11.2 | N/A | N/A | N/A |
| E2 | 25 | 82 ± 5.1 | 135 ± 8.8 | 31.9 ± 2.3 | 48.7 ± 2.7 | 18.2 ± 1.6 |
| E3 | 25 | 55 ± 3.9 | 200 ± 13.4 | N/A | N/A | N/A |
| E4 | 25 | 45 ± 3.5 | 230 ± 14.1 | N/A | N/A | N/A |
-
E1 : 2-oxo-2H-1-benzopyran-6,7-diyl diacetate
-
E2 : 7-hydroxy-2-oxo-2H-1-benzopyran-6-yl acetate
-
E3 : 7-(methoxymethoxy)-2-oxo-2H-1-benzopyran-6-yl acetate
-
E4 : 7-hydroxy-2-oxo-2H-1-benzopyran-6-yl 2,4-dinitrobenzene-1-sulfonate (Data are presented as mean ± SD. N/A: Not available in the cited study for all derivatives except E2.)
The protective mechanism of this compound and its active derivative E2 involves the activation of the Nrf2 signaling pathway, a critical regulator of endogenous antioxidant responses, leading to increased expression of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[6][7]
Caption: Nrf2 antioxidant response pathway activated by this compound.
Anti-inflammatory Activity and Enzyme Inhibition
This compound is known to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.[2][3] A study comparing this compound with its derivatives on rat platelet lipoxygenase and cyclooxygenase activities revealed its potent and selective inhibitory action. This compound was a significantly more potent inhibitor of lipoxygenase than cyclooxygenase.[8] Its glycoside form, esculin (B1671248), and another derivative, umbelliferone, were considerably less active.[8]
Table 2: Comparative Inhibition of Inflammatory Enzymes by this compound and Derivatives [8]
| Compound | Chemical Name | Lipoxygenase IC₅₀ (µM) | Cyclooxygenase IC₅₀ (mM) |
| This compound | 6,7-dihydroxycoumarin | 0.65 | 0.45 |
| Esculin | 6-glucoside of this compound | 290 | > 1 |
| Umbelliferone | 7-hydroxycoumarin | 500 | > 1 |
| 4-Hydroxycoumarin | 4-hydroxycoumarin | > 1000 | > 1 |
The anti-inflammatory effects of this compound are also linked to the inhibition of the nuclear factor κ-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which reduces the expression of pro-inflammatory factors like TNF-α, IL-1β, and IL-6.[7][9]
Caption: this compound's inhibition of the pro-inflammatory NF-κB pathway.
Antiviral Activity
The development of derivatives has been particularly fruitful in the search for novel antiviral agents. A series of this compound derivatives, with various amino-containing side chains introduced at the C-7 position, were synthesized and evaluated for their anti-Hepatitis B virus (HBV) activity.[10] Several of these derivatives showed potential activity against HBV, with some demonstrating a better selectivity index (a ratio of cytotoxicity to antiviral activity) than the parent compound, although this compound itself showed good anti-HBV activity.[10]
Table 3: Comparative Anti-HBV Activity of this compound and Its Synthetic Derivatives in HepG2.2.15 Cells [10]
| Compound | CC₅₀ (µM) | HBsAg IC₅₀ (µM) | HBsAg SI | HBeAg IC₅₀ (µM) | HBeAg SI |
| This compound | 126.8 ± 12.3 | 29.5 ± 2.8 | 4.3 | 26.8 ± 2.1 | 4.7 |
| Derivative 4a | 179.3 ± 15.6 | 13.7 ± 1.5 | 13.1 | 16.2 ± 1.8 | 11.1 |
| Derivative 4b | 181.5 ± 17.2 | 11.5 ± 1.1 | 15.8 | 13.9 ± 1.2 | 13.1 |
| Derivative 4f | > 200 | 9.9 ± 0.9 | > 20.3 | 19.8 ± 2.3 | > 10.1 |
| Derivative 5a | 152.4 ± 14.8 | 33.5 ± 3.1 | 4.6 | 26.5 ± 2.5 | 5.8 |
| Lamivudine (3TC) | > 1000 | 1.3 ± 0.2 | > 769 | 0.2 ± 0.03 | > 5000 |
(CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration. SI: Selectivity Index = CC₅₀/IC₅₀. Data are presented as mean ± SD.)
Anticancer Activity
This compound demonstrates antiproliferative and pro-apoptotic activity against various cancer cell lines, including hepatocellular carcinoma, melanoma, and colon cancer.[11][12][13] It can induce cell cycle arrest and apoptosis through multiple mechanisms, such as initiating a mitochondrial-dependent pathway.[13] For instance, in SMMC-7721 human hepatocellular carcinoma cells, this compound inhibited viability in a dose- and time-dependent manner with an IC₅₀ value of 2.24 mM after 72 hours of exposure.[13] While comprehensive comparative studies on the anticancer effects of its derivatives are emerging, the synthesis of novel analogs aims to improve potency and tumor selectivity.[14]
Experimental Protocols
The data presented in this guide are based on established in vitro experimental methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.[13]
Intracellular ROS Measurement
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds, followed by induction of oxidative stress (e.g., with TBHP).[6]
-
Probe Incubation: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or fluorescence microplate reader. The level of ROS is quantified relative to the control group.[6]
Anti-HBV Activity Analysis
-
Cell Culture: HepG2.2.15 cells, which stably replicate and express HBV, are cultured.
-
Treatment: Cells are treated with different concentrations of the test compounds for several days.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Antigen Quantification: The levels of secreted HBsAg (Hepatitis B surface antigen) and HBeAg (Hepatitis B e-antigen) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The IC₅₀ values are calculated as the compound concentration required to inhibit 50% of viral antigen secretion compared to untreated controls.[10]
Caption: A typical experimental workflow for in vitro compound testing.
References
- 1. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Hepatoprotective Effects of this compound and Its Derivatives Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of platelet lipoxygenase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and anti‑inflammatory effects of esculin and this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of this compound derivatives as potential anti-HBV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of this compound in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Effects of this compound, a Natural Coumarin Derivative, against Canine Mammary Gland Tumor Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Esculetin on Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Esculetin, a natural coumarin (B35378) compound, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] A growing body of evidence reveals that its therapeutic potential stems from its ability to modulate critical downstream signaling pathways. This guide provides an objective comparison of this compound's effects on key cellular signaling cascades, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in research and development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its overactivation is a common feature in various cancers.[1] this compound has been shown to be a potent inhibitor of this pathway.[2][4][5][6]
In multiple cancer cell lines, this compound treatment leads to a significant reduction in the phosphorylation of Akt, a key downstream effector of PI3K, thereby hindering pro-survival signals.[5][6][7] For instance, in gastric cancer cells, this compound was found to suppress the IGF-1/PI3K/Akt pathway, leading to the activation of the mitochondrial apoptotic pathway.[1][8] Similarly, in oral squamous cell carcinoma cells, this compound-induced apoptosis is associated with the inhibition of the EGFR/PI3K/Akt signaling pathway.[6][9]
Signaling Pathway Diagram: PI3K/Akt Inhibition by this compound
Comparative Data: this compound vs. Other Natural Compounds on PI3K/Akt
| Compound | Target Cell Line | Effect on PI3K/Akt Pathway | Concentration | Reference |
| This compound | Pancreatic Cancer (PANC-1) | Inhibits Akt phosphorylation | 100 µM | [2] |
| This compound | Gastric Cancer (MGC-803) | Suppresses IGF-1/PI3K/Akt pathway | 850 µM | [1][8][9] |
| Quercetin | Ovarian Cancer (SKOV3) | Decreases PI3K and phospho-Akt levels | Not Specified | [10] |
| Scopoletin | Not Specified | May act on the PI3K/Akt/mTOR pathway | Not Specified | [11] |
Experimental Protocol: Western Blot for Phospho-Akt (p-Akt)
-
Cell Culture and Treatment: Plate human cancer cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24 hours.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate.[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is central to regulating cell proliferation, differentiation, and apoptosis.[12] this compound has demonstrated complex, sometimes contradictory, effects on this pathway.
In some cancer models, such as leukemia cells, this compound blocks the phosphorylation of MAPK and ERK, thereby inhibiting the Raf/MAPK/ERK signaling cascade.[1] However, in vascular smooth muscle cells (VSMCs), this compound activates p38 MAPK, which contributes to its inhibitory effect on cell growth.[12] This context-dependent activity highlights the need for careful investigation in specific cell types.
Signaling Pathway Diagram: this compound's Effect on MAPK/ERK
Comparative Data: this compound's Dose-Dependent Effects on MAPK
| Cell Line | Pathway Component | Effect of this compound | Concentration | Reference |
| Leukemia U937 cells | JNK & ERK | Downregulation | 30 µg/mL | [1] |
| Human Platelets | ERK1/2, p38, JNK1/2 | No significant inhibition | 50-80 µM | [7] |
| Vascular Smooth Muscle | p38 MAPK & ERK1/2 | Activation | Not Specified | [12] |
| Colon Cancer | Ras/ERK1/2 | Inhibition | Not Specified | [13] |
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[1][14] Its inhibition is a key therapeutic strategy for inflammatory diseases. This compound consistently demonstrates potent inhibitory effects on the NF-κB pathway.
This compound prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][15] This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[1][9][14] This mechanism underlies much of this compound's anti-inflammatory activity.[14]
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Comparative Data: IC50 Values for Inflammation-Related Inhibition
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | Collagen-stimulated platelet aggregation | ~50 µM | [7] |
| Scopoletin | 5-Lipoxygenase Inhibition | 1.76 µM | [11] |
| Quercetin | DPPH Radical Scavenging | 185.8 µg/mL | [16] |
Experimental Protocol: Immunofluorescence for NF-κB p65 Translocation
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells on coverslips in a 24-well plate. Pre-treat with this compound (e.g., 10, 20 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS) (10 µg/mL) for another hour.[15][17]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody and Mounting: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.
-
Microscopy: Mount coverslips on slides and visualize using a fluorescence microscope. Quantify nuclear fluorescence intensity to determine the extent of p65 translocation.[17]
Conclusion
This compound exerts significant downstream effects by modulating multiple, interconnected signaling pathways. Its consistent and potent inhibition of the PI3K/Akt and NF-κB pathways provides a strong mechanistic basis for its observed anti-cancer and anti-inflammatory properties. The compound's impact on the MAPK pathway appears to be more nuanced and cell-type dependent, warranting further investigation for specific therapeutic applications.
This guide provides a foundational comparison based on current literature. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific experimental models to further elucidate the therapeutic potential of this compound.
References
- 1. Pharmacological and Therapeutic Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities and Synthesis of this compound and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound inhibits the PI3K/Akt/mTOR pathway and enhances anti-colorectal cancer activity via binding to ENO1 [frontiersin.org]
- 6. This compound Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological activities of esculin and this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. p38 MAPK activation is required for this compound-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of Nrf2 by this compound Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Esculetin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of esculetin, a coumarin (B35378) derivative utilized in various biological research applications.
This compound is classified as a hazardous substance, primarily due to its potential as a skin, eye, and respiratory irritant.[1] Improper disposal can lead to environmental contamination and pose health risks. Therefore, it is imperative to follow the specific waste management guidelines outlined below.
Immediate Safety and Handling Protocols
Before commencing any work that will generate this compound waste, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, including unused product and contaminated materials such as gloves, absorbent paper, and pipette tips, in a designated hazardous waste container.[2] This container must be clearly labeled as "Hazardous Waste" and specify "this compound."
-
Liquid Waste: All solutions containing this compound, as well as rinsates from cleaning contaminated glassware, must be collected in a separate, leak-proof hazardous waste container.[2] Do not empty this compound solutions into drains.[1] The container should be labeled as "Hazardous Liquid Waste" with "this compound" clearly identified.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container labeled as hazardous waste.[2]
-
-
Container Management:
-
Use only compatible, leak-proof containers with secure, tight-fitting lids for all this compound waste.
-
Ensure all waste containers are accurately labeled with the contents, date of accumulation, and any associated hazards.
-
-
Storage:
-
Store all sealed and labeled this compound waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Store waste according to chemical compatibility to prevent any adverse reactions.
-
-
Professional Disposal:
-
On-site chemical neutralization or disposal of this compound by researchers is not recommended.
-
The standard and required procedure is to arrange for disposal through your institution's EHS department, which will coordinate with a licensed environmental waste management company.[2]
-
Summary of this compound Hazard Data
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |
| Hazardous Waste Properties | HP 4: Irritant - skin irritation and eye damage. HP 5: Specific target organ toxicity (STOT)/aspiration toxicity. | [1] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with waste management regulations. Always prioritize safety and consult your institutional EHS for guidance on specific protocols.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Esculetin
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Esculetin, a coumarin (B35378) with diverse biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of experimental outcomes.
Essential Safety and Logistical Information
1. Personal Protective Equipment (PPE):
When handling this compound, especially in its solid, crystalline form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or latex, are essential. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A standard laboratory coat must be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron is recommended.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary to prevent respiratory irritation.
2. Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
3. Handling and Storage:
-
General Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Spills and Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In the event of a spill, wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a designated, labeled waste container. Clean the spill area with a suitable solvent and then with soap and water.
5. Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
Quantitative Data from Experimental Protocols
The following table summarizes key quantitative parameters from established experimental protocols involving this compound. This information is crucial for accurate and reproducible research.
| Parameter | Value | Experimental Context |
| Stock Solution Preparation | ||
| Solubility in Ethanol | ~2 mg/mL | Preparation of stock solutions for in vitro assays.[1] |
| Solubility in DMSO | ~30 mg/mL | Preparation of stock solutions for in vitro assays.[1] |
| Solubility in DMF | ~50 mg/mL | Preparation of stock solutions for in vitro assays.[1] |
| DPPH Radical Scavenging Assay | ||
| This compound Concentrations | 5, 25, 50, and 100 µM/mL | Measurement of antioxidant activity.[2] |
| DPPH Solution Concentration | 0.1 mM | Reagent for the antioxidant assay.[2] |
| Incubation Time | 30 minutes | Reaction time for the assay.[2] |
| Cell Viability (MTT) Assay | ||
| This compound Concentrations | 5, 25, 50, and 100 µg/mL | To determine the effect on H9C2 cell viability.[2] |
| Cell Seeding Density | 7 x 10⁴ cells/well | Initial cell number for the assay.[2] |
| Incubation Time with this compound | 24 hours | Duration of cell treatment.[2] |
| Intracellular ROS Measurement | ||
| This compound Concentrations | 25 and 50 µM/mL | To measure the effect on reactive oxygen species.[2] |
| Incubation Time with this compound | 12 hours | Duration of cell treatment before ROS induction.[2] |
| DCFH-DA Concentration | 20 µM | Fluorescent probe for ROS detection.[2] |
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step guide for measuring the antioxidant activity of this compound using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2]
1. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (as a reference standard)
-
96-well microplate
-
Microplate reader
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution with methanol to achieve final concentrations of 5, 25, 50, and 100 µM/mL.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Ascorbic Acid Standard: Prepare a 10 µM solution of ascorbic acid in methanol.
3. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the various concentrations of this compound working solutions to triplicate wells.
-
Add 50 µL of the ascorbic acid standard solution to separate triplicate wells to serve as a positive control.
-
Add 50 µL of methanol to triplicate wells to serve as the blank (control).
-
To each well, add 50 µL of the 0.1 mM DPPH solution.
-
The final volume in each well should be brought up to 3 mL with methanol.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The results are typically expressed as the mean ± standard deviation of the triplicate measurements.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
